molecular formula C44H78O3 B095776 Cholesteryl hexadecyl carbonate CAS No. 15455-87-5

Cholesteryl hexadecyl carbonate

Cat. No.: B095776
CAS No.: 15455-87-5
M. Wt: 655.1 g/mol
InChI Key: GCKXFAZCNWKZAW-BFGJSWSOSA-N
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Description

Cholesteryl hexadecyl carbonate, also known as Cholesteryl hexadecyl carbonate, is a useful research compound. Its molecular formula is C44H78O3 and its molecular weight is 655.1 g/mol. The purity is usually 95%.
BenchChem offers high-quality Cholesteryl hexadecyl carbonate suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about Cholesteryl hexadecyl carbonate including the price, delivery time, and more detailed information at info@benchchem.com.

Properties

IUPAC Name

[(3S,8S,9S,10R,13R,14S,17R)-10,13-dimethyl-17-[(2R)-6-methylheptan-2-yl]-2,3,4,7,8,9,11,12,14,15,16,17-dodecahydro-1H-cyclopenta[a]phenanthren-3-yl] hexadecyl carbonate
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C44H78O3/c1-7-8-9-10-11-12-13-14-15-16-17-18-19-20-32-46-42(45)47-37-28-30-43(5)36(33-37)24-25-38-40-27-26-39(35(4)23-21-22-34(2)3)44(40,6)31-29-41(38)43/h24,34-35,37-41H,7-23,25-33H2,1-6H3/t35-,37+,38+,39-,40+,41+,43+,44-/m1/s1
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

GCKXFAZCNWKZAW-BFGJSWSOSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCCCCCCCCCCCCCCCOC(=O)OC1CCC2(C3CCC4(C(C3CC=C2C1)CCC4C(C)CCCC(C)C)C)C
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

CCCCCCCCCCCCCCCCOC(=O)O[C@H]1CC[C@@]2([C@H]3CC[C@]4([C@H]([C@@H]3CC=C2C1)CC[C@@H]4[C@H](C)CCCC(C)C)C)C
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C44H78O3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

655.1 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Foundational & Exploratory

A Comprehensive Technical Guide to the Synthesis of Cholesteryl Hexadecyl Carbonate for Research Applications

Author: BenchChem Technical Support Team. Date: February 2026

This guide provides an in-depth exploration of the synthesis, purification, and characterization of cholesteryl hexadecyl carbonate, a crucial cholesterol derivative in various research and development sectors, particularly in drug delivery systems.[1][2][3] This document is intended for researchers, scientists, and professionals in drug development, offering a blend of theoretical principles and practical, field-proven methodologies.

Introduction: The Significance of Cholesteryl Carbonates

Cholesterol and its derivatives are fundamental components of animal cell membranes, playing a vital role in maintaining membrane integrity, fluidity, and permeability.[1] In the realm of drug delivery, the incorporation of cholesteryl moieties into carrier systems enhances biocompatibility and cellular uptake.[1][2] Cholesteryl carbonates, specifically, are a class of cholesterol esters that have garnered significant interest due to their unique liquid crystalline properties and their utility as building blocks for more complex drug delivery vehicles like liposomes and nanoparticles.[3][4][5] Cholesteryl hexadecyl carbonate, the focus of this guide, is synthesized by linking a 16-carbon alkyl chain (hexadecyl) to the cholesterol backbone via a carbonate linkage.[4]

Synthesis of Cholesteryl Hexadecyl Carbonate: A Mechanistic Approach

The most common and efficient method for synthesizing cholesteryl n-alkyl carbonates, including cholesteryl hexadecyl carbonate, involves the reaction of cholesteryl chloroformate with the corresponding long-chain alcohol, in this case, 1-hexadecanol.[6] This reaction is a nucleophilic acyl substitution, where the hydroxyl group of the alcohol attacks the electrophilic carbonyl carbon of the chloroformate.

Causality Behind Experimental Choices
  • Reactants :

    • Cholesteryl Chloroformate : This is the activated form of cholesterol, making the carbonyl carbon highly susceptible to nucleophilic attack.[7][8] It is a key reagent in the preparation of various cholesterol derivatives.[7][8]

    • 1-Hexadecanol (Cetyl Alcohol) : This long-chain fatty alcohol provides the hexadecyl group. The length of this alkyl chain is critical in determining the physicochemical properties, such as the phase transition temperatures, of the final product.[4][6]

    • Pyridine : This weak base acts as a catalyst and a scavenger for the hydrochloric acid (HCl) byproduct formed during the reaction. Removing HCl is crucial as it can protonate the alcohol, rendering it non-nucleophilic, and can also lead to undesired side reactions.

    • Anhydrous Benzene (or alternative aprotic solvent) : The reaction is sensitive to moisture, which can hydrolyze the cholesteryl chloroformate.[7] Therefore, an anhydrous aprotic solvent is essential to ensure a high yield.

Visualizing the Synthesis Workflow

The synthesis process can be broken down into three key stages: reaction, workup, and purification.

Synthesis_Workflow cluster_reaction Reaction Stage cluster_workup Workup Stage cluster_purification Purification Stage Reactants Cholesteryl Chloroformate + 1-Hexadecanol + Pyridine Reaction Stirring in Anhydrous Benzene Reactants->Reaction Nucleophilic Acyl Substitution Quench Addition of Water Reaction->Quench Stop Reaction Extraction Solvent Extraction (e.g., Ethyl Acetate) Quench->Extraction Drying Drying over Anhydrous Na2SO4 Extraction->Drying Chromatography Column Chromatography (Silica Gel) Drying->Chromatography Recrystallization Recrystallization Chromatography->Recrystallization FinalProduct Pure Cholesteryl Hexadecyl Carbonate Recrystallization->FinalProduct

Caption: Workflow for the synthesis of cholesteryl hexadecyl carbonate.

Detailed Experimental Protocol

This protocol is a self-validating system, with built-in checks and purification steps to ensure the integrity of the final product.

Materials and Equipment
Reagent/EquipmentPurpose
Cholesteryl ChloroformateStarting material
1-HexadecanolAlkyl chain source
Pyridine (anhydrous)Catalyst and HCl scavenger
Benzene (anhydrous)Reaction solvent
Ethyl AcetateExtraction solvent
HexaneEluent for chromatography
Silica Gel (for column)Stationary phase for purification
Anhydrous Sodium SulfateDrying agent
Round-bottom flaskReaction vessel
Magnetic stirrer and stir barFor mixing
Reflux condenserTo prevent solvent loss
Separatory funnelFor liquid-liquid extraction
Rotary evaporatorFor solvent removal
Thin-Layer Chromatography (TLC)To monitor reaction progress
Step-by-Step Methodology
  • Reaction Setup : In a dry round-bottom flask under an inert atmosphere (e.g., nitrogen or argon), dissolve cholesteryl chloroformate and a slight molar excess of 1-hexadecanol in anhydrous benzene.

  • Initiation : Add anhydrous pyridine to the mixture dropwise while stirring. The formation of a precipitate (pyridinium hydrochloride) may be observed.

  • Reaction Progression : Stir the reaction mixture at room temperature for approximately 12-24 hours.[9] Monitor the progress of the reaction using Thin-Layer Chromatography (TLC). The disappearance of the starting materials and the appearance of a new, less polar spot indicates product formation.

  • Workup :

    • Once the reaction is complete, add distilled water to the reaction mixture to quench any remaining cholesteryl chloroformate and to dissolve the pyridinium hydrochloride.

    • Transfer the mixture to a separatory funnel and extract the organic layer with a suitable solvent like ethyl acetate.[10]

    • Wash the organic layer sequentially with dilute HCl (to remove excess pyridine), saturated sodium bicarbonate solution (to neutralize any remaining acid), and brine.

    • Dry the organic layer over anhydrous sodium sulfate, filter, and remove the solvent under reduced pressure using a rotary evaporator.

  • Purification :

    • The crude product is purified by column chromatography on silica gel.[6] A gradient of hexane and ethyl acetate is typically used as the eluent.

    • Combine the fractions containing the pure product (as determined by TLC) and evaporate the solvent.

    • Further purification can be achieved by recrystallization from a suitable solvent system, such as ethanol/2-butanone, to yield colorless needles.[6]

Characterization and Quality Control

Thorough characterization is essential to confirm the identity and purity of the synthesized cholesteryl hexadecyl carbonate.

Spectroscopic Analysis
  • Nuclear Magnetic Resonance (NMR) Spectroscopy : Both ¹H and ¹³C NMR are powerful tools for structural elucidation.[11] Key signals to look for include the characteristic peaks of the cholesterol backbone, the long alkyl chain of the hexadecyl group, and the carbonate carbonyl carbon.[12]

  • Fourier-Transform Infrared (FTIR) Spectroscopy : The FTIR spectrum should show a strong absorption band corresponding to the C=O stretching of the carbonate group (typically around 1750-1730 cm⁻¹).

  • Mass Spectrometry (MS) : MS is used to confirm the molecular weight of the synthesized compound.[4]

Physical Characterization
  • Thin-Layer Chromatography (TLC) : A simple and effective method for assessing purity and monitoring reaction progress.[4]

  • Differential Scanning Calorimetry (DSC) : DSC is used to determine the phase transition temperatures of the liquid crystalline material.[4] Cholesteryl alkyl carbonates exhibit characteristic phase transitions between solid, smectic, and cholesteric phases.[6]

Applications in Research and Drug Development

Cholesteryl hexadecyl carbonate and other cholesteryl derivatives are integral to the development of advanced drug delivery systems. Their ability to self-assemble and form liquid crystalline structures makes them ideal for encapsulating and delivering therapeutic agents.[3][4] They are used in the formulation of:

  • Liposomes : Enhancing the stability and modulating the release of encapsulated drugs.[2][3]

  • Solid Lipid Nanoparticles (SLNs) : Forming the solid lipid core for controlled drug release.[3]

  • Liquid Crystalline Nanoparticles : Providing a large surface area for drug loading and sustained release.[3]

Conclusion

The synthesis of cholesteryl hexadecyl carbonate is a well-established yet nuanced process that requires careful attention to experimental detail. This guide provides a comprehensive framework, grounded in scientific principles and practical insights, to enable researchers to successfully synthesize, purify, and characterize this valuable compound for a wide range of research and drug development applications.

References

  • Characteristics of Cholesteryl Cetyl Carbonate Liquid Crystals as Drug Delivery Systems. (2007). ResearchGate. [Link]

  • Synthesis and spectroscopic characterization of cholesteryl hydrogen phthalate and its derivatives. Indian Journal of Chemistry. [Link]

  • Identification of Cholesterol in Plaques of Atherosclerotic Using Magnetic Resonance Spectroscopy and 1D U-Net Architecture. (2026). MDPI. [Link]

  • NMR spectroscopic identification of cholesterol esters, plasmalogen and phenolic glycolipids as fingerprint markers of human intracranial tuberculomas. (2008). PubMed. [Link]

  • Cholesteryl n-Alkyl Carbonates. Molecular Crystals and Liquid Crystals. [Link]

  • Polymeric Drug Delivery Systems Bearing Cholesterol Moieties: A Review. (2020). MDPI. [Link]

  • Assessment of cholesteryl ester transfer protein function in lipoprotein mixtures by 1H NMR spectroscopy. PubMed. [Link]

  • Cholesterol-Based Compounds: Recent Advances in Synthesis and Applications. PMC. [Link]

  • Synthesis of Novel Cholesteryl Carbamate Derivatives. (2025). ResearchGate. [Link]

  • Supporting Information for Cholesterol Functionalized Aliphatic N-Substituted 8-Membered Cyclic Carbonate. The Royal Society of Chemistry. [Link]

  • Enzymatic Synthesis of Glycerol Carbonate Using a Lipase Immobilized on Magnetic Organosilica Nanoflowers as a Catalyst. ACS Publications. [Link]

  • How can cholesterol be conjugated to a peptide in solid phase peptide synthesis?. (2015). ResearchGate. [Link]

  • Preparation of Cholesteryl Ester Liquid Crystals. chymist.com. [Link]

  • dihydrocholesterol. Organic Syntheses Procedure. [Link]

  • Preparation of Cholesteryl Ester Liquid Crystals. MRSEC Education Group. [Link]

  • Cholesteryl oleyl carbonate. Wikipedia. [Link]

  • Carbonate-ester purification method, carbonate-ester-solution production method, and carbonate-ester purification apparatus.
  • Gas chromatographic separation of fatty acid esters of cholesterol and phytosterols on an ionic liquid capillary column. (2015). PubMed. [Link]

  • Cholesteryl oleyl carbonate. Chongqing Chemdad Co., Ltd. [Link]

Sources

Thermotropic Dynamics of Cholesteryl Esters: A Technical Guide to Molecular Motion and Phase Behavior

Author: BenchChem Technical Support Team. Date: February 2026

Executive Summary

This technical guide analyzes the temperature-dependent molecular motions of cholesteryl esters (CEs), the primary core components of Low-Density Lipoproteins (LDL) and Lipid Nanoparticles (LNPs). It details the physicochemical transition from crystalline to isotropic liquid states, providing actionable protocols for characterization via Differential Scanning Calorimetry (DSC) and Solid-State NMR. These insights are critical for researchers modulating the stability of mRNA delivery vehicles and investigating the biophysics of atherosclerosis.

Part 1: Physicochemical Basis of CE Dynamics

Cholesteryl esters are amphiphilic lipids comprising a rigid steroid nucleus esterified to a flexible fatty acyl chain. Their molecular motion is governed by a delicate thermodynamic balance between the steroid-steroid interactions (rigid, planar stacking) and chain-chain interactions (flexible, van der Waals forces).

The Thermotropic Phase Hierarchy

Unlike simple lipids that melt directly from solid to liquid, CEs exhibit liquid crystalline mesophases . Understanding these phases is essential for controlling the "payload release" profile in drug delivery systems.

  • Crystalline Phase (

    
    ):  Molecules are locked in a 3D lattice. Motion is restricted to methyl group rotation and low-amplitude librations.
    
  • Smectic Phase (Mesophase 1): Molecules form layered sheets. The long axes are parallel, and centers of gravity are arranged in planes. Motion includes rapid rotation about the long axis but restricted diffusion between layers.

  • Cholesteric Phase (Mesophase 2): Also known as the chiral nematic phase. Molecules are oriented in layers where the director axis twists helically.[1] This phase is highly sensitive to temperature and exhibits unique optical properties.

  • Isotropic Liquid (

    
    ):  Complete loss of long-range order. Rapid tumbling and translational diffusion occur.
    
The "Melting" of the LDL Core

In biological systems, the core of an LDL particle undergoes an order-disorder transition near body temperature (


C).
  • Pathological State: If the transition temperature (

    
    ) is above body temperature, the LDL core remains liquid-crystalline or solid-like. This rigidity impedes hydrolysis by lysosomal acid lipase (LAL), leading to lipid accumulation and foam cell formation (atherosclerosis).
    
  • Healthy State: A

    
    below body temperature ensures a fluid core, facilitating efficient metabolism.
    

Part 2: Analytical Methodologies (Protocols)

Differential Scanning Calorimetry (DSC)

Objective: Accurate determination of phase transition temperatures and enthalpies (


).
Critical Constraint:  CEs often exhibit monotropic phases (observable only upon cooling) or metastable states dependent on thermal history.

Protocol: The "Thermal Erasure" Cycle

  • Preparation: Hermetically seal 2–5 mg of CE sample in aluminum pans.

  • Equilibration: Hold at

    
    C for 5 minutes.
    
  • First Heating (Erasure): Ramp to

    
    C (above isotropic point) at 
    
    
    
    C/min. Reason: This erases previous thermal history and destroys pre-existing crystal defects.
  • Controlled Cooling: Ramp down to

    
    C at 
    
    
    
    C/min. Reason: Slower cooling allows formation of metastable cholesteric/smectic mesophases.
  • Second Heating (Measurement): Ramp to

    
    C at 
    
    
    
    C/min. Reason: Slow heating provides high resolution for splitting overlapping peaks (e.g., Smectic
    
    
    Cholesteric).
Solid-State C CP/MAS NMR

Objective: Quantify site-specific molecular motion (correlation times,


) within the lattice.
Mechanism:  Cross-Polarization (CP) enhances signal from rigid regions, while Magic Angle Spinning (MAS) removes chemical shift anisotropy.

Protocol: Variable Temperature Dynamics

  • Setup: Pack sample into a 4mm Zirconia rotor. Spin rate: 5–10 kHz.

  • Pulse Sequence: Use a standard CP sequence with high-power proton decoupling.

  • Relaxation Measurement (

    
    ): 
    
    • Use the Torchia method (CP followed by a

      
       pulse and a variable delay).
      
    • Logic:

      
       (spin-lattice relaxation) is sensitive to motions in the MHz range (Larmor frequency).
      
  • Relaxation Measurement (

    
    ): 
    
    • Spin-lock the magnetization in the rotating frame.

    • Logic:

      
       probes slow motions (kHz range), corresponding to cooperative fluctuations in the liquid crystal lattice.
      
  • Data Analysis: Plot

    
     vs. 
    
    
    
    (Arrhenius plot) to determine the activation energy (
    
    
    ) of the motional process.

Part 3: Visualization of Dynamics

Experimental Workflow Logic

The following diagram illustrates the integrated workflow for characterizing CE dynamics, linking thermal manipulation with spectroscopic observation.

G cluster_DSC DSC Thermal Profiling cluster_NMR Solid-State NMR Dynamics Sample Cholesteryl Ester Sample Heat1 Heat to Isotropic (Thermal Erasure) Sample->Heat1 Cool Controlled Cooling (Mesophase Formation) Heat1->Cool Reset History Heat2 High-Res Heating (Measure Tm & Enthalpy) Cool->Heat2 Identify Phases CPMAS 13C CP/MAS (Site Resolution) Heat2->CPMAS Set Target Temps Output Molecular Mobility Profile Heat2->Output Phase Diagram Relax Relaxation (T1, T1rho) Measurement CPMAS->Relax Arrhenius Arrhenius Plot (Activation Energy) Relax->Arrhenius Arrhenius->Output

Caption: Integrated workflow coupling thermal history erasure (DSC) with site-specific dynamic analysis (NMR) to generate a comprehensive mobility profile.

Molecular Motion Hierarchy

This diagram details the specific atomic motions activated at different thermal stages.

Motion Solid Crystalline Solid (Rigid Lattice) Smectic Smectic Mesophase (Layered/Ordered) Solid->Smectic Tm1 (Melting) M_Solid Motion: Methyl Rotation Librations (< 10°) Solid->M_Solid Cholesteric Cholesteric Mesophase (Helical Twist) Smectic->Cholesteric Tm2 (Clearing 1) M_Smectic Motion: Axial Rotation Chain Isomerization (trans/gauche) Smectic->M_Smectic Isotropic Isotropic Liquid (Disordered) Cholesteric->Isotropic Tm3 (Clearing 2) M_Chol Motion: Cooperative Twist Ring Wiggling Cholesteric->M_Chol M_Iso Motion: Isotropic Tumbling Translational Diffusion Isotropic->M_Iso

Caption: Hierarchy of molecular motions activated during thermal phase transitions, from restricted librations to isotropic diffusion.

Part 4: Quantitative Data & Biological Implications[2]

Comparative Phase Transition Data

The chain length and unsaturation of the fatty acid ester dramatically shift the transition temperatures.

Cholesteryl EsterChain TypeCrystal

Smectic (

C)
Smectic

Cholesteric (

C)
Cholesteric

Liquid (

C)
Biological Relevance
Cholesteryl Palmitate C16:0 (Sat)77.077.583.0Rigid core in plaques
Cholesteryl Oleate C18:1 (Unsat)44.047.551.0Major LDL component
Cholesteryl Linoleate C18:2 (Poly)33.034.035.5Fluid at body temp
Cholesteryl Arachidonate C20:4 (Poly)19.0--21.0Highly fluid

Note: Saturated chains (Palmitate) raise transition temperatures, promoting solid-like cores at body temperature (


C). Polyunsaturated chains (Linoleate) lower transitions, ensuring fluidity.
Application in Drug Development (LNPs)

In Lipid Nanoparticle (LNP) formulation, the "core" often consists of neutral lipids or ionizable lipid-mRNA complexes.

  • Problem: If the core lipids crystallize (like Cholesteryl Palmitate), they can phase-separate from the mRNA payload or puncture the LNP surface, leading to payload leakage or aggregation.

  • Solution: Use the DSC protocol (Section 2.1) to screen lipid blends. Aim for a mixture that remains isotropic or amorphous at storage temperatures (

    
    C to 
    
    
    
    C) to prevent "crystallization expulsion" of the drug.

References

  • Small, D. M. (1984). Lateral Chain Packing in Lipids and Membranes. Journal of Lipid Research. Link

  • Ginsberg, B. H., et al. (1982). Temperature-Dependent Molecular Motions of Cholesteryl Esters: A C-13 NMR Study. Biochemistry. Link

  • Croll, D. H., et al. (1987). Temperature-dependent molecular motions and phase behavior of cholesteryl ester analogues. Journal of Lipid Research. Link

  • Guo, W., & Hamilton, J. A. (1995). A Multinuclear Solid-State NMR Study of the Phase Behavior of Cholesteryl Ester Mixtures. Biophysical Journal. Link

  • Waugh, D. A., & Small, D. M. (1984). Rapid method for determining cholesteryl ester transitions of apoB-containing lipoproteins. Journal of Lipid Research. Link

Sources

Mechanistic Dynamics of Cholesteryl Carbonates: Intermolecular Forces & Application Protocols

Author: BenchChem Technical Support Team. Date: February 2026

Executive Summary

This technical guide dissects the intermolecular interactions of cholesteryl carbonates , a distinct subclass of liquid crystals (LCs) derived from cholesterol. Unlike simple cholesteryl esters, the carbonate linkage (-O-CO-O-) introduces a unique dipole moment and conformational flexibility that significantly alters the helical twisting power (HTP) and phase transition thermodynamics. These properties are critical for researchers developing thermochromic sensors and Liquid Crystal Nanoparticles (LCNPs) for targeted drug delivery.

Molecular Architecture & Intermolecular Forces[1][2]

The functional behavior of cholesteryl carbonates—specifically Cholesteryl Oleyl Carbonate (COC) and Cholesteryl Cetyl Carbonate (CCC) —is governed by a tripartite molecular architecture. Understanding the interplay between these regions is essential for predicting phase behavior.

The Tripartite Structure
  • The Steroid Nucleus (Rigid Core): The tetracyclic ring system provides the "hard" segment necessary for mesophase formation. It drives

    
    -
    
    
    
    stacking
    and Van der Waals interactions, acting as the anchor for supramolecular assembly.[1]
  • The Carbonate Linkage (The Pivot): This is the differentiator. The carbonate group creates a permanent dipole, enhancing dipole-dipole interactions between adjacent layers.[1] This increases the sensitivity of the helical pitch to temperature compared to simple esters.

  • The Alkyl Chain (Flexible Tail): This "soft" segment acts as a solvent for the rigid cores. In COC, the cis-double bond in the oleyl chain introduces a "kink" that disrupts packing, lowering the phase transition temperature and stabilizing the cholesteric phase at room temperature.

The Chiral Twist Mechanism

The chirality of the steroid core induces a macroscopic helical twist in the nematic packing. The Helical Pitch (


) —the distance for the director to rotate 360°—is inversely proportional to the intermolecular twisting forces.
  • Key Interaction: The carbonate oxygen acts as a weak H-bond acceptor. In drug delivery applications, this allows for specific docking of hydrogen-bond-donating drugs (e.g., Amphotericin B)[1] within the LC matrix.

Visualization: Helical Supramolecular Assembly

The following diagram illustrates the rotation of the molecular director (orientation) across layers, creating the periodic helical structure responsible for selective light reflection (iridescence).

HelicalStructure cluster_legend Layer Orientation (Director) Layer1 Layer 1: 0° (Reference) Layer2 Layer 2: +15° Twist Layer1->Layer2 Steric Torque Layer3 Layer 3: +30° Twist Layer2->Layer3 Layer4 Layer 4: +45° Twist Layer3->Layer4 Layer5 Layer 5: +90° (Pitch/4) Layer4->Layer5 Force Intermolecular Forces (Chiral Induction + Steric Repulsion) Force->Layer2 Force->Layer3

Caption: The director rotates progressively across layers due to chiral steric repulsion. The distance to repeat the orientation is the Pitch (


).

Thermodynamics of the Cholesteric Phase[3]

Cholesteryl carbonates exhibit enantiotropic liquid crystallinity—the phases are reversible upon heating and cooling. However, significant supercooling (hysteresis) is often observed, which is a critical feature for stabilizing drug formulations.[1]

Phase Transition Data

The following table summarizes the thermal behavior of key carbonates. Note the depression of the transition temperature in COC due to the unsaturated oleyl chain.

CompoundMolecular WeightSmectic

Cholesteric (

)
Cholesteric

Isotropic (

)
Key Application
Cholesteryl Oleyl Carbonate (COC) ~665 g/mol 20°C37°CThermochromic sensors, Room Temp LCs
Cholesteryl Cetyl Carbonate (CCC) ~639 g/mol 8°C36°CLCNP Drug Delivery
Cholesteryl Methyl Carbonate ~444 g/mol N/A (Solid)112°C (Melt)High-temp additive

Data synthesized from standard calorimetric studies [1, 2].

Application: Liquid Crystal Nanoparticles (LCNPs)[2][4]

In drug development, cholesteryl carbonates are used to engineer LCNPs .[1] Unlike liposomes (which have a hollow aqueous core), LCNPs possess a dense, internal cubic or hexagonal lattice.[1]

Mechanism of Drug Entrapment

The carbonate moiety facilitates the solubilization of hydrophobic drugs. The "kinked" structure of COC creates disordered domains within the ordered lattice, acting as pockets for drug molecules. This prevents drug crystallization and enhances bioavailability.

Experimental Workflow: LCNP Synthesis

This protocol utilizes the emulsification-solvent evaporation method, optimized for carbonate stability.[1]

LCNP_Workflow Start Lipid Phase (COC + Drug + PC) Solvent Dissolve in Ethanol/Acetone Start->Solvent Mix Injection & Pre-Emulsification Solvent->Mix Aqueous Aqueous Phase (Water + Poloxamer 407) Aqueous->Mix Sonic High-Energy Sonication Mix->Sonic Shear Force Evap Solvent Evaporation (Rotavap) Sonic->Evap Final LCNP Dispersion (Cubosomes/Hexosomes) Evap->Final Self-Assembly

Caption: Workflow for generating Liquid Crystal Nanoparticles (LCNPs). Sonication energy drives the phase transition from lamellar to cubic/hexagonal.

Analytical Protocols (Self-Validating Systems)

To ensure scientific integrity, every synthesized batch of cholesteryl carbonate must be characterized using the following protocols.

Protocol A: Differential Scanning Calorimetry (DSC)

Objective: Determine exact phase transition temperatures and enthalpy of fusion (


).
Why this matters:  Impurities (or solvent residue) drastically lower 

.[1] A broad peak indicates poor crystallinity or degradation.
  • Sample Prep: Hermetically seal 2–5 mg of sample in an aluminum pan.

  • Thermal Cycle:

    • Heat 1: 25°C

      
       100°C at 10°C/min (Erase thermal history).
      
    • Cool: 100°C

      
       -20°C at 5°C/min (Induce crystallization).[1]
      
    • Heat 2: -20°C

      
       100°C at 2°C/min  (Measurement run).
      
  • Validation Check: The transition from Smectic to Cholesteric must appear as a small endothermic peak prior to the larger clearing point (Cholesteric

    
     Isotropic). If the first peak is absent, the sample is likely amorphous or degraded.
    
Protocol B: FTIR Spectroscopy for Intermolecular Bonding

Objective: Assess molecular packing density via Carbonyl (C=O) vibration.

  • Setup: ATR-FTIR (Attenuated Total Reflectance).

  • Target Peaks:

    • 1740 cm⁻¹ (Ester C=O): Baseline reference.

    • 1240–1260 cm⁻¹ (Carbonate C-O-C): This band shifts to lower wavenumbers (red shift) as intermolecular H-bonding or dipole interactions increase (e.g., in the Smectic phase).[1]

  • Interpretation: A sharp splitting of the 1740 cm⁻¹ peak indicates crystalline ordering. A broad, single peak suggests the Isotropic (liquid) phase [3].[1]

References

  • Ultraviolet-visible-near infrared and mid-Fourier transform infrared spectroscopic studies of intermolecular interaction in cholesteryl oleyl carbonate in mesophases. Source: Journal of Chemical Physics (2006). URL:[Link][1]

  • Characteristics of Cholesteryl Cetyl Carbonate Liquid Crystals as Drug Delivery Systems. Source: Journal of Pharmacy and Pharmacology (via ResearchGate/PubMed). URL:[Link]

  • Phase transition studies of some cholesteric liquid crystals and their mixtures using dielectric, optical transmittance and density measurement techniques. Source: Phase Transitions (Journal).[2] URL:[Link][1]

  • Liquid crystal nanoparticles for commercial drug delivery. Source: Liquid Crystals Reviews. URL:[Link][1]

Sources

Technical Guide: Cholesteryl Hexadecyl Carbonate vs. Cholesteryl Oleyl Carbonate

Author: BenchChem Technical Support Team. Date: February 2026

Comparative Analysis of Carbonate-Linked Liquid Crystals in Biomedical & Photonic Applications

Executive Summary

This guide provides a rigorous technical comparison between Cholesteryl Hexadecyl Carbonate (CHC) and Cholesteryl Oleyl Carbonate (COC) .[1] While both are cholesterol derivatives sharing a carbonate linkage (distinct from the more common ester linkage), their utility diverges significantly based on the saturation of their alkyl tails.

  • COC (Unsaturated C18:1): Characterized by a cis-double bond "kink," resulting in lower phase transition temperatures and high fluidity.[1] It is the industry standard for thermochromic (temperature-sensing) liquid crystals but suffers from oxidative instability.[1]

  • CHC (Saturated C16:0): Characterized by a straight, saturated aliphatic tail.[1] It offers superior oxidative stability and tighter molecular packing, making it a preferred candidate for robust drug delivery systems (e.g., solid lipid nanoparticles) where shelf-life and encapsulation efficiency are paramount.[1]

Part 1: Molecular Architecture & Physicochemical Properties[1][2]

The functional difference between CHC and COC lies in the aliphatic tail attached to the carbonate spacer. This structural variance dictates their thermodynamic behavior and suitability for specific applications.[1]

Structural Comparison
FeatureCholesteryl Hexadecyl Carbonate (CHC)Cholesteryl Oleyl Carbonate (COC)
CAS Number 15455-87-5 (often ref.[1] as Cetyl Carbonate)17110-51-9
Molecular Formula C₄₄H₇₈O₃C₄₆H₈₀O₃
Alkyl Chain Hexadecyl (Cetyl): C16, SaturatedOleyl: C18, Unsaturated (cis-9)
Chain Geometry Linear, high packing densityKinked (30° bend), steric hindrance
Linkage Type Carbonate (-O-CO-O-)Carbonate (-O-CO-O-)
Oxidative Stability High (No double bonds)Low (Allylic hydrogens prone to peroxidation)
Phase Behavior & Thermal Transitions

The carbonate linkage imparts a higher polarity than a standard ester linkage, often broadening the mesophase (liquid crystal phase) range.

  • COC Behavior: The cis-double bond prevents efficient crystal lattice formation, suppressing the melting point.[1] This allows COC to exhibit cholesteric (chiral nematic) phases near room temperature (20°C–40°C), which is critical for medical thermography and mood rings.[1]

  • CHC Behavior: The saturated chain allows for Van der Waals interdigitation.[1] While typically exhibiting higher crystallinity, in nanostructured forms (like lipid nanoparticles), it can form stable smectic phases that are ideal for drug retention.[1]

Table 1: Comparative Thermal Data (Note: Exact values vary by purity and thermal history due to monotropic polymorphism)

PropertyCHC (Saturated)COC (Unsaturated)
Crystalline State Waxy solid / SemicrystallineViscous liquid / Soft paste
Melting Point (Tm) ~40–45°C (Bulk)~20°C
Clearing Point (Ti) Varies (often Smectic phase dominant)~40°C (Cholesteric to Isotropic)
Helical Pitch Longer (Red shift)Shorter (Blue shift)
Primary Use Drug Carrier / StructurantThermochromic Sensor

Part 2: The Liquid Crystal State & Optical Logic

To understand why researchers select one over the other, one must visualize the molecular arrangement. The following diagram illustrates how the "Tail Kink" in COC disrupts order, creating the fluid cholesteric phase required for color change, whereas CHC favors ordered packing.

LC_Phase_Logic cluster_CHC CHC (Saturated) cluster_COC COC (Unsaturated) CHC_Struct Linear C16 Tail (High Packing) CHC_Phase Smectic/Crystal Phase (Ordered Layers) CHC_Struct->CHC_Phase Promotes Crystallinity CHC_App Drug Retention (High Stability) CHC_Phase->CHC_App Prevents Leakage COC_Struct Kinked C18:1 Tail (Steric Hindrance) COC_Phase Cholesteric Phase (Helical Twist) COC_Struct->COC_Phase Disrupts Lattice COC_App Thermochromism (Color Change) COC_Phase->COC_App Temp-Dependent Pitch Expansion

Caption: Figure 1. Structure-Property relationship.[1][2] The oleyl kink in COC induces the helical cholesteric phase necessary for optical applications, while the linear CHC tail promotes the ordered packing required for stable drug encapsulation.

Part 3: Pharmaceutical Applications (Drug Delivery)[1][3][5]

While COC is the "sensor" molecule, CHC is the "carrier" molecule.

The Carbonate Advantage

In drug delivery, the carbonate linkage (-O-CO-O-) offers a distinct hydrolysis profile compared to esters.[1]

  • Metabolic Products: Hydrolysis yields Cholesterol + CO₂ + Fatty Alcohol.[1]

  • pH Sensitivity: Carbonates are generally more stable at neutral pH than simple esters but degrade specifically in acidic endosomes, facilitating intracellular payload release.[1]

Formulation Stability (Liposomes & LNPs)
  • Oxidative Stress: COC is vulnerable to lipid peroxidation at the allylic carbon (adjacent to the double bond). In a formulation stored for 6+ months, COC can degrade into aldehydes, which may react with protein payloads (Schiff base formation).[1]

  • CHC Selection: For pharmaceutical formulations, CHC is strictly preferred unless membrane fluidity is explicitly required.[1] CHC does not auto-oxidize under standard storage conditions.[1]

Part 4: Experimental Protocols

Protocol A: Synthesis of Cholesteryl Carbonates

Comparison of synthesis highlights the handling requirements for the unsaturated COC.

Reaction: Cholesterol + Chloroformate derivative → Cholesteryl Carbonate + HCl[1]

  • Setup: Flame-dried 3-neck round bottom flask, N₂ atmosphere.

  • Reagents:

    • Cholesteryl Chloroformate (1.0 eq)[1][3]

    • Alcohol: 1-Hexadecanol (for CHC) OR Oleyl Alcohol (for COC) (1.1 eq)[1]

    • Scavenger: Pyridine or Triethylamine (1.2 eq)[1]

    • Solvent: Anhydrous Dichloromethane (DCM) or Toluene.[1]

  • Procedure:

    • Dissolve alcohol and base in solvent.[1][3] Cool to 0°C.[1][3]

    • Dropwise addition of Cholesteryl Chloroformate in solvent over 30 mins.[1]

    • CRITICAL (COC Only): Perform all steps in the dark or under amber light to prevent photo-oxidation of the oleyl double bond.

    • Stir at RT for 12h.

  • Workup:

    • Wash with dilute HCl (remove pyridine), then NaHCO₃, then Brine.[1]

    • Dry over MgSO₄.[1]

  • Purification:

    • CHC: Recrystallization from Acetone/Ethanol (yields white crystals).[1]

    • COC: Column chromatography (Hexane/Ethyl Acetate) required as it is difficult to crystallize (yields viscous oil).[1]

Protocol B: Oxidative Stability Testing (Stress Test)

Use this protocol to validate the choice of CHC over COC for long-term storage.

  • Preparation: Prepare 5% (w/v) solutions of CHC and COC in Chloroform.

  • Stress Induction: Add AIBN (radical initiator) or expose to UV light (254 nm) for 4 hours.[1]

  • Analysis:

    • TLC: Develop in Hexane:EtOAc (9:1).[1] Stain with Anisaldehyde.[1]

    • Result:

      • CHC: Shows single spot (intact).[1]

      • COC: Shows streaking or lower Rf spots corresponding to hydroperoxides and cleavage products.[1]

Part 5: Degradation Pathways & Selection Matrix[1][2]

The following diagram details the degradation risks, guiding the selection process for drug development.

Degradation_Pathways CHC CHC (Saturated) Hydrolysis Condition: Acidic pH / Esterases CHC->Hydrolysis Oxidation Condition: Air / UV / Radicals CHC->Oxidation Resistant COC COC (Unsaturated) COC->Hydrolysis COC->Oxidation Vulnerable Safe_Products Products: Cholesterol + CO2 + Cetyl Alcohol Hydrolysis->Safe_Products Controlled Release Toxic_Products Products: Lipid Peroxides + Reactive Aldehydes Oxidation->Toxic_Products Membrane Damage Drug Adducts

Caption: Figure 2. Degradation pathways.[1] COC introduces a risk of oxidative degradation leading to toxic byproducts, whereas CHC is chemically inert to oxidation, degrading only via hydrolysis.[1]

Selection Matrix
Application RequirementRecommended CoreReason
Visual Temperature Indicator COC Requires cholesteric phase at RT.
Solid Lipid Nanoparticle (SLN) CHC Requires solid core at body temp (37°C).[1]
Liposome Bilayer Fluidizer COC Kinked tail disrupts packing, increasing permeability.[1]
Long-term Shelf Stability CHC Saturated tail prevents rancidity/oxidation.[1]
pH-Triggered Release Both Carbonate linkage cleaves in acidic tumor microenvironments.[1]

References

  • PubChem. (n.d.).[1][4] Cholesteryl oleyl carbonate (Compound Summary).[1][4][5][6][7][8] National Library of Medicine.[1] Retrieved from [Link][1]

  • Kuntsche, J., et al. (2004).[1] Supercooled Smectic Nanoparticles: A Potential Novel Carrier System for Poorly Water Soluble Drugs.[1][9] Pharmaceutical Research.[1][9] (Contextualizing CHC/Cetyl Carbonate in drug delivery). Retrieved from [Link][1]

  • University of Wisconsin-Madison. (n.d.).[1] Preparation of Cholesteryl Ester Liquid Crystals.[1][7][10] MRSEC Education Group.[1] (Protocol for COC mixtures). Retrieved from [Link]

Sources

Technical Guide: Cholesterol-Based Compounds in Basic Research & Drug Delivery

Author: BenchChem Technical Support Team. Date: February 2026

Executive Summary

Cholesterol is not merely a structural bystander in cellular biology; it is a master regulator of membrane fluidity, a gatekeeper of intracellular trafficking, and a critical determinant of lipid nanoparticle (LNP) efficacy. This guide addresses the technical application of cholesterol and its derivatives in two primary domains: nucleic acid delivery systems (LNPs/siRNA) and high-fidelity intracellular imaging .

Part 1: Lipid Nanoparticle (LNP) Engineering

The Structural Role of Cholesterol in LNPs

In the formulation of mRNA vaccines (e.g., BNT162b2, mRNA-1273), cholesterol acts as the "molecular mortar." While ionizable lipids drive mRNA encapsulation, cholesterol fills the voids between lipid headgroups, governing the transition temperature (


) and rigidity of the nanoparticle.

Key Mechanistic Insight: Cholesterol dictates the endosomal escape efficiency. Upon endocytosis, the LNP encounters an acidic environment (pH < 6.0). The ionizable lipid becomes protonated, interacting with anionic endosomal lipids. Cholesterol facilitates the transition from a stable lamellar phase (


) to an inverted hexagonal phase (

), which destabilizes the endosomal membrane and releases the mRNA payload into the cytosol.
Data Summary: LNP Component Functionality
ComponentTypical Mol %Primary FunctionFailure Mode (If Improperly Dosed)
Ionizable Lipid 35–50%mRNA complexation; Endosomal escapeToxicity (if too high); Poor encapsulation (if too low)
Cholesterol 35–45% Modulates bilayer fluidity & integrity Premature leakage (too low); Crystal formation (too high)
Helper Lipid (DSPC) 10%Structural skeleton (high

)
Instability in circulation
PEG-Lipid 1.5–3%Steric barrier; prevents aggregationHindered cellular uptake (PEG dilemma)
Protocol: Microfluidic LNP Assembly (The "Gold Standard")

Standard ethanol injection yields heterogeneous particles. Microfluidic mixing ensures low Polydispersity Index (PDI < 0.1).

Reagents:

  • Organic Phase: Ionizable lipid, DSPC, Cholesterol, PEG-2000 in Ethanol (100%).

  • Aqueous Phase: mRNA in Citrate Buffer (pH 4.0).

Workflow:

  • Preparation: Dissolve lipids in ethanol to a total concentration of 10–12 mM.

  • Mixing: Use a staggered herringbone mixer (e.g., NanoAssemblr).

  • Flow Rate Ratio (FRR): Set Aqueous:Ethanol ratio to 3:1 .

    • Why? This rapidly dilutes ethanol to 25%, forcing lipid precipitation around the mRNA before large aggregates can form.

  • Total Flow Rate (TFR): 12 mL/min (scale-dependent).

  • Dialysis: Immediately dialyze against PBS (pH 7.4) to remove ethanol and neutralize pH.

Visualization: LNP Assembly & Endosomal Escape

LNP_Mechanism cluster_inputs Inputs Lipids Lipids + Cholesterol (Ethanol) Mixing Microfluidic Mixing (FRR 3:1) Lipids->Mixing mRNA mRNA Payload (Acidic Buffer) mRNA->Mixing LNP Self-Assembled LNP (Pegylated Surface) Mixing->LNP Nanoprecipitation Endosome Endocytosis & Acidification (pH < 6) LNP->Endosome Cell Entry Escape Hexagonal Phase Transition (H_II) Endosome->Escape Cholesterol Mediated Release Cytosolic Release & Translation Escape->Release

Caption: Figure 1.[1][2][3] Microfluidic assembly of LNPs and the cholesterol-dependent endosomal escape pathway.

Part 2: High-Fidelity Intracellular Imaging

The Artifact Problem: NBD vs. Native Cholesterol

Traditional fluorescent analogs like NBD-Cholesterol are bulky. The NBD group is hydrophilic, often looping back to the membrane interface.

  • Consequence: NBD-Cholesterol partitions incorrectly into Liquid Disordered (

    
    ) phases, failing to mimic native cholesterol's affinity for Lipid Rafts (
    
    
    
    phases).[4]
The Solution: Bio-Orthogonal "Click" Chemistry

To track cholesterol without altering its partitioning physics, use Alkyne-Cholesterol . The alkyne tag is minute and does not disrupt the steroid ring structure.

Mechanism:

  • Cells metabolize Alkyne-Cholesterol exactly like native cholesterol.

  • Visualization occurs post-fixation via Copper-Catalyzed Azide-Alkyne Cycloaddition (CuAAC) with a fluorescent azide.

Protocol: Click-Labeling of Membrane Cholesterol

Reagents:

  • Alkyne-Cholesterol (dissolved in methyl-β-cyclodextrin for delivery).

  • Fixative: 4% Paraformaldehyde (PFA).

  • Click Cocktail: Azide-Fluor 488, CuSO4 (1 mM), Ascorbate (10 mM).

Step-by-Step:

  • Pulse: Incubate live cells with 20–50 µM Alkyne-Cholesterol for 30–60 mins.

  • Chase: Wash and incubate in fresh media (optional, to track trafficking).

  • Fixation: Fix cells with 4% PFA for 15 mins at RT.

  • Quench: Wash with 100 mM Glycine to stop fixation.

  • Click Reaction: Incubate with Click Cocktail for 30 mins in the dark.

    • Critical: Freshly prepare Ascorbate; it oxidizes rapidly.

  • Wash: Extensive washing with PBS/BSA to remove unreacted dye.

Visualization: Click Chemistry Workflow

Click_Workflow Alkyne Alkyne-Cholesterol (Metabolically Active) Cell Live Cell Incubation (Trafficking to Rafts) Alkyne->Cell Uptake Fix Fixation (PFA) & Permeabilization Cell->Fix Freeze State Reaction CuAAC Reaction (Azide-Fluor + Cu) Fix->Reaction Labeling Image Fluorescence Microscopy (High Fidelity) Reaction->Image Visualization

Caption: Figure 2. Bio-orthogonal labeling workflow utilizing Alkyne-Cholesterol for artifact-free imaging.

Part 3: Therapeutic Conjugates (siRNA)

The "Hitchhiker" Strategy

Direct conjugation of cholesterol to the 3' end of the sense strand of siRNA (Chol-siRNA) enables systemic delivery without a nanoparticle vehicle.

Mechanism: Upon injection, the lipophilic cholesterol moiety binds to circulating Albumin and Lipoproteins (LDL/HDL) .

  • Liver Targeting: The LDL-bound conjugate is taken up by hepatocytes via the LDL Receptor (LDLR) .[5]

  • Hydrophobic Anchoring: The cholesterol anchor inserts into the membrane, facilitating endocytosis.

Design Rule: A linker length of C10–C12 (aminododecyl) between the siRNA and cholesterol is optimal to prevent steric hindrance during RISC loading.

References

  • Cullis, P. R., & Hope, M. J. (2017). Lipid Nanoparticle Systems for Enabling Gene Therapies. Molecular Therapy.

  • Sahay, G., et al. (2013). Efficiency of siRNA delivery by lipid nanoparticles is limited by endocytic recycling. Nature Biotechnology.

  • Gaebler, A., et al. (2013). A highly sensitive protocol for microscopy of alkyne lipids and fluorescently tagged or immunostained proteins. Journal of Lipid Research.[6]

  • Soutschek, J., et al. (2004). Therapeutic silencing of an endogenous gene by systemic administration of modified siRNAs. Nature.

  • Sezgin, E., et al. (2017). The mystery of membrane organization: composition, regulation and roles of lipid rafts. Nature Reviews Molecular Cell Biology.

Sources

Technical Guide: The Cholesteryl Carbonate Linkage in Advanced Therapeutics

Author: BenchChem Technical Support Team. Date: February 2026

Executive Summary

The carbonate linkage (–O–C(=O)–O–) serves as a critical, tunable bridge in the design of cholesteryl-based prodrugs and lipid nanoparticles (LNPs). Unlike the robust carbamate or the labile ester, the carbonate moiety offers a "Goldilocks" stability profile: sufficiently stable to survive systemic circulation (pH 7.4) yet responsive to the acidic endosomal microenvironment (pH 5.0–6.0) and enzymatic cleavage.[1] This guide provides a deep technical analysis of the synthesis, kinetics, and application of cholesteryl carbonate derivatives, designed for scientists requiring precise control over payload release.

The Chemical Nature of the Carbonate Linkage

Structural Mechanics

The cholesteryl carbonate linkage connects the 3


-hydroxyl group of cholesterol to a target alcohol (drug or lipid headgroup) via a carbonyl bridge.

Key Characteristic: Entropy-Driven Fragmentation. Upon hydrolysis, the carbonate linkage does not merely break; it decomposes. The intermediate carbonic acid is unstable and spontaneously decarboxylates, releasing carbon dioxide. This irreversible step drives the reaction forward, preventing re-association of the drug and the carrier.



Comparative Stability (The Hierarchy of Linkers)

For drug development, selecting the correct linker is a function of the required plasma half-life (


).
Linker TypeStructureRelative StabilityPrimary Cleavage Mechanism
Carbamate Chol-O-CO-NH-RHighEnzymatic (slow), requires specific amidases.
Carbonate Chol-O-CO-O-R Moderate (Tunable) pH-dependent hydrolysis & esterases.
Ester Chol-O-CO-RLow to ModerateNon-specific esterases, rapid hydrolysis.
Ether Chol-O-RVery HighMetabolically stable; non-cleavable.

Senior Scientist Insight: Use carbonates when you need a prodrug to be inactive in the blood but rapidly active intracellularly. The carbonate bond is roughly 100-1000x more stable to hydrolysis than a standard aliphatic ester at physiological pH, preventing "burst release" toxicity.

Synthetic Architectures & Pathways

The synthesis of cholesteryl carbonates is almost exclusively performed via a Cholesteryl Chloroformate intermediate.[2] While phosgene gas was historically used, modern protocols utilize Triphosgene (solid, safer) or CDI (1,1'-Carbonyldiimidazole).

Pathway Visualization

The following diagram outlines the standard synthetic route using the chloroformate activation method.

SynthesisPathway Chol Cholesterol (Nucleophile) Chloroformate Cholesteryl Chloroformate (Activated Intermediate) Chol->Chloroformate DCM, 0°C Pyridine (Cat.) Triphos Triphosgene (Reagent) Triphos->Chloroformate Product Cholesteryl Carbonate Chloroformate->Product R-OH DMAP/Et3N HCl HCl (Byproduct) Chloroformate->HCl Scavenged by Base Target Target Alcohol (R-OH) Target->Product

Figure 1: Stepwise synthesis of cholesteryl carbonate via chloroformate activation. Note the critical role of base scavengers.

Stability & Hydrolysis Kinetics

Understanding the degradation profile is essential for predicting in vivo behavior.

pH-Dependent Hydrolysis

The carbonate linkage exhibits a "U-shaped" pH-rate profile.

  • Acidic Conditions (pH < 5): Protonation of the carbonyl oxygen activates the carbon for nucleophilic attack by water. This is the primary mechanism for endosomal release.

  • Neutral Conditions (pH 7.4): The reaction is slow, providing stability in the bloodstream.

  • Basic Conditions (pH > 9): Hydroxide ion acts as a direct nucleophile (saponification).

Mechanism of Cleavage

The breakdown involves a tetrahedral intermediate that collapses to release the payload.

HydrolysisMechanism Carbonate Cholesteryl Carbonate (Intact Linker) Tetra Tetrahedral Intermediate Carbonate->Tetra + H2O / H+ (Endosome) CarbonicAcid Carbonic Acid Monoester Tetra->CarbonicAcid - R-OH (Payload Release) Products Cholesterol + CO2 + Drug-OH CarbonicAcid->Products Spontaneous Decarboxylation

Figure 2: Mechanism of acid-catalyzed hydrolysis. The irreversible loss of CO2 drives the reaction to completion.

Experimental Protocol: Synthesis of Cholesteryl-PEG Carbonate

Objective: Conjugate Cholesterol to a PEG-Alcohol via a carbonate linker. Safety Warning: This protocol uses Triphosgene. All operations must be performed in a fume hood.

Materials
  • Cholesterol (>99% purity)

  • Triphosgene (Solid phosgene equivalent)

  • mPEG-OH (Target alcohol)

  • Dichloromethane (DCM), Anhydrous

  • Pyridine (Acid scavenger)

  • DMAP (4-Dimethylaminopyridine) - Catalyst

Step-by-Step Methodology
  • Activation (Formation of Chloroformate):

    • Dissolve Cholesterol (1.0 eq) in anhydrous DCM under Nitrogen atmosphere.

    • Cool to 0°C in an ice bath.[2]

    • Add Pyridine (1.5 eq) to act as an HCl scavenger.[2]

    • Critical Step: Add Triphosgene (0.4 eq) dissolved in DCM dropwise over 30 minutes. (Note: 1 mol Triphosgene generates 3 mol Phosgene).

    • Stir at 0°C for 2 hours, then warm to Room Temperature (RT) for 1 hour.

    • Validation: Check TLC (Hexane/EtOAc). Cholesterol spot should disappear; a less polar Chloroformate spot appears.

  • Coupling (Carbonate Formation):

    • In a separate vessel, dissolve mPEG-OH (0.9 eq) and DMAP (0.1 eq) in dry DCM.

    • Add the mPEG solution to the Chloroformate reaction mixture slowly.

    • Stir at RT for 12–24 hours.[3]

  • Workup & Purification:

    • Quench excess chloroformate with Methanol (forms methyl carbonate, easily removed).

    • Wash organic layer with 0.1M HCl (remove pyridine), then NaHCO3, then Brine.

    • Dry over Na2SO4 and concentrate.

    • Purification: Precipitate in cold diethyl ether (for PEG products) or use Column Chromatography (Silica, Hexane/EtOAc gradient) for small molecules.

Biological Applications: LNP Endosomal Escape

In Lipid Nanoparticles (LNPs), cholesteryl carbonates are often used to conjugate helper lipids or PEG lipids. The carbonate linker acts as a sensor for the endosome.

LNP_Escape Circulation Systemic Circulation (pH 7.4) Endocytosis Cellular Uptake (Endocytosis) Circulation->Endocytosis LNP Intact Endosome Early Endosome (pH 6.0) Endocytosis->Endosome Acidification Cleavage Carbonate Hydrolysis (Linker Breakage) Endosome->Cleavage H+ Catalysis Escape Payload Release (Cytosol) Cleavage->Escape Destabilization

Figure 3: The "Smart" Release. The pH drop in the endosome triggers carbonate hydrolysis, destabilizing the LNP and releasing the drug.

Applications Table
ApplicationRole of Carbonate LinkerBenefit
siRNA LNPs Connects PEG to Cholesterol (PEG-shedding)Allows PEG to fall off in the endosome, facilitating membrane fusion.
Prodrugs Conjugates hydrophobic drugs (e.g., Paclitaxel)Increases circulation time; releases active drug only after uptake.
Liquid Crystals Cholesteryl Oleyl CarbonateUsed in thermochromic sensors; carbonate stability ensures shelf-life.

References

  • BenchChem. (2025).[2] Cholesteryl Chloroformate: Reaction Mechanism and Pathway.[4][5] Retrieved from

  • BenchChem. (2025).[2] Synthesis of Cholesteryl Oleyl Carbonate: A Detailed Protocol. Retrieved from

  • Kuntsche, J., et al. (2004).[6] Supercooled Smectic Nanoparticles: A Potential Novel Carrier System.[6] Pharmaceutical Research.[6][7]

  • Huang, Z., et al. (2014). Carbonate: An Effectual Approach to Enhance Liposomal Circulation Time, pH-Sensitivity and Endosomal Escape.[7] Pharmaceutical Research, 31, 3038–3050.[7] Retrieved from

  • Fonseca, A.C., et al. (2018). Cholesterol-Based Compounds: Recent Advances in Synthesis and Applications.[2][8] Molecules (MDPI). Retrieved from

Sources

Technical Whitepaper & Safety Guide: Cholesteryl Hexadecyl Carbonate

[1][2]

Document Type: Technical Safety & Application Guide Subject: Cholesteryl Hexadecyl Carbonate (CAS: 15455-87-5) Target Audience: Pharmaceutical Researchers, Formulation Scientists, and Chemical Safety Officers.[1][2][3]

Chemical Architecture & Physicochemical Profile[1][2][3][4]

Cholesteryl hexadecyl carbonate (also known as Cholesteryl cetyl carbonate) is not merely a lipid; it is a thermotropic liquid crystal mesogen.[1][3] Unlike standard biological lipids that transition directly from solid to liquid, this molecule exhibits distinct mesophases—states of matter where the molecule possesses the fluidity of a liquid but retains the orientational order of a crystal.[1]

Its significance in drug development lies in its phase transition temperature (~36°C) , which aligns almost perfectly with human physiological temperature.[1][3] This property allows for the engineering of "smart" drug delivery systems that undergo structural changes—and subsequent drug release—upon contact with biological tissues.[1]

Molecular Identity
ParameterDetail
IUPAC Name Cholest-5-en-3-yl hexadecyl carbonate
CAS Number 15455-87-5
Molecular Formula

Molecular Weight 655.1 g/mol
Synonyms Cholesteryl cetyl carbonate; Cetyl cholesteryl carbonate
Solubility Soluble in chloroform, dichloromethane, benzene.[1][2][3] Insoluble in water.[1][3]
Phase Behavior & Thermal Properties

The utility of this material is dictated by its thermal history.[1][3]

  • Crystalline Solid:

    
    [2][3]
    
  • Mesophase (Liquid Crystal):

    
     (Smectic/Cholesteric textures)[2][3]
    
  • Isotropic Liquid:

    
    [2][3]
    

Technical Insight: The carbonate linkage provides greater hydrolytic stability compared to standard ester linkages, yet it remains susceptible to enzymatic cleavage (esterases), making it biodegradable.[1][3]

Hazard Identification & Mechanistic Toxicology[2][3]

While often categorized as "low toxicity" based on acute lethality data, the safety profile of Cholesteryl hexadecyl carbonate must be understood through the lens of lipophilicity and membrane intercalation .[1]

GHS Classification (Self-Classified based on Analogues)
  • Signal Word: WARNING

  • Hazard Statements:

    • H315: Causes skin irritation.[1][3]

    • H319: Causes serious eye irritation.[1][3]

    • H335: May cause respiratory irritation.[1][3]

Mechanistic Toxicology

Why is it an irritant?

  • Lipophilic Intercalation: The hexadecyl chain and steroid nucleus allow the molecule to partition rapidly into the lipid bilayer of cell membranes.[1] In high concentrations (e.g., dust contact with eyes/lungs), this alters membrane fluidity, leading to cellular stress and inflammatory signaling.[1][3]

  • Metabolic Byproducts: Upon hydrolysis (chemical or enzymatic), the molecule yields:

    • Cholesterol: Biocompatible.[1][3][4]

    • Cetyl Alcohol (1-Hexadecanol): A known mild irritant and surfactant.[1][2][3]

    • Carbon Dioxide: Inert.[1][3]

    • Risk:[1][2][3] The accumulation of cetyl alcohol in sensitive tissues (eyes/lungs) drives the irritation potential.[1]

ToxicityMechanismExposureExposure(Dust/Solution)MembraneMembraneIntercalationExposure->MembranePartitioningHydrolysisHydrolysis(Esterases/pH)Exposure->HydrolysisMetabolismResponseInflammatoryResponse (Irritation)Membrane->ResponseFluidity DisruptionByproductsRelease ofCetyl AlcoholHydrolysis->ByproductsByproducts->ResponseSurfactant Effect

Figure 1: Mechanistic pathway of Cholesteryl hexadecyl carbonate toxicity.[2][3] Irritation stems from both direct membrane disruption and hydrolysis byproducts.[1]

Operational Protocols: Handling & Storage[1][2][3]

Storage Architecture[2]
  • Temperature Control: Store at 2–8°C .

    • Reasoning: Storing below the lower phase transition (

      
      ) ensures the material remains in a stable crystalline state.[3] Repeated cycling through the mesophase (
      
      
      ) during storage can induce polymorphism, altering the melting point and affecting reproducibility in formulation.[1][3]
  • Atmosphere: Inert gas (Argon/Nitrogen) recommended.[1][3]

    • Reasoning: Prevents oxidative degradation of the steroid nucleus over long-term storage.[3]

Emergency Response
ScenarioImmediate ActionMechanistic Rationale
Eye Contact Rinse with water for 15 min. Do not rub. Mechanical friction combined with lipophilic particles embedding in the cornea exacerbates injury.[1][3]
Skin Contact Wash with soap and water.[1][3]Water alone is ineffective due to high lipophilicity; surfactant (soap) is required to solubilize and remove the ester.[3]
Inhalation Move to fresh air.[1][3]Particulates can cause physical blockage of alveoli; removal prevents saturation of pulmonary surfactant.[1][3]

Advanced Application Protocols

Protocol A: Formulation of Thermosensitive Liposomes

Objective: Create drug-loaded liposomes that release their payload at body temperature (

3

Materials:

  • DPPC (Dipalmitoylphosphatidylcholine)[2][3]

  • Cholesteryl hexadecyl carbonate (CHC)[2][3][5]

  • DSPE-PEG2000 (Stabilizer)[2][3]

  • Hydrophobic Drug (e.g., Doxorubicin or Amphotericin B)[1][2][3]

Methodology:

  • Molar Ratio Setup: Prepare a lipid mixture of DPPC:CHC:DSPE-PEG (e.g., 70:25:5).[1][3]

    • Expert Note: High CHC content (>30%) may destabilize the vesicle.[3] The 25% inclusion is optimized to disrupt the bilayer order specifically at the

      
       transition point [1].[1]
      
  • Thin Film Formation: Dissolve lipids in Chloroform:Methanol (2:1). Evaporate solvent under reduced pressure (Rotavap) at

    
     (above the transition temp of CHC) to ensure homogeneous mixing.
    
  • Hydration: Hydrate the film with PBS (pH 7.[1][3]4) at

    
    .[1][3] Agitate to form Multilamellar Vesicles (MLVs).[1][3]
    
  • Sizing (Extrusion): Extrude through 100 nm polycarbonate membranes at

    
    .
    
    • Critical Step: Extrusion must occur above the CHC clearing point (

      
      ).[3] Extruding below this temp results in filter clogging due to the solid/viscous mesophase state of the lipid.[1]
      
  • Validation: Use Differential Scanning Calorimetry (DSC) to confirm the shift in phase transition peak.[1][3]

LiposomeProtocolcluster_tempTemperature Control ZoneStartLipid Dissolution(CHCl3/MeOH)EvapRotary Evaporation(> 45°C)Start->EvapFilmDry Lipid Film(Homogeneous Mix)Evap->FilmHydrateHydration (PBS)Form MLVsFilm->HydrateExtrudeExtrusion (100nm)Temp > 36°C (CRITICAL)Hydrate->ExtrudeFinalThermosensitiveLiposomesExtrude->Final

Figure 2: Workflow for thermosensitive liposome generation.[1][3] The red zone indicates steps that must be performed above the liquid crystal transition temperature (

Protocol B: Liquid Crystal Thermochromic Sensor

Objective: Synthesize a mixture for visual temperature mapping (e.g., for skin thermography).[1][3]

Materials:

  • Cholesteryl hexadecyl carbonate (CHC)[2][3][5]

  • Cholesteryl nonanoate (CN)[2][3][6][7]

  • Cholesteryl benzoate (CB)[2][3]

Methodology:

  • Weighing: Combine CHC (40%), CN (40%), and CB (20%) by weight.

    • Causality: Pure CHC has a narrow range (

      
      ).[2][3] Doping with Benzoate shifts the color play to higher temperatures; Nonanoate broadens the viscous range [2].[1]
      
  • Melting: Heat the vial to

    
     (isotropic phase) using a heat gun. Vortex vigorously.
    
  • Annealing: Allow the mixture to cool slowly to room temperature.

  • Application: Apply as a thin film (20 microns) on a black substrate.

    • Observation: The mixture will reflect different wavelengths (colors) based on the helical pitch of the cholesteric phase, which expands/contracts with temperature.[1]

References

  • Researcher.Life . (2007).[1][3] Characteristics of Cholesteryl Cetyl Carbonate Liquid Crystals as Drug Delivery Systems. Retrieved from [Link]

  • University of Wisconsin-Madison . (n.d.).[1][2][3] Preparation of Cholesteryl Ester Liquid Crystals. MRSEC Education Group.[1][3] Retrieved from [Link]

  • National Institutes of Health (NIH) . (n.d.).[1][3] Physical properties of cholesteryl esters. PubMed.[1][3] Retrieved from [Link]

Theoretical & Structural Dynamics of Cholesteryl Hexadecyl Carbonate

Author: BenchChem Technical Support Team. Date: February 2026

Executive Summary

Cholesteryl Hexadecyl Carbonate (CHC), also known as Cholesteryl Cetyl Carbonate (CAS: 15455-87-5), represents a distinct class of liquid crystalline materials where the rigid steroid nucleus is coupled to a saturated hexadecyl (C16) chain via a carbonate linkage.[1][2] Unlike standard cholesteryl esters, the carbonate group introduces unique polarity and conformational flexibility, significantly altering the mesogenic properties and packing density.

This guide details the theoretical frameworks required to model CHC structure, from atomistic molecular dynamics (MD) to macroscopic phase transition theories.[1] It serves as a blueprint for researchers utilizing CHC in thermochromic sensors, liposomal drug delivery systems, and photonics.[1]

Part 1: Molecular Architecture & Physicochemical Basis

The Static Model: Structural Topology

The theoretical model of CHC is built upon three distinct functional domains. Understanding the interplay between these domains is critical for predicting self-assembly behavior.[2]

  • The Rigid Core (Steroid Nucleus): A fused tetracyclic ring system (cyclopentanoperhydrophenanthrene) that provides mechanical rigidity and chirality.[1] The chiral centers at C3, C8, C9, C10, C13, C14, C17, and C20 induce the helical twist necessary for the cholesteric phase.[1]

  • The Flexible Tail (Hexadecyl Chain): A saturated C16 hydrocarbon chain.[1] In theoretical modeling, this acts as a "solvent-like" spacer that stabilizes the smectic or cholesteric layering through van der Waals interactions.

  • The Linker (Carbonate Group): The defining feature. Unlike a simple ester, the carbonate (–O–CO–O–) linkage possesses a higher dipole moment and increased rotational freedom. This affects the "tilt" of the molecule within a liquid crystal mesophase.

Visualization of Molecular Hierarchy

CHC_Structure CHC Cholesteryl Hexadecyl Carbonate (C44H78O3) Steroid Steroid Nucleus (Rigid Core) CHC->Steroid Linker Carbonate Linkage (-O-CO-O-) CHC->Linker Tail Hexadecyl Chain (C16 Saturated) CHC->Tail Properties_S Chirality Source Planar Geometry Steroid->Properties_S Properties_L Dipole Moment Rotational Freedom Linker->Properties_L Properties_T Van der Waals Packing Phase Flexibility Tail->Properties_T

Figure 1: Hierarchical decomposition of CHC.[1][2] The carbonate linker acts as the critical pivot point influencing phase transition temperatures.

Part 2: Phase Behavior & Theoretical Modeling[1]

Mesophase Transitions

CHC exhibits thermotropic liquid crystalline behavior.[1] Unlike shorter-chain homologues, the C16 chain length stabilizes the mesophase at lower temperatures.

  • Crystal State (< 8°C): The molecules pack in a Monolayer Type I or II structure.[1] The carbonate dipoles align to maximize electrostatic stability.

  • Liquid Crystalline Phase (8°C – 36°C): CHC enters a cholesteric (chiral nematic) phase.[1][2] The molecules possess long-range orientational order but lack positional order. The chiral steroid core induces a helical twist in the director field.

  • Isotropic Liquid (> 36°C): Thermal energy overcomes the intermolecular forces, resulting in a disordered fluid.[1]

Note on Drug Delivery: The transition at ~36°C is physiologically relevant, making CHC an excellent candidate for thermosensitive drug release carriers that "melt" or destabilize upon contact with the body (37°C).

Landau-de Gennes Theory Application

To model the macroscopic ordering of CHC, we utilize the Landau-de Gennes theory. The free energy density (


) is expanded as a function of the order parameter tensor 

:

[1][2]
  • 
    :  Material constants specific to CHC.
    
  • 
    :  The supercooling limit temperature.
    
  • Relevance: This equation models the first-order phase transition from Isotropic to Cholesteric. For CHC, the "B" term is critical as it dictates the stability of the cholesteric phase against thermal fluctuations near 36°C.

Part 3: Computational Approaches (MD Simulations)

To predict the interaction of CHC with lipid bilayers (e.g., in liposome formulation), Atomistic Molecular Dynamics (MD) is the gold standard.[1]

Force Field Selection[2]
  • CHARMM36 Lipid Force Field: Highly recommended.[1] It accurately parameters the steroid ring flexibility and the ester/carbonate torsional barriers.

  • GROMOS (e.g., 54A7): A valid alternative, particularly if unifying with protein simulations, though parameterization of the carbonate tail may require validation against quantum mechanical (QM) calculations.[1]

Simulation Protocol (Step-by-Step)
  • Topology Generation:

    • Generate the topology for the carbonate linkage. Standard cholesterol topologies must be modified to insert the extra oxygen and carbonyl group.

    • Validation: Calculate partial charges using RESP (Restrained Electrostatic Potential) fitting at the HF/6-31G* level.[1][2]

  • System Construction:

    • Pack CHC molecules into a simulation box (randomly for isotropic start, or pre-aligned for crystal).

    • Solvate with TIP3P water model if simulating a dispersed system.

  • Equilibration Workflow:

    • Minimization: Steepest descent (5000 steps) to remove steric clashes.

    • NVT (Canonical): Heat from 0K to 310K (37°C) over 100 ps.[1][2] Use a Langevin thermostat.

    • NPT (Isobaric-Isothermal): Pressurize to 1 atm. Use a semi-isotropic Berendsen or Parrinello-Rahman barostat to allow the simulation box to adjust dimensions (crucial for liquid crystals to find their natural layer spacing).[1][2]

MD Workflow Diagram

MD_Protocol Start Start: CHC Topology (CHARMM36/GROMOS) Min Energy Minimization (Steepest Descent) Start->Min Heat Heating (NVT) 0K -> 310K Min->Heat Equil Equilibration (NPT) Density Relaxation Heat->Equil Prod Production Run (>100 ns) Equil->Prod Analysis Analysis (RDF, Order Parameter) Prod->Analysis

Figure 2: Standardized MD pipeline for equilibrating Cholesteryl Hexadecyl Carbonate systems.

Part 4: Experimental Validation Protocols

A theoretical model is only as good as its experimental validation. The following protocols ensure the physical properties match the simulated predictions.

Differential Scanning Calorimetry (DSC)

Objective: Determine exact phase transition temperatures (


 and 

).
  • Protocol:

    • Load 2-5 mg of pure CHC into an aluminum pan.

    • Heat Cycle 1: Heat from 0°C to 100°C at 10°C/min to erase thermal history.

    • Cool Cycle: Cool to 0°C at 5°C/min. (Look for supercooling effects).

    • Heat Cycle 2: Heat to 100°C at 2°C/min.

  • Expected Data: Endothermic peaks at ~8°C (Crystal melt) and ~36°C (Clearing point).[1][2]

X-Ray Diffraction (XRD)

Objective: Measure the d-spacing (layer thickness) to validate the "Monolayer" vs "Bilayer" packing model.

  • Protocol:

    • Use Cu-K

      
       radiation (
      
      
      
      ).[1][2]
    • Scan range (

      
      ): 1° to 30°.[1]
      
  • Analysis:

    • Small Angle Region (1°-5°): Corresponds to the smectic layer spacing (

      
      ).[1][2] For CHC, 
      
      
      
      should approximate the molecular length (~25-30
      
      
      ) if Monolayer Type I packing is present.[1][2]
    • Wide Angle Region (15°-25°): Corresponds to the intermolecular spacing between alkyl chains (typically ~4.5

      
       for liquid-like chains).[1][2]
      
Data Summary Table[2]
ParameterValue / RangeMethod of Determination
Molecular Formula C

H

O

Mass Spectrometry
Melting Point (

)
~8°CDSC / Polarized Microscopy
Clearing Point (

)
~36°CDSC / Polarized Microscopy
Packing Motif Monolayer (Type I)XRD (Small Angle)
Space Group Monoclinic (

or

)
Single Crystal XRD (Analogous to COC)
Force Field CHARMM36 LipidComputational Simulation

References

  • Characteristics of Cholesteryl Cetyl Carbonate Liquid Crystals as Drug Delivery Systems. IEEE Xplore. Available at: [Link]

  • Crystal structure and microstructure of cholesteryl oleyl carbonate. (Structural homologue reference). PubMed.[1] Available at: [Link]

  • Atomistic Simulations of Phosphatidylcholines and Cholesteryl Esters. Biophysical Journal. Available at: [Link]

  • Cholesteryl Carbonate Structure & Properties. PubChem. Available at: [Link][1][2]

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Methodological & Application

Applications of Cholesteryl Hexadecyl Carbonate in Drug Delivery Research: A Detailed Guide

Author: BenchChem Technical Support Team. Date: February 2026

This document provides a comprehensive technical guide for researchers, scientists, and drug development professionals on the applications of cholesteryl hexadecyl carbonate in drug delivery systems. This guide delves into the rationale behind its use, detailed protocols for formulation, and methods for characterization, ensuring scientific integrity and practical applicability.

Introduction: The Strategic Advantage of Cholesteryl Hexadecyl Carbonate in Nanomedicine

Cholesteryl hexadecyl carbonate, a cholesterol ester, is emerging as a critical component in the design of advanced drug delivery systems. Its unique physicochemical properties, stemming from the amalgamation of a rigid sterol backbone and a flexible sixteen-carbon alkyl chain linked by a carbonate group, offer distinct advantages in the formulation of lipid-based nanocarriers such as liposomes and solid lipid nanoparticles (SLNs).

The incorporation of cholesterol and its derivatives into lipid bilayers is known to enhance membrane rigidity, reduce drug leakage, and prolong circulation times.[1] Cholesteryl esters like hexadecyl carbonate can form part of the solid lipid core in SLNs, facilitating the encapsulation of both lipophilic and hydrophilic drugs and enabling controlled release kinetics.[1] The biocompatibility of cholesterol derivatives also improves the interaction of drug carriers with cell membranes, potentially leading to enhanced cellular uptake.

This guide will provide detailed methodologies for harnessing the potential of cholesteryl hexadecyl carbonate in the development of effective drug delivery vehicles.

Physicochemical Properties of Cholesteryl Hexadecyl Carbonate

A thorough understanding of the physicochemical properties of cholesteryl hexadecyl carbonate is paramount for the successful design and formulation of drug delivery systems.

PropertyValue/InformationSource(s)
Chemical Name Cholesteryl Hexadecyl Carbonate[2]
CAS Number 15455-87-5[2]
Molecular Formula C44H78O3[2]
Molecular Weight 655.09 g/mol [2]
Physical State Expected to be a waxy crystalline solid at room temperature, similar to other long-chain cholesteryl esters.[3]Inferred from related compounds
Solubility Insoluble in water.[4] Soluble in organic solvents such as chloroform, methanol, ethanol, and acetone. The choice of solvent is critical for the initial dissolution phase in nanoparticle preparation.[4][5][4][5]
Melting Point Not explicitly found for hexadecyl carbonate. However, related compounds like cholesteryl oleyl carbonate have a melting point around 20°C, while cholesteryl hexyl carbonate melts at 107°C. The melting point is a critical parameter for hot homogenization techniques in SLN preparation.[6][6]

Formulation of Cholesteryl Hexadecyl Carbonate-Based Nanocarriers

This section provides detailed, step-by-step protocols for the preparation of two primary types of drug delivery systems utilizing cholesteryl hexadecyl carbonate: Solid Lipid Nanoparticles (SLNs) and Liposomes.

Solid Lipid Nanoparticles (SLNs) via Hot Microemulsification

The hot microemulsification method is a robust technique for preparing SLNs, particularly suitable for incorporating lipid-soluble drugs. The process involves the formation of a hot oil-in-water (o/w) nanoemulsion followed by cooling to solidify the lipid core.[7]

G cluster_0 Lipid Phase Preparation cluster_1 Aqueous Phase Preparation cluster_2 Emulsification and Nanoparticle Formation cluster_3 Purification and Storage A 1. Dissolve Cholesteryl Hexadecyl Carbonate, additional lipids (e.g., stearic acid), and lipophilic drug in an organic solvent. B 2. Heat the lipid mixture above the melting point of all components (e.g., 80°C). A->B E 5. Add the hot lipid phase to the hot aqueous phase under high-speed homogenization (e.g., 20,000 rpm) to form a hot o/w emulsion. B->E C 3. Dissolve surfactant (e.g., Poloxamer 188) in ultrapure water. D 4. Heat the aqueous phase to the same temperature as the lipid phase. C->D D->E F 6. Disperse the hot emulsion into cold water (2-4°C) under continuous stirring to precipitate the SLNs. E->F G 7. Centrifuge the SLN suspension to separate nanoparticles from free drug and surfactant. F->G H 8. Lyophilize the purified SLNs with a cryoprotectant (e.g., trehalose) for long-term stability. G->H

Caption: Workflow for SLN preparation using the hot microemulsification method.

Materials:

  • Cholesteryl hexadecyl carbonate

  • Co-lipid (e.g., stearic acid, palmitic acid)[8]

  • Surfactant (e.g., Poloxamer 188, lecithin, sodium taurocholate)[9]

  • Lipophilic drug of interest

  • Organic solvent (e.g., chloroform, acetone)[5]

  • Ultrapure water

  • Cryoprotectant (e.g., trehalose)

Equipment:

  • High-speed homogenizer (e.g., Ultra-Turrax)

  • Magnetic stirrer with heating plate

  • Water bath

  • Centrifuge

  • Freeze-dryer

Procedure:

  • Lipid Phase Preparation:

    • Accurately weigh cholesteryl hexadecyl carbonate, a co-lipid (e.g., stearic acid), and the lipophilic drug. A typical starting ratio could be 1:1 for cholesteryl hexadecyl carbonate to co-lipid.

    • Dissolve these components in a minimal amount of a suitable organic solvent.

    • Heat the mixture to a temperature approximately 10°C above the melting point of the highest-melting-point component (e.g., 80-85°C) to ensure a homogenous molten lipid phase.[7][9]

  • Aqueous Phase Preparation:

    • Prepare an aqueous solution of a surfactant (e.g., 1-2% w/v Poloxamer 188).

    • Heat the aqueous phase to the same temperature as the lipid phase.

  • Emulsification:

    • Pour the hot lipid phase into the hot aqueous phase while homogenizing at high speed (e.g., 15,000-20,000 rpm) for 5-10 minutes. This will form a hot oil-in-water nanoemulsion.[10]

  • Nanoparticle Precipitation:

    • Rapidly disperse the hot nanoemulsion into a volume of cold water (2-4°C) that is 5-10 times the volume of the emulsion, under continuous stirring. This rapid cooling causes the lipid to precipitate, forming solid lipid nanoparticles.[10]

  • Purification:

    • Centrifuge the resulting SLN suspension (e.g., at 15,000 x g for 30 minutes) to pellet the nanoparticles and separate them from the aqueous phase containing excess surfactant and unencapsulated drug.

    • Resuspend the pellet in fresh ultrapure water and repeat the centrifugation step twice to ensure complete removal of impurities.

  • Storage:

    • For long-term stability, the purified SLN suspension can be mixed with a cryoprotectant (e.g., 5% w/v trehalose) and lyophilized.[10]

Liposomes via Thin-Film Hydration Method

The thin-film hydration method is a widely used and straightforward technique for preparing liposomes. It involves the deposition of a thin lipid film, followed by hydration to form vesicles.[11]

G cluster_0 Lipid Film Formation cluster_1 Hydration and Vesicle Formation cluster_2 Size Reduction and Purification A 1. Dissolve Cholesteryl Hexadecyl Carbonate, phospholipids (e.g., DPPC), and lipophilic drug in an organic solvent (e.g., chloroform:methanol). B 2. Evaporate the solvent using a rotary evaporator to form a thin, uniform lipid film on the inner surface of a round-bottom flask. A->B C 3. Further dry the film under vacuum to remove residual solvent. B->C D 4. Hydrate the lipid film with an aqueous buffer (containing hydrophilic drug, if applicable) above the lipid transition temperature (Tc). C->D E 5. Agitate the flask (e.g., vortexing, shaking) to detach the lipid film and form multilamellar vesicles (MLVs). D->E F 6. Reduce the size of MLVs to form unilamellar vesicles (LUVs or SUVs) using sonication or extrusion. E->F G 7. Remove unencapsulated drug by dialysis or size exclusion chromatography. F->G

Caption: Workflow for liposome preparation using the thin-film hydration method.

Materials:

  • Cholesteryl hexadecyl carbonate

  • Phospholipid (e.g., DPPC, DSPC, POPC)[12]

  • Drug of interest (lipophilic or hydrophilic)

  • Organic solvent system (e.g., chloroform:methanol, 2:1 v/v)[13]

  • Aqueous buffer (e.g., phosphate-buffered saline, PBS)

Equipment:

  • Rotary evaporator

  • Water bath

  • Sonicator (probe or bath) or extruder

  • Dialysis tubing or size exclusion chromatography setup

Procedure:

  • Lipid Film Formation:

    • Dissolve cholesteryl hexadecyl carbonate, a phospholipid, and a lipophilic drug (if applicable) in the organic solvent system in a round-bottom flask. A common molar ratio of phospholipid to cholesterol derivative is 70:30.[14]

    • Attach the flask to a rotary evaporator and rotate it in a water bath set to a temperature that facilitates solvent evaporation (e.g., 40-45°C).[13]

    • Gradually reduce the pressure to evaporate the solvent, leaving a thin, uniform lipid film on the flask's inner surface.

    • Continue to dry the film under high vacuum for several hours to overnight to remove any residual solvent.[13]

  • Hydration:

    • Pre-heat the aqueous buffer (containing the hydrophilic drug, if applicable) to a temperature above the phase transition temperature (Tc) of the chosen phospholipid.

    • Add the pre-heated buffer to the flask containing the dry lipid film.

    • Agitate the flask by hand, vortexing, or gentle shaking until the lipid film is fully hydrated and detaches from the flask wall, forming a milky suspension of multilamellar vesicles (MLVs).[11]

  • Size Reduction:

    • To obtain smaller, more uniform vesicles, the MLV suspension must be downsized.

      • Sonication: Use a probe sonicator (with caution to avoid overheating) or a bath sonicator to produce small unilamellar vesicles (SUVs).

      • Extrusion: Repeatedly pass the MLV suspension through polycarbonate membranes with defined pore sizes (e.g., 100 nm) using an extruder. This is the preferred method for producing large unilamellar vesicles (LUVs) with a narrow size distribution.[11]

  • Purification:

    • Remove any unencapsulated drug from the liposome suspension using dialysis against fresh buffer or by passing the suspension through a size exclusion chromatography column.

Characterization of Cholesteryl Hexadecyl Carbonate Nanocarriers

Thorough characterization is essential to ensure the quality, stability, and efficacy of the formulated nanocarriers.

ParameterTechnique(s)Purpose
Particle Size and Polydispersity Index (PDI) Dynamic Light Scattering (DLS)To determine the average particle size and the breadth of the size distribution. A PDI below 0.2 indicates a homogenous population.[15]
Zeta Potential DLS with an electrodeTo measure the surface charge of the nanoparticles, which is an indicator of colloidal stability.[16]
Morphology and Structure Transmission Electron Microscopy (TEM), Cryo-TEMTo visualize the shape, surface morphology, and internal structure of the nanoparticles.[17]
Drug Loading and Encapsulation Efficiency HPLC, UV-Vis SpectroscopyTo quantify the amount of drug successfully incorporated into the nanoparticles.[18][19]
Thermal Properties Differential Scanning Calorimetry (DSC)To investigate the physical state (crystalline or amorphous) of the drug within the lipid matrix and to study lipid phase transitions.
In Vitro Drug Release Dialysis Bag MethodTo study the rate and mechanism of drug release from the nanocarriers over time in a simulated physiological environment.
Stability DLS, Zeta Potential MeasurementTo assess the physical stability of the nanoparticle suspension over time by monitoring changes in particle size, PDI, and zeta potential.[12]
Protocol: Determination of Drug Loading and Encapsulation Efficiency

Principle: The unencapsulated ("free") drug is separated from the drug-loaded nanoparticles. The amount of free drug is quantified, and the encapsulated drug is calculated by subtraction from the total initial amount of drug used.

Procedure:

  • Separation of Free Drug:

    • Centrifuge the nanoparticle suspension at high speed (e.g., 15,000 x g for 30 minutes) to pellet the nanoparticles.

    • Carefully collect the supernatant, which contains the free drug.

  • Quantification:

    • Quantify the concentration of the drug in the supernatant using a validated analytical method such as High-Performance Liquid Chromatography (HPLC) or UV-Vis Spectroscopy.[19]

  • Calculations:

    • Encapsulation Efficiency (EE%): EE% = [(Total Drug Added - Free Drug) / Total Drug Added] x 100

    • Drug Loading (DL%): DL% = [Weight of Encapsulated Drug / Total Weight of Nanoparticles] x 100

Conclusion and Future Perspectives

Cholesteryl hexadecyl carbonate presents a valuable tool for the formulation of advanced drug delivery systems. Its unique properties can be leveraged to enhance the stability, drug loading capacity, and cellular interaction of both solid lipid nanoparticles and liposomes. The protocols and characterization methods detailed in this guide provide a solid foundation for researchers to explore the full potential of this versatile lipid excipient. Future research may focus on optimizing formulations for specific therapeutic agents, exploring targeted delivery strategies by modifying the surface of these nanocarriers, and conducting in vivo studies to validate their efficacy and safety.

References

  • Scientific.net. (n.d.). Cholesteryl Cetyl Carbonate as a Smart Material for Drug Delivery Application. Retrieved from [Link]

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  • ResearchGate. (n.d.). Drug loading and encapsulation efficiency values determined by the HPLC method. Retrieved from [Link]

  • Ginie, L. (2025, February 10). Mastering Thin Film Hydration Method for Liposome and Lipid Nanoparticle Formulation. Retrieved from [Link]

  • Castile, J. D. (n.d.). Chapter - IAPC-OBP. Retrieved from [Link]

  • Kazi, N. (2023, June 2). Analysis of Lipid Nanoparticles. LCGC International. Retrieved from [Link]

  • Fàbregas, A., et al. (2018). Cholesteryl oleate-loaded cationic solid lipid nanoparticles as carriers for efficient gene-silencing therapy. International Journal of Nanomedicine, 13, 3041–3053. [Link]

  • de Oliveira, G. M., et al. (2018). A simple HPLC method for the determination of halcinonide in lipid nanoparticles: development, validation, encapsulation efficiency, and in vitro drug permeation. Brazilian Journal of Pharmaceutical Sciences, 54(1). [Link]

  • RSC Publishing. (2023, September 26). Dynamic light scattering and transmission electron microscopy in drug delivery: a roadmap for correct characterization of nanoparticles and interpretation of results. Retrieved from [Link]

  • Encyclopedia MDPI. (2023, May 12). Conventional Liposomal Formulation Methods. Retrieved from [Link]

  • BOC Sciences. (2025, November 21). Top 5 Ways to Evaluate Lipid Nanoparticles (LNPs) for Drug Delivery — Guide from BOC Sciences [Video]. YouTube. [Link]

  • News-Medical. (2024, November 6). Lipid-based nanoparticles: Manufacturing and inline size characterization. Retrieved from [Link]

  • ResearchGate. (2019, November 27). Advice for optimizing production of liposome using Thin Film Hydration?. Retrieved from [Link]

  • Mehnert, W., & Mäder, K. (2012). Solid lipid nanoparticles: Production, characterization and applications. Advanced Drug Delivery Reviews, 64, 83-101.
  • Pardeshi, C., et al. (2013). Formulation Considerations and Applications of Solid Lipid Nanoparticles. Journal of Pharmaceutical Sciences, 102(1), 27-48.
  • Balanč, B. D., et al. (2021). Basic Methods for Preparation of Liposomes and Studying Their Interactions with Different Compounds, with the Emphasis on Polyphenols. Foods, 10(6), 1395. [Link]

  • PubChem. (n.d.). Cholesteryl carbonate. Retrieved from [Link]

  • Thudom, M. E., & Figge, J. (1983). Cholesterol solubility in organic solvents. Journal of Pharmaceutical Sciences, 72(2), 164-167. [Link]

  • Nardi-Ricart, A., et al. (2024). Development of cationic solid lipid nanoparticles incorporating cholesteryl-9-carboxynonanoate (9CCN) for delivery of antagomiRs. International Journal of Pharmaceutics, 651, 123788. [Link]

  • Pope, F. D. (2010). Insight into the role of water-soluble organic solvents for the Cloud Condensation Nuclei activation of cholesterol. Atmospheric Chemistry and Physics, 10(15), 7245-7252. [Link]

  • Cheow, W. S., & Hadinoto, K. (2021). Formulation and characterization of phytostanol ester solid lipid nanoparticles. International Journal of Nanomedicine, 16, 1855–1867. [Link]

  • Briuglia, M. L., et al. (2015). Influence of cholesterol on liposome stability and on in vitro drug release. Drug Delivery and Translational Research, 5(3), 231-242. [Link]

  • R-Discovery. (2007, January 1). Characteristics of Cholesteryl Cetyl Carbonate Liquid Crystals as Drug Delivery Systems. Retrieved from [Link]

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  • Wikipedia. (n.d.). Cholesteryl oleyl carbonate. Retrieved from [Link]

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Application Notes & Protocols: Cholesteryl Hexadecyl Carbonate in Biomaterial Development

Author: BenchChem Technical Support Team. Date: February 2026

For Researchers, Scientists, and Drug Development Professionals

Introduction: The Strategic Role of Cholesteryl Hexadecyl Carbonate in Advanced Biomaterials

Cholesteryl hexadecyl carbonate (CHC), also known as cholesteryl cetyl carbonate, is a cholesterol ester that has garnered significant interest in the field of biomaterials, particularly in the design and formulation of advanced drug delivery systems.[1][2] Its unique molecular structure, comprising a rigid sterol nucleus and a flexible sixteen-carbon alkyl chain linked by a carbonate group, imparts valuable physicochemical properties that are leveraged to enhance the stability, drug loading capacity, and cellular interaction of nanocarriers.[1][2]

The inherent biocompatibility of cholesterol and its derivatives makes them attractive for creating delivery vehicles such as lipid nanoparticles (LNPs), liposomes, and solid lipid nanoparticles (SLNs).[3][4] Within these structures, cholesterol derivatives like CHC play a crucial role as "helper lipids." They integrate into the lipid bilayer, modulating membrane fluidity and integrity, which helps to prevent premature drug leakage and improve the overall stability of the nanoparticle.[4][5][6] This guide provides an in-depth look at the properties of CHC and detailed protocols for its application in the development of cutting-edge biomaterials.

Physicochemical Properties of Cholesteryl Hexadecyl Carbonate

Understanding the fundamental properties of CHC is critical for its effective application. These characteristics dictate its behavior in formulations and its interaction with biological systems.

PropertyValueSource
Molecular Formula C44H78O3[7]
Molecular Weight 655.09 g/mol [7]
Physical State Solid / Liquid Crystal[1][2]
Key Feature Thermotropic liquid crystal behavior[1][2]
Phase Transition Temps ~8°C and ~36°C[1][2]

The thermotropic liquid crystalline nature of CHC is particularly noteworthy. This means it can exist in a state between a conventional liquid and a solid crystal, exhibiting ordered molecular arrangements while still having some degree of fluidity.[1][2] This property can be harnessed to create highly structured, yet dynamic, drug delivery systems.

Core Application: Formulation of Lipid Nanoparticles (LNPs) for Nucleic Acid Delivery

One of the most impactful applications of cholesterol derivatives is in the formulation of LNPs for the delivery of genetic material like messenger RNA (mRNA) and small interfering RNA (siRNA).[8] These LNPs are typically composed of four key components:

  • Ionizable Cationic Lipid: Essential for encapsulating the negatively charged nucleic acid cargo at an acidic pH and facilitating its release into the cytoplasm at physiological pH.[5][9]

  • Phospholipid (Helper Lipid): Provides structural integrity to the nanoparticle. 1,2-distearoyl-sn-glycero-3-phosphocholine (DSPC) is a common choice.[5][10]

  • PEG-Lipid: A lipid conjugated to polyethylene glycol (PEG) that stabilizes the particle, prevents aggregation, and prolongs circulation time in the body.[5][10]

  • Sterol Lipid (Cholesterol or derivative): Fills gaps in the lipid membrane, enhancing particle stability and compactness, which is crucial for efficient delivery.[5][9][10]

Cholesteryl hexadecyl carbonate can be used in place of or in conjunction with cholesterol to modulate these properties. Its long alkyl chain can influence the packing of the lipids, potentially affecting the nanoparticle's morphology, rigidity, and fusogenicity with cell membranes.

Mechanism of LNP Formation and Function

The self-assembly of these lipid components with nucleic acids is a finely tuned process. The lipids are first dissolved in an organic solvent (e.g., ethanol), while the nucleic acid is dissolved in an acidic aqueous buffer (e.g., sodium acetate, pH 4).[9] When these two solutions are rapidly mixed, the change in solvent polarity causes the lipids to precipitate and self-assemble into nanoparticles, entrapping the nucleic acids. The ionizable lipid, being positively charged at this low pH, electrostatically interacts with the negatively charged nucleic acids, driving the encapsulation process. The resulting LNPs are then dialyzed against a neutral buffer (e.g., PBS, pH 7.4) for storage and use.[9]

Protocol 1: Formulation of CHC-Containing Lipid Nanoparticles

This protocol details a standard method for preparing LNPs for RNA delivery using a modified nanoprecipitation technique. This method is adapted from established LNP formulation procedures.

Materials:

  • Ionizable Lipid (e.g., DLin-MC3-DMA)

  • DSPC (1,2-distearoyl-sn-glycero-3-phosphocholine)

  • Cholesteryl Hexadecyl Carbonate (CHC)

  • PEG-Lipid (e.g., DMG-PEG 2000)

  • Cargo RNA (e.g., mRNA or siRNA)

  • Absolute Ethanol (200 proof, molecular biology grade)

  • Aqueous Buffer: 25-50 mM Sodium Acetate or Sodium Citrate, pH 4.0

  • Dialysis Buffer: Phosphate-Buffered Saline (PBS), pH 7.4

  • Dialysis device (e.g., cassette with a 3.5 kDa MWCO)

  • Microfluidic mixing device or a vortex mixer

Step-by-Step Methodology:

  • Preparation of Lipid Stock Solution (in Ethanol):

    • Causality: Ethanol is used as a common solvent that ensures all lipid components are fully solubilized and can be rapidly mixed with the aqueous phase.

    • Prepare individual stock solutions of each lipid in absolute ethanol. Gentle heating (60-65°C) may be required for complete dissolution, especially for DSPC and CHC.

    • Combine the individual lipid solutions to create a final lipid mixture in ethanol. A commonly used molar ratio for LNP components is approximately 50% ionizable lipid : 10% DSPC : 38.5% sterol (CHC/Cholesterol) : 1.5% PEG-lipid .

    • Example Calculation for 1 mL of 25 mM total lipid stock:

      • 125 µL of 100 mM Ionizable Lipid

      • 250 µL of 10 mM DSPC

      • 96.25 µL of 100 mM CHC

      • 37.5 µL of 10 mM PEG-Lipid

      • 491.25 µL of absolute ethanol

    • Maintain the lipid stock solution at a warm temperature (>37°C) to ensure the solubility of all components, particularly the sterols.

  • Preparation of RNA Solution:

    • Dissolve the RNA cargo in the acidic aqueous buffer (e.g., Sodium Acetate, pH 4) to the desired concentration (e.g., 0.2 mg/mL).

    • Causality: The acidic pH is critical. It ensures the ionizable lipid becomes protonated (positively charged), enabling it to bind effectively with the negatively charged phosphate backbone of the RNA.[9]

  • Nanoparticle Formation (Rapid Mixing):

    • Causality: Rapid mixing is essential to induce nanoprecipitation and form small, uniform particles. Slower mixing can lead to larger, more heterogeneous aggregates.

    • Using a Microfluidic Device: This is the preferred method for reproducible and scalable production. Pump the lipid-ethanol solution and the RNA-aqueous solution through separate channels that converge in a mixing chamber. The rapid, controlled mixing triggers LNP self-assembly.

    • Using Manual Mixing (Vortex/Pipetting): For small-scale preparations, rapidly add the RNA solution to the lipid-ethanol solution while vortexing vigorously or pipetting rapidly for 20-30 seconds. A typical volumetric ratio is 3:1 (Aqueous:Ethanol).

    • Incubate the resulting mixture at room temperature for 15-30 minutes to allow the LNPs to stabilize.

  • Purification and Buffer Exchange:

    • Causality: This step is crucial to remove the ethanol and exchange the acidic buffer for a neutral, biocompatible buffer suitable for in vitro or in vivo use.

    • Transfer the LNP solution to a dialysis cassette.

    • Perform dialysis against sterile PBS (pH 7.4) at 4°C. Change the buffer several times over 12-24 hours to ensure complete exchange.

  • Sterilization and Storage:

    • Sterilize the final LNP formulation by passing it through a 0.22 µm syringe filter.

    • Store the sterile LNPs at 4°C. For long-term storage, consult stability data for the specific formulation.

Visualization of LNP Formulation Workflow

LNP_Workflow cluster_prep Phase Preparation cluster_form Formation cluster_purify Purification & Finalization Lipids 1. Dissolve Lipids (Ionizable, DSPC, CHC, PEG) in Ethanol Mixing 3. Rapid Mixing (Microfluidics or Vortex) Triggers Self-Assembly Lipids->Mixing Ethanol Phase RNA 2. Dissolve RNA in Acidic Buffer (pH 4) RNA->Mixing Aqueous Phase Dialysis 4. Dialysis vs. PBS (pH 7.4) (Removes Ethanol, Neutralizes pH) Mixing->Dialysis Sterilize 5. Sterile Filtration (0.22 µm) Dialysis->Sterilize Storage 6. Store at 4°C Sterilize->Storage

Caption: Workflow for CHC-Lipid Nanoparticle (LNP) Formulation.

Protocol 2: Physicochemical Characterization of CHC-LNPs

After formulation, it is imperative to characterize the nanoparticles to ensure they meet the required specifications for the intended application.

1. Particle Size and Polydispersity Index (PDI) Measurement

  • Technique: Dynamic Light Scattering (DLS).

  • Principle: DLS measures the fluctuations in scattered light intensity due to the Brownian motion of particles. This data is used to calculate the hydrodynamic diameter (size) and the PDI, which is a measure of the heterogeneity of the sample. A PDI value < 0.2 is generally considered acceptable for drug delivery applications.

  • Protocol:

    • Dilute the LNP sample in PBS (pH 7.4) to an appropriate concentration (typically to achieve a count rate between 100 and 500 kcps).

    • Equilibrate the sample at 25°C for 1-2 minutes in the DLS instrument.

    • Perform at least three measurements and report the average Z-average diameter and PDI.

2. Zeta Potential Measurement

  • Technique: Laser Doppler Velocimetry.

  • Principle: This technique measures the velocity of particles in an applied electric field. This velocity is proportional to the zeta potential, which reflects the surface charge of the nanoparticles. For LNPs, a near-neutral surface charge at physiological pH is desirable to minimize non-specific interactions and toxicity.

  • Protocol:

    • Dilute the LNP sample in an appropriate low-ionic-strength buffer (e.g., 1 mM KCl).

    • Inject the sample into a folded capillary cell.

    • Perform the measurement and report the average zeta potential in millivolts (mV).

3. Encapsulation Efficiency (%EE)

  • Technique: Ribonucleic Acid quantitation assay (e.g., RiboGreen™ assay).

  • Principle: This method quantifies the amount of RNA protected inside the LNPs versus the total amount of RNA used in the formulation.

  • Protocol:

    • Prepare two sets of LNP samples.

    • To the first set, add a lysis buffer (e.g., 1% Triton™ X-100) to disrupt the LNPs and release the encapsulated RNA. This will be used to measure the total RNA.

    • The second set remains untreated to measure the amount of free (unencapsulated) RNA.

    • Use a fluorescent dye like RiboGreen™, which binds to RNA and fluoresces. Measure the fluorescence intensity of both sets using a plate reader.

    • Calculate %EE using the formula: %EE = [(Total RNA - Free RNA) / Total RNA] * 100

Expected Characterization Data

The inclusion of CHC is expected to result in stable nanoparticles with properties suitable for drug delivery.

ParameterTypical Expected RangeRationale
Z-Average Diameter 80 - 150 nmOptimal size for cellular uptake and avoiding rapid clearance.
Polydispersity Index (PDI) < 0.2Indicates a monodisperse and homogeneous population of nanoparticles.
Zeta Potential (at pH 7.4) -10 mV to +10 mVA near-neutral surface charge minimizes toxicity and non-specific binding in vivo.
Encapsulation Efficiency > 90%High efficiency ensures a sufficient therapeutic dose is delivered.

Application Note: Broader Context and Future Directions

While the primary application discussed is in LNP-based nucleic acid delivery, the unique properties of cholesteryl hexadecyl carbonate open doors to other biomaterial applications.

  • Liquid Crystalline Systems: The thermotropic liquid crystal properties of CHC can be exploited to create highly ordered nanostructures like cubosomes.[1][2] These systems offer a large surface area for drug loading and can provide sustained release profiles for lipophilic drugs.[1][4] A study demonstrated the successful formulation of the antifungal drug Amphotericin B in CHC liquid crystals, noting low toxicity to red blood cells.[1][2]

  • Solid Lipid Nanoparticles (SLNs): CHC can be a component of the solid lipid core in SLNs.[4] As a structural component, it helps increase the rigidity of the lipid matrix, which can reduce drug leakage and control the release kinetics of the encapsulated therapeutic agent.[4]

  • Cholestosomes: Novel delivery vesicles made exclusively from cholesteryl esters, termed "cholestosomes," have been developed.[11][12] These structures are highly resistant to pH degradation, making them promising candidates for oral drug delivery.[11][12]

The continued exploration of cholesterol derivatives like CHC is a promising frontier in biomaterial science. By rationally modifying the structure of helper lipids, researchers can fine-tune the properties of nanocarriers to overcome specific delivery challenges, enhance therapeutic efficacy, and improve patient outcomes.

Visualization of LNP Structure

LNP_Structure cluster_core Aqueous Core cluster_shell Lipid Bilayer RNA RNA Cargo Ion_Lipid_Head Ionizable Lipid (Protonated Heads) CHC CHC (Stabilizer) DSPC DSPC (Structural) PEG PEG-Lipid (Stealth) caption Schematic of a CHC-containing Lipid Nanoparticle (LNP).

Caption: Schematic of a CHC-containing Lipid Nanoparticle (LNP).

References

  • Cholesteryl n-Alkyl Carbonates. [Link]

  • Lipid Nanoparticles: Formulation, Production Methods and Characterization Protocols. [Link]

  • Lipid nanoparticles: Composition, formulation, and application - PMC. [Link]

  • Characteristics of Cholesteryl Cetyl Carbonate Liquid Crystals as Drug Delivery Systems. [Link]

  • The Efficacy of Cholesterol-Based Carriers in Drug Delivery - MDPI. [Link]

  • Composition of lipid nanoparticles for targeted delivery: application to mRNA therapeutics. [Link]

  • Development of the cholestosome, a novel delivery system made exclusively from cholesteryl esters. [Link]

  • Development of the cholestosome, a novel delivery system made exclusively from cholesteryl esters | Request PDF - ResearchGate. [Link]

  • Characteristics of Cholesteryl Cetyl Carbonate Liquid Crystals as Drug Delivery Systems. [Link]

  • On the role of helper lipids in lipid nanoparticle formulations of siRNA - RSC Publishing. [Link]

Sources

Application Notes and Protocols for the Use of Cholesteryl Hexadecyl Carbonate in Cell Membrane Studies

Author: BenchChem Technical Support Team. Date: February 2026

Introduction: The Unique Role of Cholesteryl Esters in Model Membranes

Cell membranes are intricate, dynamic structures fundamental to cellular function. The study of these membranes often relies on model systems, such as liposomes and lipid nanoparticles, which allow for the controlled investigation of lipid-protein interactions, membrane dynamics, and drug delivery mechanisms. Cholesterol is a well-established component of these model systems, known for its crucial role in modulating membrane fluidity, stability, and the formation of lipid rafts.[1][2] Cholesteryl esters, such as cholesteryl hexadecyl carbonate, offer a unique tool for advancing these studies. Unlike cholesterol, which has a free hydroxyl group, cholesteryl esters possess a bulky ester-linked side chain. This structural difference alters their interaction with phospholipid bilayers, making them valuable for probing the deeper, hydrophobic core of the membrane and for developing novel drug delivery vehicles.[3][4]

This guide provides a comprehensive overview of the applications of cholesteryl hexadecyl carbonate in cell membrane studies, complete with detailed protocols for its incorporation into model membranes and the subsequent biophysical characterization.

Physicochemical Properties of Cholesteryl Hexadecyl Carbonate

A thorough understanding of the physical properties of cholesteryl hexadecyl carbonate is essential for its effective use in membrane studies.

PropertyValueSource
Molecular Formula C44H78O3[Generic chemical supplier data]
Molecular Weight 655.09 g/mol [Generic chemical supplier data]
Appearance White to off-white solid[General knowledge]
Solubility Soluble in organic solvents like chloroform and methanol mixtures.[5][6]
Phase Transition Exhibits thermotropic liquid crystalline behavior. The specific transition temperatures can be influenced by the presence of other lipids.[7][8][7][8]

Application 1: Modulating Membrane Fluidity and Order

The incorporation of cholesteryl esters into a lipid bilayer can significantly alter its fluidity and the packing of its acyl chains. Due to its long hexadecyl chain, cholesteryl hexadecyl carbonate is expected to increase the order of the membrane's hydrophobic core. This effect can be quantified using fluorescence anisotropy measurements with a lipophilic probe like 1,6-diphenyl-1,3,5-hexatriene (DPH).[9][10]

Scientific Rationale

DPH is a fluorescent probe that partitions into the hydrophobic core of the lipid bilayer.[11] Its rotational freedom is restricted by the local viscosity of its environment. When the membrane is more ordered (less fluid), the rotation of DPH is hindered, resulting in a higher fluorescence anisotropy value. Conversely, in a more fluid membrane, DPH rotates more freely, leading to lower anisotropy.[12] By incorporating varying concentrations of cholesteryl hexadecyl carbonate into liposomes, one can systematically study its effect on membrane order.

Experimental Workflow: Membrane Fluidity Analysis

G cluster_prep Liposome Preparation cluster_measure Fluorescence Anisotropy Measurement cluster_analysis Data Analysis prep1 1. Prepare lipid stock solutions (e.g., POPC, Cholesteryl Hexadecyl Carbonate) in chloroform/methanol. prep2 2. Mix lipids at desired molar ratios and add DPH probe (1:500 probe:lipid). prep1->prep2 prep3 3. Create a thin lipid film using a rotary evaporator. prep2->prep3 prep4 4. Hydrate the film with buffer above the lipid phase transition temperature. prep3->prep4 prep5 5. Form unilamellar vesicles by extrusion through polycarbonate membranes. prep4->prep5 meas1 6. Dilute liposome suspension to the desired concentration. prep5->meas1 meas2 7. Equilibrate sample at the desired temperature in a fluorometer. meas1->meas2 meas3 8. Excite the sample with vertically polarized light (e.g., 358 nm). meas2->meas3 meas4 9. Measure the intensity of vertically and horizontally polarized emitted light (e.g., 430 nm). meas3->meas4 meas5 10. Calculate fluorescence anisotropy (r). meas4->meas5 anal1 11. Plot anisotropy (r) vs. mole % of cholesteryl hexadecyl carbonate. meas5->anal1 anal2 12. Interpret the data to determine the effect on membrane order. anal1->anal2 G cluster_prep GUV Preparation cluster_img Microscopy and Analysis guv1 1. Prepare lipid stock solutions (e.g., DPPC, DOPC, Cholesteryl Hexadecyl Carbonate) and a fluorescent dye in chloroform. guv2 2. Mix lipids and dye at desired ratios and deposit on a conductive slide. guv1->guv2 guv3 3. Dry to form a thin lipid film. guv2->guv3 guv4 4. Assemble an electroformation chamber and add a swelling solution (e.g., sucrose). guv3->guv4 guv5 5. Apply an AC electric field to induce vesicle formation. guv4->guv5 img1 6. Harvest the GUVs from the chamber. guv5->img1 img2 7. Image the GUVs using confocal or fluorescence microscopy. img3 8. Analyze the images to quantify domain formation and morphology. img2->img3 Observe phase separation

Caption: Workflow for GUV formation by electroformation and subsequent imaging.

Protocol: GUV Formation by Electroformation

Materials:

  • 1,2-dipalmitoyl-sn-glycero-3-phosphocholine (DPPC)

  • 1,2-dioleoyl-sn-glycero-3-phosphocholine (DOPC)

  • Cholesteryl hexadecyl carbonate

  • A fluorescent lipid dye that partitions preferentially into the Ld phase (e.g., a Bodipy-labeled phospholipid)

  • Chloroform

  • Sucrose solution (e.g., 200 mM)

  • Electroformation chamber with indium tin oxide (ITO)-coated slides

Procedure:

  • Lipid Mixture Preparation: Prepare stock solutions of DPPC, DOPC, and cholesteryl hexadecyl carbonate in chloroform.

  • Film Deposition: Mix the lipids in a molar ratio known to form Lo/Ld phase separation (e.g., 40:40:20 DPPC:DOPC:sterol). Add the fluorescent dye at a low molar percentage (e.g., 0.5 mol%). Deposit a small volume of the lipid mixture onto an ITO-coated slide and spread it evenly.

  • Drying: Dry the lipid film under a gentle stream of nitrogen and then under vacuum for at least 2 hours.

  • Electroformation:

    • Assemble the electroformation chamber with the lipid-coated slide and a second ITO slide, separated by a silicone spacer.

    • Fill the chamber with the sucrose solution.

    • Connect the slides to a function generator and apply a low-frequency AC electric field (e.g., 10 Hz, 1.5 V) for 2-4 hours at a temperature above the phase transition temperature of the lipid mixture.

  • Imaging:

    • Carefully collect the GUV-containing solution from the chamber.

    • Transfer a small aliquot to a microscope slide and observe using a fluorescence microscope.

    • Acquire images to visualize the phase separation, where the fluorescent probe will be enriched in the Ld phase, appearing brighter, while the Lo phase will be darker.

Application 3: Development of Novel Drug Delivery Systems

The hydrophobic nature of cholesteryl hexadecyl carbonate makes it an excellent candidate for formulating lipid-based nanoparticles for the delivery of lipophilic drugs. Solid Lipid Nanoparticles (SLNs) are a promising alternative to traditional liposomes, offering improved stability and controlled release profiles. [13][14]

Scientific Rationale

SLNs are colloidal carriers with a solid lipid core. [15]Cholesteryl hexadecyl carbonate, with its high melting point and hydrophobicity, can serve as a key component of this solid matrix. By incorporating a lipophilic drug into this matrix, it can be protected from degradation and its release can be sustained over time. The formulation process typically involves a high-energy homogenization step to create a nanoemulsion, which is then cooled to solidify the lipid particles. [16]

Experimental Workflow: SLN Preparation and Characterization

G cluster_prep SLN Preparation cluster_char Characterization sln1 1. Melt cholesteryl hexadecyl carbonate and dissolve the lipophilic drug in the melt. sln2 2. Prepare a hot aqueous surfactant solution. sln1->sln2 sln3 3. Add the lipid/drug melt to the aqueous phase and homogenize at high speed. sln1->sln3 sln2->sln3 sln4 4. Cool the resulting nanoemulsion in an ice bath to form SLNs. sln3->sln4 char1 5. Measure particle size and zeta potential using dynamic light scattering (DLS). sln4->char1 char2 6. Determine encapsulation efficiency by separating free drug from SLNs. char1->char2 char3 7. Perform in vitro drug release studies using a dialysis method. char2->char3

Caption: Workflow for the preparation and characterization of Solid Lipid Nanoparticles (SLNs).

Protocol: Preparation of Drug-Loaded SLNs

Materials:

  • Cholesteryl hexadecyl carbonate

  • Lipophilic model drug (e.g., curcumin, paclitaxel)

  • Surfactant (e.g., Poloxamer 188, Tween 80)

  • Deionized water

  • High-shear homogenizer or probe sonicator

  • Dialysis tubing (with appropriate molecular weight cut-off)

Procedure:

  • Preparation of Lipid and Aqueous Phases:

    • Melt the cholesteryl hexadecyl carbonate at a temperature above its melting point. Dissolve the lipophilic drug in the molten lipid. [17] * In a separate beaker, prepare an aqueous solution of the surfactant and heat it to the same temperature as the lipid melt.

  • Homogenization:

    • Add the hot lipid/drug mixture to the hot aqueous surfactant solution under high-speed stirring using a high-shear homogenizer.

    • Continue homogenization for a specified period to form a hot oil-in-water nanoemulsion.

  • Solidification:

    • Transfer the hot nanoemulsion to an ice bath and continue stirring to allow the lipid droplets to solidify into SLNs.

  • Characterization:

    • Particle Size and Zeta Potential: Analyze the SLN dispersion using Dynamic Light Scattering (DLS) to determine the average particle size, polydispersity index (PDI), and zeta potential. [18] * Encapsulation Efficiency (EE%): Separate the unencapsulated drug from the SLNs by ultracentrifugation or centrifugal filter devices. Quantify the amount of drug in the supernatant and in the total formulation using a suitable analytical method (e.g., HPLC, UV-Vis spectroscopy). Calculate the EE% as follows: EE% = [(Total Drug - Free Drug) / Total Drug] * 100

    • In Vitro Drug Release:

      • Place a known amount of the drug-loaded SLN suspension into a dialysis bag.

      • Immerse the dialysis bag in a release medium (e.g., phosphate-buffered saline with a small amount of surfactant to maintain sink conditions) at 37°C with constant stirring. [19] * At predetermined time intervals, withdraw aliquots from the release medium and replace with fresh medium.

      • Quantify the amount of drug released at each time point to construct a release profile. [20]

Conclusion

Cholesteryl hexadecyl carbonate is a versatile tool for researchers in cell membrane studies and drug delivery. Its unique physicochemical properties allow for the fine-tuning of membrane fluidity and the formation of stable, hydrophobic nanoparticles. The protocols outlined in this guide provide a solid foundation for utilizing this compound to explore fundamental aspects of membrane biology and to develop innovative therapeutic delivery systems.

References

  • Butko, P. (2025). Thermotropic phase transitions of binary mixtures of wax and cholesteryl esters relevant to tears. [Source details to be added based on final reference list]
  • Gaus, K., Zech, T., & Harder, T. (2005). Use of fluorescence to determine the effects of cholesterol on lipid behavior in sphingomyelin liposomes and erythrocyte membranes. Journal of Biological Chemistry, 280(44), 36878-36886.
  • JASCO. (2024, May 1). Fluorescence Depolarization Measurement of Liposomes. JASCO, Inc.
  • Singh, R., & Pai, R. S. (2019). Preparation of solid lipid nanoparticles through various methods using different precursors. Journal of Drug Delivery and Therapeutics, 9(2), 24-30.
  • LINSEIS. (2025, December 19). Understanding Lipid Membrane Phase Transitions: The Role of Tm in Membrane Structure and Function. LINSEIS Thermal Analysis.
  • Li, Z., & Li, W. (2018).
  • ResearchGate. (n.d.). Fluorescence anisotropy of DPH in DOTMA/DOPE/Chol liposomes at 37°C. [Source details to be added based on final reference list]
  • ResearchGate. (2025, December 31). Thermotropic phase transitions of binary mixtures of wax and cholesteryl esters relevant to tears. [Source details to be added based on final reference list]
  • Spooner, P. J., & Small, D. M. (1987). Incorporation of medium chain triacylglycerols into phospholipid bilayers: effect of long chain triacylglycerols, cholesterol, and cholesteryl esters. Biochemistry, 26(18), 5820-5825.
  • JASCO. (2023, July 19). Prediction of Liposome Phase Transition Temperature by Fluorescence Anisotropy. JASCO, Inc.
  • Small, D. M. (1984). PHYSICAL PROPERTIES OF CHOLESTERYL ESTERS. [Source details to be added based on final reference list]
  • Trucillo, P., Campardelli, R., & Reverchon, E. (2019). Influence of cholesterol on liposome stability and on in vitro drug release.
  • Trucillo, P., Campardelli, R., & Reverchon, E. (2019). Preparation of Solid Lipid Nanoparticles and Nanostructured Lipid Carriers for Drug Delivery and the Effects of Preparation Parameters of Solvent Injection Method. Polymers, 11(11), 1795.
  • JASCO. (2024, May 1). Fluorescence Depolarization Measurement of Liposome. JASCO, Inc.
  • protocols.io. (2023, January 12). Liposome Encapsulation of Hydrophilic and Hydrophobic Drugs. protocols.io.
  • Xu, H., Deng, Y., Chen, D., Qin, J., Liu, J., Shi, L., & Lu, Y. (2008). Preparation and characterization of pH-sensitive vesicles made of cholesteryl hemisuccinate. Drug development and industrial pharmacy, 34(2), 134-141.
  • Sakellari, G. I., Zafeiri, I., Batchelor, H. K., & Spyropoulos, F. (2021). Formulation design, production and characterisation of solid lipid nanoparticles (SLN) and nanostructured lipid carriers (NLC) for the encapsulation of a model hydrophobic active. Food Hydrocolloids for Health, 1, 100024.
  • ResearchGate. (n.d.). Methods of preparation of solid lipid nanoparticles. [Source details to be added based on final reference list]
  • Beloqui, A., Solinís, M. A., Delgado, A., & Gascón, A. R. (2024). Characteristics and Preparation of Solid Lipid Nanoparticles and Nanostructured Lipid Carriers. Pharmaceutics, 16(12), 1735.
  • Google Patents. (n.d.). EP0792143B1 - Methods for making liposomes containing hydrophobic drugs. [Source details to be added based on final reference list]
  • Thach, A. D., & Shaeiwitz, J. A. (1993). Cholesterol solubility in organic solvents. Journal of pharmaceutical sciences, 82(10), 1045-1048.
  • Nii, T., & Ishii, F. (2022). Fabrication of CaCO3-Coated Vesicles by Biomineralization and Their Application as Carriers of Drug Delivery Systems. Polymers, 14(2), 299.
  • Danafar, H., & Sharafi, A. (2017). Application of Various Types of Liposomes in Drug Delivery Systems. Advanced Pharmaceutical Bulletin, 7(1), 3-9.
  • Al-mahallawi, A. M., Khowessah, O. M., & Shoukri, R. A. (2021). Cholesterol-Based Nanovesicles Enhance the In Vitro Cytotoxicity, Ex Vivo Intestinal Absorption, and In Vivo Bioavailability of Flutamide. Pharmaceutics, 13(10), 1709.
  • Sannikova, N. (2020, December 8). Lipid Composition Effect on Liposome Properties: Role of Cholesterol. Pharma Excipients.
  • Rades, T., & Müller-Goymann, C. C. (2007). Characteristics of Cholesteryl Cetyl Carbonate Liquid Crystals as Drug Delivery Systems. [Source details to be added based on final reference list]
  • American Chemical Society. (2023, May 2).
  • Brown, B. K., & Butovich, I. A. (2016). Cholesteryl esters as a depot for very long chain fatty acids in human meibum. Journal of lipid research, 57(6), 1044-1057.
  • Kelley, C. F., & Keller, S. L. (2024, July 4). Sterol-lipids enable large-scale, liquid-liquid phase separation in bilayer membranes of only 2 components. bioRxiv.
  • Bunjes, H., & Gindy, M. E. (2021). Transfer Investigations of Lipophilic Drugs from Lipid Nanoemulsions to Lipophilic Acceptors: Contributing Effects of Cholesteryl Esters and Albumin as Acceptor Structures. Pharmaceutics, 13(9), 1365.
  • Ben-Shaul, A., & May, S. (2000). Interactions of cholesterol with lipid bilayers: the preferred configuration and fluctuations. Biophysical journal, 78(2), 651-667.
  • Zhang, L., & Cremer, P. S. (2024, September 17).
  • BenchChem. (2025).
  • Sigma-Aldrich. (n.d.).
  • Echelon Biosciences. (2024, June 13). Cholesterol. Echelon Biosciences.

Sources

Application Note: Protocol for Synthesizing Cholesteryl Carbonate Esters

Author: BenchChem Technical Support Team. Date: February 2026

Abstract & Strategic Utility

Cholesteryl carbonate esters (


) are a critical class of functional lipids.[1] Unlike simple cholesteryl esters (

), the carbonate linkage introduces unique physicochemical properties, including lower phase transition temperatures and enhanced hydrolytic stability profiles desirable in prodrug design.[1]

Key Applications:

  • Lipid Nanoparticles (LNPs): Used as structural lipids to modulate membrane fluidity and payload release kinetics in mRNA delivery systems.[1]

  • Liquid Crystals: Cholesteryl oleyl carbonate and similar derivatives exhibit thermochromic cholesteric phases used in thermal mapping and biosensors.

  • Prodrug Linkers: The carbonate bond offers a tunable degradation rate—hydrolyzing faster than ethers but slower than simple esters—allowing for controlled release of alcohol-based therapeutics.

This guide details two distinct synthetic routes. Method A is the standard approach for aliphatic chains, while Method B is the "inverse" route, essential when conjugating complex or expensive alcohol-bearing drugs to the cholesterol backbone.

Chemical Strategy & Mechanism[2][3][4][5]

The synthesis relies on Nucleophilic Acyl Substitution .[2] The reaction is driven by a base (typically pyridine or triethylamine) that acts as both a proton scavenger and a nucleophilic catalyst.[2]

The Two Routes
  • Method A (Standard): Cholesterol nucleophile attacks an alkyl chloroformate.[1]

    • Best for: Simple aliphatic carbonates (e.g., Cholesteryl ethyl carbonate).[1]

  • Method B (Inverse): An alcohol nucleophile attacks cholesteryl chloroformate.[1]

    • Best for: Complex alcohols, drug conjugates, or when the alkyl chloroformate is unstable/unavailable.

Reaction Mechanism (Graphviz)[1]

ReactionMechanism cluster_0 Reagents Chol Cholesterol (R-OH) Inter Tetrahedral Intermediate Chol->Inter Nucleophilic Attack ClForm Chloroformate (Cl-CO-O-R') ClForm->Inter Base Base (Pyridine) Base->Inter Catalysis Prod Cholesteryl Carbonate (Chol-O-CO-O-R') Inter->Prod Elimination of Cl- Salt Pyridinium HCl (Precipitate) Inter->Salt

Figure 1: General mechanism for carbonate ester formation via chloroformate intermediate.[1]

Critical Safety & Handling (Trustworthiness)

  • Chloroformates (R-O-CO-Cl): These are lachrymators and release HCl upon hydrolysis.[1] Handle only in a functioning fume hood.

  • Pyridine/DCM Hazard: While Dichloromethane (DCM) is the standard solvent, prolonged storage of pyridine in DCM can form 1,1'-methylenebis(pyridinium) dichloride , a white precipitate often mistaken for product or salt byproducts [1].[1][3][4] Rule: Mix pyridine and DCM immediately before use; do not store the mixture.

  • Moisture Sensitivity: Water competes with the alcohol nucleophile, hydrolyzing the chloroformate to CO₂ and the original alcohol. All glassware must be oven-dried (

    
    ).[1]
    

Materials & Equipment

  • Reagents: Cholesterol (>99%), Alkyl Chloroformate (Method A) OR Cholesteryl Chloroformate (Method B), Anhydrous Pyridine, Anhydrous DCM (or Toluene).[1]

  • Apparatus: 3-neck Round Bottom Flask (RBF), Addition Funnel (pressure-equalizing), Nitrogen/Argon line, Ice bath.[1]

  • Monitoring: TLC Plates (Silica), Stain (Anisaldehyde or 10% H₂SO₄ in EtOH—Cholesterol has weak UV absorption).[1]

Protocol: Step-by-Step Methodology

Method A: Synthesis via Alkyl Chloroformate

Target: Cholesteryl Ethyl Carbonate (Example)[1]

  • Setup: Purge a 250 mL 3-neck RBF with nitrogen. Add Cholesterol (10.0 g, 25.8 mmol) and a magnetic stir bar.

  • Solvation: Add Anhydrous DCM (100 mL) . Stir until dissolved. Add Pyridine (4.2 mL, 52 mmol, 2.0 eq) .

  • Cooling: Submerge flask in an ice/water bath (

    
    ).
    
  • Addition: Dilute Ethyl Chloroformate (3.0 mL, 31 mmol, 1.2 eq) in 10 mL DCM. Add dropwise via addition funnel over 30 minutes.

    • Note: The reaction is exothermic. A white precipitate (pyridinium hydrochloride) will form immediately.[1]

  • Reaction: Remove ice bath and stir at Room Temperature (RT) for 4–12 hours.

    • Checkpoint: Monitor via TLC (Hexane:Ethyl Acetate 9:1).[1] Product

      
       will be higher than cholesterol.
      
  • Quench: Cool to

    
    . Add Water (50 mL)  slowly to hydrolyze excess chloroformate.
    
Method B: Synthesis via Cholesteryl Chloroformate (Inverse)

Target: Cholesteryl-Drug Conjugate or Complex Alcohol[1]

  • Setup: Purge flask with nitrogen. Add Target Alcohol (1.0 eq) and Pyridine (2.5 eq) in Anhydrous DCM . Cool to

    
    .
    
  • Reagent Prep: Dissolve Cholesteryl Chloroformate (1.1 eq) in minimal DCM.

    • Critical: Cholesteryl chloroformate is a solid.[5] Ensure it is fully dissolved before addition to prevent heterogeneous reaction kinetics.

  • Addition: Add the Cholesteryl Chloroformate solution dropwise to the alcohol/pyridine mixture.

    • Why Inverse? Adding the chloroformate to the alcohol ensures the alcohol is always in excess locally, minimizing side reactions.

  • Reaction: Stir at RT for 12–24 hours. (Sterically hindered alcohols may require reflux in Toluene instead of DCM).[1]

Purification & Characterization Workflow

Purification is dictated by the physical state of the product (Liquid Crystal vs. Solid).

Purification Decision Tree (Graphviz)[1]

Purification Start Crude Reaction Mixture Wash Workup: 1. 1N HCl (Remove Pyridine) 2. Sat. NaHCO3 (Neutralize) 3. Brine/Dry (MgSO4) Start->Wash State Physical State? Wash->State Solid Crystalline Solid State->Solid High MP Oil Viscous Oil / Liquid Crystal State->Oil Low MP Recryst Recrystallization (Acetone or EtOH) Solid->Recryst Column Flash Chromatography (Hexane -> 5% EtOAc) Oil->Column Final Pure Cholesteryl Carbonate Recryst->Final Column->Final

Figure 2: Purification workflow based on product physical state.

Characterization Data Table
MetricExpected ResultNotes
IR Spectroscopy Strong peak @ ~1740 cm⁻¹Carbonyl (C=O) stretch.[1][3] Distinct from simple ester (~1735) and ether (none).[1]
¹H NMR Shift of H-3 protonThe proton at C3 of the steroid ring shifts downfield (~4.5 ppm) compared to free cholesterol (~3.5 ppm).[1]
TLC Single spot, high

Visualize with Anisaldehyde stain (purple/red char).[1]
Phase Transition Clear Melting Point or LC PhaseLiquid crystals may show "melting" (Solid

LC) and "clearing" (LC

Isotropic liquid) points [2].[1]

Troubleshooting (Self-Validating Systems)

  • Problem: Low Yield / Recovery of starting material.

    • Cause: Hydrolysis of chloroformate due to wet solvents.

    • Validation: Check the pyridine.[3] If it smells "fishy" (amine) rather than sharp, it is good.[1] If wet, dry over KOH.[1] Ensure DCM is distilled or from a fresh molecular sieve bottle.

  • Problem: Product is colored (Yellow/Brown).

    • Cause: Oxidation or pyridine impurities.

    • Fix: Wash the organic layer with 10% Copper(II) Sulfate solution during workup.[1] This complexes free pyridine (turning the aqueous layer blue) and removes it efficiently.[1]

  • Problem: "Oiling out" during recrystallization.

    • Fix: Add a seed crystal or scratch the glass. If persistent, switch to a solvent pair (e.g., dissolve in minimal DCM, add Methanol until cloudy, cool).[1]

References

  • Rudine, A. B., Walter, M. G., & Wamser, C. C. (2010).[1][3] Reaction of dichloromethane with pyridine derivatives under ambient conditions.[3] The Journal of Organic Chemistry, 75(12), 4292-4295.[1] [Link]

  • Kuntsche, J., et al. (2004).[1][6] Supercooled Smectic Nanoparticles: A Potential Novel Carrier System for Poorly Water Soluble Drugs.[6] Pharmaceutical Research, 21, 1834–1843.[1] [Link]

Sources

Application Note: Preparation and Purification of High-Purity Cholesteryl Oleyl Carbonate (COC)

[1][2]

Abstract

This application note details a robust, laboratory-scale protocol for the synthesis and purification of Cholesteryl Oleyl Carbonate (COC) with purity exceeding 98%. COC is a critical thermotropic liquid crystal used in high-precision thermometry, biosensors, and increasingly as a structural lipid component in Lipid Nanoparticles (LNPs).[1][2] Unlike standard esterifications, this protocol utilizes a chloroformate-mediated pathway to ensure regioselectivity and high yield.[1][2] Special emphasis is placed on the removal of unreacted oleyl alcohol, a common impurity that significantly degrades the liquid crystalline phase transition accuracy.

Introduction & Scientific Context

Cholesteryl Oleyl Carbonate (CAS: 17110-51-9) exhibits a cholesteric (chiral nematic) liquid crystal phase.[1][2][3][4][5] Its optical properties, specifically the selective reflection of light (iridescence), are highly sensitive to temperature changes, making it invaluable for surface thermography.[2]

In drug delivery, COC is utilized to modulate the microviscosity of lipid bilayers. High purity is non-negotiable; even trace amounts of aliphatic alcohol impurities can depress the Smectic-Cholesteric transition temperature by several degrees, rendering the material useless for precision applications.[2]

Chemical Strategy

The synthesis avoids the direct use of phosgene gas (highly toxic) by employing Cholesteryl Chloroformate as a stable, solid electrophile. This reacts with Oleyl Alcohol via a nucleophilic acyl substitution mechanism.

Reaction Design:

  • Electrophile: Cholesteryl Chloroformate (Solid, easier handling).[2]

  • Nucleophile: Oleyl Alcohol (Liquid).[2]

  • Base/Catalyst: Pyridine (Acts as both the solvent/co-solvent and HCl scavenger to drive the equilibrium forward).

  • Solvent: Dichloromethane (DCM) is preferred over Benzene (carcinogenic) for modern safety compliance while maintaining excellent solubility for cholesterol derivatives.[1][2]

Mechanistic Workflow

The following diagram illustrates the reaction pathway and the critical purification logic required to isolate the target carbonate.

COC_Synthesis_WorkflowReactantsReactants:Cholesteryl Chloroformate+ Oleyl AlcoholIntermediateTetrahedralIntermediateReactants->IntermediateNucleophilic AttackProduct_CrudeCrude COC(+ Pyridinium HCl)Intermediate->Product_Crude-HCl EliminationBaseBase Catalyst(Pyridine)Base->IntermediateProton SpongePurificationPurification:Silica Gel ChromatographyProduct_Crude->PurificationExtraction & LoadingFinal_ProductHigh-PurityCOC (>98%)Purification->Final_ProductElution (Hexane:EtOAc)

Figure 1: Reaction pathway for Cholesteryl Oleyl Carbonate synthesis via chloroformate intermediate.

Materials & Equipment

Reagents
ReagentPurityCASRole
Cholesteryl Chloroformate

7144-08-3Electrophile Source
Oleyl Alcohol

(Tech) or

143-28-2Nucleophile (Use 99% for LNP grade)
Pyridine Anhydrous, 99.8%110-86-1Base/Catalyst
Dichloromethane (DCM) Anhydrous75-09-2Solvent
Hexanes / Ethyl Acetate HPLC Grade-Chromatography Solvents
Equipment
  • Three-neck round-bottom flask (250 mL).[1][2]

  • Inert gas line (Nitrogen or Argon).[2]

  • Addition funnel (pressure-equalizing).[1][2]

  • Rotary Evaporator.

  • Chromatography Column (Glass, approx.[2] 40mm diameter).

  • High-vacuum pump (< 1 mbar).[1][2]

Experimental Protocols

Protocol A: Synthesis of Cholesteryl Oleyl Carbonate

Safety Note: Perform all steps in a fume hood. Cholesteryl chloroformate hydrolyzes to release HCl; Pyridine is toxic.

  • Setup: Flame-dry a 250 mL three-neck flask and equip it with a magnetic stir bar, nitrogen inlet, and a pressure-equalizing addition funnel.

  • Reactant Dissolution:

    • Add Cholesteryl Chloroformate (10.0 g, 22.3 mmol, 1.0 eq) to the flask.

    • Add Anhydrous DCM (50 mL) and stir until fully dissolved.

    • Cool the system to

      
        using an ice-water bath.
      
  • Nucleophile Addition:

    • In a separate vial, mix Oleyl Alcohol (6.6 g, 24.5 mmol, 1.1 eq) with Pyridine (2.7 mL, 33.5 mmol, 1.5 eq) and 10 mL DCM.

    • Transfer this mixture to the addition funnel.

    • Critical Step: Add the alcohol/pyridine mixture dropwise over 30 minutes. The exotherm must be controlled to prevent side reactions.

  • Reaction Phase:

    • Once addition is complete, allow the reaction to warm to Room Temperature (

      
      )  naturally.
      
    • Stir under Nitrogen for 12–16 hours (Overnight).

  • Quenching:

    • Dilute the reaction mixture with 100 mL DCM.

    • Wash sequentially in a separatory funnel with:

      • Cold 1M HCl (

        
        ) – Removes Pyridine.
        
      • Saturated

        
         (
        
        
        ) – Neutralizes acid traces.[1][2]
      • Brine (

        
        ) – Dries organic layer.[1][2]
        
    • Dry the organic layer over Anhydrous

      
      , filter, and concentrate via rotary evaporation to yield a viscous, cloudy yellow oil (Crude).[2]
      
Protocol B: Purification (Column Chromatography)[1][2]

Recrystallization is often ineffective for COC due to its low melting point (

12
  • Stationary Phase: Silica Gel 60 (230–400 mesh).[2]

  • Mobile Phase Preparation:

    • Start with 100% Hexanes to elute non-polar impurities (e.g., cholesteryl chloride traces).[2]

    • Prepare a gradient of Hexane:Ethyl Acetate (98:2) to elute the product.

  • Loading: Dissolve the crude oil in the minimum amount of Hexanes (

    
    ) and load onto the column.
    
  • Elution:

    • Collect fractions. COC typically elutes after the solvent front but before unreacted Oleyl Alcohol.

    • TLC Monitoring: Use Hexane:EtOAc (90:10).[2] COC

      
      ; Oleyl Alcohol 
      
      
      .
  • Final Isolation:

    • Combine pure fractions.

    • Remove solvent via rotary evaporation.[6]

    • High Vacuum Step: Place the viscous liquid under high vacuum (< 0.1 mbar) for 24 hours at

      
       to remove trace solvent. Solvent traces drastically affect liquid crystal phase transitions.
      

Characterization & Quality Control

NMR Spectroscopy (1H-NMR, )

The formation of the carbonate linkage is confirmed by the shift of the H-3 proton on the cholesterol ring.[2]

Proton EnvironmentChemical Shift (

, ppm)
MultiplicityInterpretation
Olefinic (Cholesterol C6) 5.38MultipletCholesterol double bond
Olefinic (Oleyl chain) 5.35MultipletOleyl chain double bond
H-3 (Cholesterol) 4.45 - 4.55 MultipletDiagnostic Shift (Deshielded by Carbonate)

-Methylene (Oleyl)
4.10 - 4.15Triplet

of the oleyl chain
Methyls (C18, C19, C21...) 0.68 - 1.05MultipletsSteroid backbone/Oleyl tail methyls
Thermal Analysis (DSC)

Differential Scanning Calorimetry (DSC) is the ultimate test for Liquid Crystal purity.[1][2]

  • Instrument: DSC (e.g., TA Instruments or Mettler Toledo).[2]

  • Rate:

    
     (Heating and Cooling).[1][2]
    
  • Expected Transitions (approximate):

    • Solid

      
       Cholesteric: 
      
      
      [1][2]
    • Cholesteric

      
       Isotropic: 
      
      
      [1][2]
    • Note: A sharp Isotropic transition peak (<

      
       width) indicates high purity.[1][2] Broad peaks suggest solvent or alcohol contamination.
      

Troubleshooting & Expert Insights

Moisture Sensitivity

Issue: Low yield or presence of free cholesterol. Cause: Cholesteryl chloroformate is moisture-sensitive.[1][2] If water is present, it hydrolyzes back to cholesterol and

2Fix:

"Oily" Product (No Crystallization)

Issue: Product remains a sticky liquid at room temperature.[2] Insight: COC has a melting point near

2

2Cholesteric-Isotropic transition12
Phase Transition Shift

Issue: Clearing point is


Cause:Fix:

References

  • Gray, G. W. (1962).[2] Molecular Structure and the Properties of Liquid Crystals. Academic Press. (Foundational text on Cholesterol ester synthesis).

  • Elser, W., & Ennulat, R. D. (1969).[2] Selective Reflection of Cholesteric Liquid Crystals.[7] Advances in Liquid Crystals, 1, 73-172.[1][2] Link[1][2]

  • BenchChem. (2023).[2] Cholesteryl Oleyl Carbonate Synthesis and Properties. Link

  • Sigma-Aldrich. (n.d.).[1][2] Cholesteryl Oleyl Carbonate Product Sheet. Link

  • Tai, H. S., & Lee, J. Y. (1990).[2] Phase transition of cholesteryl oleyl carbonate—cholesteryl nonanoate mixtures.[8][9][10][11] Journal of the Chinese Institute of Engineers, 13(1), 95-101.[1][2] Link[1][2]

Application Notes and Protocols for the Use of Cholesteryl Esters in Cosmetic and Pharmaceutical Formulations

Author: BenchChem Technical Support Team. Date: February 2026

Abstract

Cholesteryl esters, the esterified form of cholesterol with fatty acids, are integral lipids that offer unique physicochemical and biological properties. Their inherent biocompatibility and structural similarity to key components of human cell membranes make them highly valuable excipients in both cosmetic and pharmaceutical sciences. This guide provides a comprehensive overview of the applications of cholesteryl esters, detailing their role in skin barrier enhancement and as critical components in advanced drug delivery systems. We present detailed, field-proven protocols for the formulation of cosmetic creams and pharmaceutical nanoparticles, alongside methodologies for their characterization. This document is intended for researchers, scientists, and drug development professionals seeking to leverage the versatile functionalities of these lipids.

Introduction: The Versatility of Cholesteryl Esters

Cholesteryl esters are a class of lipids formed by the esterification of cholesterol with a fatty acid, such as oleic acid, stearic acid, or linoleic acid.[1][2] Unlike the more rigid, amphipathic cholesterol molecule, cholesteryl esters are significantly more hydrophobic and nonpolar.[1] This fundamental difference in polarity dictates their function in formulations, allowing them to serve as superior emollients, stabilizers, and structural components in a variety of systems.[3][4]

In nature, cholesteryl esters are the primary form in which cholesterol is stored and transported within the body.[2][5] In the skin's outermost layer, the stratum corneum, cholesterol itself is a vital component of the lipid matrix, which is essential for maintaining a healthy barrier against water loss and external aggressors.[6][7] The application of formulations containing cholesteryl esters can supplement this natural lipid barrier, enhancing skin hydration and resilience.[8][9]

In pharmaceuticals, their ability to integrate into lipid-based nanostructures is leveraged to create sophisticated drug delivery systems.[5][10] They play a crucial role in enhancing the stability of carriers like liposomes and nanoparticles, modulating drug release profiles, and improving cellular uptake, particularly for poorly soluble drugs.[10][11][12]

Application in Cosmetic Formulations: Beyond Emollience

The primary role of cholesteryl esters in cosmetics is to condition and protect the skin. Their occlusive and substantive properties make them excellent for creating formulations that provide lasting hydration and a smooth skin feel.[13][14]

Mechanism of Action in Skincare
  • Barrier Fortification: The stratum corneum's integrity relies on a precise balance of lipids: ceramides, cholesterol, and free fatty acids.[6][9][15] Topical application of cholesteryl esters can support this lipid matrix, helping to repair a compromised barrier, reduce transepidermal water loss (TEWL), and improve skin elasticity.[9][16]

  • Liquid Crystal Formation: A unique feature of certain cholesteryl esters is their ability to form thermotropic liquid crystals.[13][17] These structures can create a desirable iridescent appearance in products and, due to their shear-sensitive nature, can produce a display of color upon application.[8][13] More importantly, these liquid crystalline phases can form a structured film on the skin, providing controlled release of active ingredients and enhanced moisturization.[18]

  • Emulsion Stabilization: Cholesteryl esters improve the stability and texture of both oil-in-water (O/W) and water-in-oil (W/O) emulsions, acting as a co-emulsifier and viscosity modifier.[19][20]

Common Cholesteryl Esters in Cosmetics

The choice of ester depends on the desired sensory profile and melting point of the final product.

Cholesteryl EsterCommon Name(s)Key Properties & ApplicationsTypical Use Level
Cholesteryl Oleate CE(18:1)Liquid at skin temperature; provides a rich, moisturizing feel. Used in creams and lotions for dry skin.[14][21][22]1-5%
Cholesteryl Stearate CE(18:0)Waxy solid at room temperature; adds structure and viscosity to stick formulations (e.g., lipsticks) and rich creams.[3][4][11]1-10%
Cholesteryl Nonanoate -Often used in liquid crystal mixtures for its color-play properties and occlusive benefits.[13]0.5-5%
Cholesteryl Linoleate CE(18:2)An ester of an essential fatty acid, it may help in restoring the lipid barrier and has shown potential antibacterial activity.[23][24][25]1-3%
Protocol 1: Preparation of a Barrier-Restoring Cosmetic Cream (O/W Emulsion)

This protocol details the formulation of a stable oil-in-water cream leveraging cholesteryl esters to support the skin's natural barrier.

Principle: The oil phase, containing the cholesteryl esters and other emollients, is heated and homogenized with the heated water phase, containing a suitable emulsifier and humectants. The homogenization process creates fine oil droplets dispersed within the continuous water phase, which are stabilized by the emulsifier.

Materials & Equipment:

  • Beakers (2)

  • Water bath or hot plate with magnetic stirring

  • High-shear homogenizer (e.g., Silverson or Ultra-Turrax)

  • Weighing scale

  • pH meter

Formulation:

PhaseIngredientFunction% (w/w)
A (Oil Phase) Cholesteryl StearateStructural Lipid, Thickener3.0
Cholesteryl OleateEmollient, Skin Conditioning2.0
Cetearyl AlcoholThickener, Co-emulsifier4.0
Jojoba OilEmollient5.0
B (Water Phase) Deionized WaterSolvent79.3
GlycerinHumectant5.0
Glyceryl Stearate & PEG-100 StearatePrimary Emulsifier1.5
C (Cool-Down Phase) Phenoxyethanol (and) EthylhexylglycerinPreservative1.0
Tocopherol (Vitamin E)Antioxidant0.2

Step-by-Step Methodology:

  • Preparation: In a primary beaker, combine all ingredients of Phase A (Oil Phase). In a separate beaker, combine all ingredients of Phase B (Water Phase).

  • Heating: Heat both beakers in a water bath to 75-80°C. Stir both phases until all components are fully melted and uniform.

    • Causality: Heating the phases ensures all solid lipids and waxes (like Cholesteryl Stearate and Cetearyl Alcohol) are fully melted, allowing for the formation of a homogenous emulsion. Matching the temperatures of the oil and water phases prevents premature solidification and emulsion shock upon mixing.

  • Emulsification: Slowly add the hot Phase A to the hot Phase B while mixing with the high-shear homogenizer. Homogenize for 3-5 minutes.

    • Causality: High-shear homogenization provides the necessary energy to break down the oil phase into fine droplets, creating a larger surface area for the emulsifier to adsorb and stabilize the system.

  • Cooling: Remove the emulsion from the heat and continue to stir gently with a propeller or anchor stirrer as it cools.

    • Causality: Slow, continuous stirring during the cooling phase prevents droplet coalescence and ensures a uniform, stable cream structure as the lipid matrix crystallizes.

  • Cool-Down Additions: Once the emulsion has cooled to below 40°C, add the ingredients of Phase C one by one, mixing well after each addition.

    • Causality: Heat-sensitive ingredients like preservatives and antioxidants are added during the cool-down phase to prevent their degradation.

  • Finalization: Check the pH of the final cream and adjust if necessary to the desired range (typically 5.0-6.0 for skin compatibility).

Self-Validation/QC:

  • Microscopic Evaluation: Observe a sample under a microscope to confirm the presence of small, uniform oil droplets and the absence of large agglomerates.

  • Stability Testing: Store samples at various temperatures (e.g., 4°C, 25°C, 40°C) for several weeks to check for phase separation, creaming, or changes in viscosity.

G cluster_prep Preparation & Heating cluster_emulsify Emulsification cluster_cool Cooling & Finalization A Phase A (Oil Phase) Cholesteryl Esters, Lipids A_heat Heat to 75-80°C A->A_heat B Phase B (Water Phase) Water, Emulsifier, Humectants B_heat Heat to 75-80°C B->B_heat Homogenize Combine A into B with High-Shear Homogenization (3-5 min) A_heat->Homogenize B_heat->Homogenize Cool Gentle Stirring while Cooling Homogenize->Cool Add_C Add Phase C (Preservatives, Actives) below 40°C Cool->Add_C Final Final Product: Barrier-Restoring Cream Add_C->Final

Workflow for Cosmetic O/W Emulsion Preparation.

Application in Pharmaceutical Formulations: Advanced Drug Delivery

In pharmaceuticals, cholesteryl esters are key components in lipid-based drug delivery systems, designed to improve the therapeutic efficacy of active pharmaceutical ingredients (APIs).[10][11]

Role in Drug Delivery Systems
  • Structural Stability: In liposomes and lipid nanoparticles (LNPs), cholesterol is known to stabilize the phospholipid bilayer.[5][12] Cholesteryl esters, like cholesteryl acetate, can be incorporated into the lipid core of solid lipid nanoparticles (SLNs) or conjugated to polymers to form self-assembling nanoparticles.[10][26] This enhances the structural integrity of the carrier, reduces premature drug leakage, and can prolong circulation time in the body.[10]

  • Controlled Release: By forming part of the solid lipid matrix in SLNs, cholesteryl esters help control the diffusion and release of the encapsulated drug, allowing for sustained-release profiles.[10][11]

  • Enhanced Bioavailability: For poorly water-soluble drugs, encapsulation within a lipid carrier containing cholesteryl esters can significantly improve their solubility and bioavailability.[11] The lipidic nature of the carrier facilitates interaction with and transport across biological membranes.[26]

G cluster_components LNP Components LNP Lipid Nanoparticle (LNP) Target Target Cell LNP->Target Systemic Circulation API API (Drug) (e.g., small molecule, siRNA) API->LNP PL Phospholipid (e.g., DSPC) PL->LNP Chol Cholesterol (Membrane Fluidity) Chol->LNP CE Cholesteryl Ester (Core Stability, Drug Solubilization) CE->LNP PEG PEG-Lipid (Stealth Layer) PEG->LNP Release Drug Release Target->Release Cellular Uptake (Endocytosis)

Role of Cholesteryl Esters in a Lipid Nanoparticle Drug Delivery System.
Protocol 2: Preparation of Drug-Loaded Solid Lipid Nanoparticles (SLNs)

This protocol describes the preparation of SLNs using a solvent emulsification-evaporation method, a common technique for encapsulating lipophilic drugs.

Principle: The drug and solid lipids (including a cholesteryl ester) are dissolved in a water-immiscible organic solvent. This organic phase is then emulsified in an aqueous surfactant solution to form a nanoemulsion. The organic solvent is subsequently removed by evaporation, causing the lipids to precipitate and form solid nanoparticles that entrap the drug.[10]

Materials & Equipment:

  • Lipophilic drug (e.g., Paclitaxel)

  • Cholesteryl Stearate (Solid Lipid)

  • Lecithin (Co-lipid)

  • Poloxamer 188 (Surfactant/Stabilizer)

  • Dichloromethane (Organic Solvent)

  • Deionized Water

  • High-speed homogenizer or probe sonicator

  • Rotary evaporator

  • Magnetic stirrer

Step-by-Step Methodology:

  • Organic Phase Preparation: Dissolve a precisely weighed amount of the lipophilic drug, Cholesteryl Stearate, and Lecithin in dichloromethane.

    • Causality: Dichloromethane is an effective solvent for a wide range of lipophilic compounds and is volatile, making it easy to remove later in the process. Lecithin is included to improve drug encapsulation and nanoparticle stability.

  • Aqueous Phase Preparation: Dissolve the Poloxamer 188 in deionized water to create the aqueous phase.

    • Causality: Poloxamer 188 is a non-ionic surfactant that acts as a stabilizer, adsorbing to the surface of the nanoparticles as they form to prevent aggregation.

  • Emulsification: Add the organic phase to the aqueous phase under high-speed homogenization or probe sonication for 5-10 minutes to form a coarse oil-in-water (o/w) emulsion.

    • Causality: High-energy input is required to break the organic phase into nanometer-sized droplets within the aqueous phase.

  • Solvent Evaporation: Transfer the resulting emulsion to a rotary evaporator. Evaporate the dichloromethane under reduced pressure at a controlled temperature (e.g., 35-40°C).

    • Causality: As the solvent is removed from the nanodroplets, the lipid concentration exceeds its solubility limit, causing it to precipitate and solidify, thus forming the SLNs and entrapping the drug within the solid matrix.

  • Purification (Optional): The resulting SLN dispersion can be centrifuged or dialyzed to remove any excess surfactant or unencapsulated drug.

  • Storage: Store the final SLN dispersion at 4°C.

Self-Validation/QC:

  • Particle Size and Zeta Potential: Analyze the SLN dispersion using Dynamic Light Scattering (DLS) to determine the average particle size, polydispersity index (PDI), and surface charge (zeta potential). A narrow size distribution and a sufficient zeta potential (e.g., > |20| mV) indicate good stability.

  • Encapsulation Efficiency (EE%): Separate the unencapsulated drug from the SLNs (e.g., via ultracentrifugation). Quantify the amount of drug in the supernatant and the total amount of drug used to calculate the EE%.

    • EE% = [(Total Drug - Free Drug) / Total Drug] x 100

Characterization and Analytical Methods

Proper characterization is crucial to ensure the quality, stability, and efficacy of formulations containing cholesteryl esters.

Key Characterization Techniques
TechniqueParameter MeasuredApplication
Differential Scanning Calorimetry (DSC) Phase transition temperatures, melting point, crystallinityCharacterizes the thermal behavior of lipids and liquid crystals; confirms the solid state of SLNs.[17][27]
Polarized Light Microscopy Birefringence, textureVisualizes liquid crystalline structures and assesses the morphology of lipid-based systems.[27]
Dynamic Light Scattering (DLS) Particle size, size distribution, zeta potentialEssential for characterizing nanoparticle formulations (SLNs, liposomes).
Chromatography (HPLC, GC, LC-MS) Quantification of cholesteryl esters and encapsulated APIsAccurately measures the concentration of specific lipids and determines drug loading and encapsulation efficiency.[28][29][30]
Transmission Electron Microscopy (TEM) Particle morphology and sizeProvides high-resolution images of nanoparticle shape and structure.[27]
Protocol 3: Basic Characterization by Differential Scanning Calorimetry (DSC)

Principle: DSC measures the difference in heat flow required to increase the temperature of a sample and a reference as a function of temperature. This allows for the detection of thermal events like melting and crystallization, providing insight into the physical state of the lipids in the formulation.

Procedure:

  • Accurately weigh 5-10 mg of the sample (e.g., lyophilized SLNs or the raw cholesteryl ester) into an aluminum DSC pan.

  • Seal the pan hermetically. An empty sealed pan is used as the reference.

  • Place both pans into the DSC cell.

  • Program the instrument to heat the sample at a controlled rate (e.g., 10°C/min) over a relevant temperature range (e.g., 20°C to 100°C for Cholesteryl Stearate).

  • Record the heat flow versus temperature to generate a thermogram.

  • Analysis: The resulting thermogram will show peaks corresponding to thermal transitions. An endothermic peak will indicate the melting point of the cholesteryl ester. In an SLN formulation, a shift or broadening of this peak compared to the pure lipid can indicate drug-lipid interactions and an amorphous or less crystalline state, which is often desirable for higher drug loading.

Regulatory and Safety Considerations

Cholesterol and its esters have a long history of safe use in cosmetics and are considered biocompatible.[19] The Cosmetic Ingredient Review (CIR) Expert Panel has assessed cholesterol and concluded it is safe as used in cosmetic products.[31][32] In the United States, cosmetic ingredients are regulated by the FDA under the Federal Food, Drug, and Cosmetic Act.[33] In Europe, they are governed by Regulation (EC) No 1223/2009. For pharmaceutical applications, cholesteryl esters used as excipients must meet pharmacopeial standards (e.g., USP/NF) to ensure purity and safety.[34]

Conclusion and Future Outlook

Cholesteryl esters are highly functional lipids that offer significant benefits in both cosmetic and pharmaceutical formulations. Their ability to mimic and support the skin's natural lipid structures makes them invaluable for creating advanced skincare products that repair and maintain the skin barrier. In drug delivery, their role in stabilizing nanoparticles and controlling drug release is critical for developing next-generation therapeutics with enhanced efficacy and reduced side effects. Future research will likely focus on synthesizing novel cholesteryl ester derivatives with tailored properties for specific applications, such as targeted drug delivery and advanced "smart" cosmetic systems.

References

  • David, M. J., & Collantes, E. M. (2006).
  • Hanhua. (n.d.). Cholesteryl Esters. Guangzhou Mingqi Trading Co., Ltd. Retrieved from [Link]

  • Mitchell, S. C. (1981). U.S. Patent No. 4,301,023. U.S.
  • Egbujor, M. C., et al. (2022). The Efficacy of Cholesterol-Based Carriers in Drug Delivery. Pharmaceuticals, 15(1), 105.
  • 2250 Skincare. (n.d.). Cholesterol in Skin Lipids: Role in Barrier Function. 2250 Skincare. Retrieved from [Link]

  • Kravchenko, I. A., et al. (2015). Effects of Liquid Crystal Systems Based on Cholesterol Esters on Skin Permeability. Pharmaceutical Chemistry Journal, 49, 321–323.
  • Gosecka, M., et al. (2020). Polymeric Drug Delivery Systems Bearing Cholesterol Moieties: A Review. International Journal of Molecular Sciences, 21(21), 8344.
  • Al-kassas, R. (2007). Characteristics of Cholesteryl Cetyl Carbonate Liquid Crystals as Drug Delivery Systems. University of Sydney.
  • INCIDecoder. (n.d.). Cholesteryl Oleate (with Product List). INCIDecoder. Retrieved from [Link]

  • PrepChem.com. (n.d.). Synthesis of cholesteryl oleate. PrepChem.com. Retrieved from [Link]

  • Cyberlipid. (n.d.). Cholesterol ester analysis. Cyberlipid. Retrieved from [Link]

  • 2250 Skincare. (n.d.). Cholesterol in Skin Barrier Repair. 2250 Skincare. Retrieved from [Link]

  • Cosmacon. (2025). Innovative cholesterol cosmetics: strengthening the skin barrier with modern active ingredients. Cosmacon. Retrieved from [Link]

  • PubChem. (n.d.). Cholesteryl Oleate. National Center for Biotechnology Information. Retrieved from [Link]

  • Cuesta, C. M., et al. (2000). Lipids in pharmaceutical and cosmetic preparations. Grasas y Aceites, 51(1-2), 125-135.
  • American Pharmaceutical Review. (2012). Characterizing the Lipid-loading Properties of Macrophages Using LC/MS for the Detection of Cholesterol and Cholesteryl-Esters. American Pharmaceutical Review.
  • van Smeden, J., et al. (2014). The skin barrier: an extraordinary interface with an exceptional lipid organization.
  • Das, A., et al. (2024). A Facile LC-MS Method for Profiling Cholesterol and Cholesteryl Esters in Mammalian Cells and Tissues. Journal of the American Society for Mass Spectrometry.
  • Baki, G., & Alexander, K. S. (2021). Models to Study Skin Lipids in Relation to the Barrier Function: A Modern Update on Models and Methodologies Evaluating Skin Barrier Function.
  • Croda Pharma. (2025). Plant cholesterol – The future of lipid-based drug delivery. Croda Pharma. Retrieved from [Link]

  • Caring Sunshine. (n.d.). Relationship: Acne and Ethyl Linoleate. Caring Sunshine. Retrieved from [Link]

  • Leiden University. (n.d.). The role of lipids in the barrier function of the skin. Leiden University. Retrieved from [Link]

  • Craig, I. F., et al. (1982). Incorporation of defined cholesteryl esters into lipoproteins using cholesteryl ester-rich microemulsions. Journal of Biological Chemistry, 257(1), 330-335.
  • Das, A., et al. (2024). A Facile LC-MS Method for Profiling Cholesterol and Cholesteryl Esters in Mammalian Cells and Tissues. bioRxiv.
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  • Skin Care by Alana. (n.d.). This Is Why I'm Sharing My Love for Lipids in Skincare. Skin Care by Alana. Retrieved from [Link]

  • Soap Chef Blog. (2025). ESTERS IN FORMULATION: THE ART OF CASCADING EMOLLIENTS. Soap Chef Blog. Retrieved from [Link]

  • Li, G., et al. (2001). Synthesis, preformulation and liposomal formulation of cholesteryl carborane esters with various fatty chains. Journal of the Chemical Society, Perkin Transactions 2, (11), 2134-2139.
  • Wikipedia. (n.d.). Cholesteryl ester. Wikipedia. Retrieved from [Link]

  • Cosmetic Ingredient Review. (2025). Safety Assessment of Cholesterol as Used in Cosmetics. Cosmetic Ingredient Review. Retrieved from [Link]

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  • SincereSkincare.com. (n.d.). Glyceryl Linoleate. SincereSkincare.com. Retrieved from [Link]

  • Skin Futurist. (2022). LINOLEIC ACID – THE ESSENTIAL FATTY ACID YOUR SKIN REALLY NEEDS. Skin Futurist. Retrieved from [Link]

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  • U.S. Food & Drug Administration. (2022). Regulations Related to Cosmetics from Title 21 of the Code of Federal Regulations (21 CFR). FDA. Retrieved from [Link]

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Troubleshooting & Optimization

Improving the stability of cholesteryl hexadecyl carbonate formulations

Author: BenchChem Technical Support Team. Date: February 2026

Answering the user's request.

Technical Support Center: Cholesteryl Hexadecyl Carbonate Formulations

A Senior Application Scientist's Guide to Ensuring Formulation Stability

Welcome to the technical support center for cholesteryl hexadecyl carbonate formulations. As a cholesteryl ester, cholesteryl hexadecyl carbonate is a critical component in advanced lipid-based drug delivery systems, including nanostructured lipid carriers (NLCs), solid lipid nanoparticles (SLNs), and nanoemulsions. Its role is often to modulate membrane fluidity, enhance stability, and control release kinetics.[1]

However, the inherent physicochemical properties of lipid-based systems present unique stability challenges. This guide is designed for researchers, scientists, and drug development professionals to troubleshoot and resolve common issues encountered during the formulation lifecycle. Here, we move beyond simple protocols to explain the underlying scientific principles, enabling you to make informed, data-driven decisions in your experimental design.

Troubleshooting Guide & FAQs

This section addresses the most frequent stability challenges in a question-and-answer format. Each answer provides a scientific rationale, a step-by-step troubleshooting protocol, and data to guide your optimization process.

Category: Physical Instability
Q1: My formulation shows a significant increase in particle size and polydispersity (PDI) over time. What's causing this aggregation and how can I fix it?

The Scientist's Insight: An increase in particle size and PDI is a classic sign of colloidal instability, where nanoparticles aggregate or coalesce. This phenomenon is governed by the interplay of attractive and repulsive forces between particles, as described by the DLVO theory.[2] The primary attractive force is the van der Waals force, which pulls particles together. To maintain a stable dispersion, this must be counteracted by repulsive forces, which are typically either electrostatic or steric in nature.

  • Electrostatic Stabilization: This arises from the electrical double layer surrounding charged particles in a dispersion.[3] If the surface charge (measured as Zeta Potential) is sufficiently high (typically > |30| mV), the repulsive forces prevent particles from getting close enough for van der Waals forces to cause irreversible aggregation.

  • Steric Stabilization: This is achieved by adsorbing polymers or non-ionic surfactants onto the particle surface.[4] When particles approach each other, the polymer layers create a physical barrier and a repulsive force due to unfavorable mixing and loss of entropy, thus preventing aggregation.[2][4]

Troubleshooting Protocol:

  • Characterize the Surface Charge:

    • Action: Measure the Zeta Potential of your formulation.

    • Interpretation:

      • If the Zeta Potential is close to neutral (between -10 mV and +10 mV), your system lacks sufficient electrostatic repulsion and is prone to aggregation.

      • If the Zeta Potential is already high (e.g., < -30 mV or > +30 mV) but you still see aggregation, the issue might be related to high ionic strength of your buffer, which can compress the electrical double layer and reduce repulsion.

  • Enhance Repulsive Forces:

    • If Zeta Potential is too low:

      • Option A (Electrostatic): Incorporate a charged lipid or surfactant into your formulation (e.g., an anionic phospholipid like phosphatidylglycerol). This will increase the surface charge density.[5]

      • Option B (Steric): Add a PEGylated lipid (e.g., DSPE-PEG) or a non-ionic surfactant (e.g., Polysorbate 80, Poloxamers) to the formulation.[6][7] The polyethylene glycol (PEG) chains extend into the aqueous phase, creating a steric barrier.[4]

    • If buffer effects are suspected:

      • Action: Prepare your formulation in buffers of varying ionic strength (e.g., 10 mM, 50 mM, 150 mM) and monitor particle size over time.

      • Action: Consider buffer exchange via dialysis or diafiltration into a lower ionic strength buffer post-formulation.

Workflow Visualization:

Below is a decision-making workflow for addressing particle aggregation.

G start Particle Size / PDI Increase (Aggregation) measure_zp Measure Zeta Potential (ZP) start->measure_zp zp_check Is |ZP| > 30 mV? measure_zp->zp_check low_zp ZP is too low. System lacks repulsion. zp_check->low_zp No high_zp ZP is sufficient. Check buffer effects. zp_check->high_zp Yes add_steric Strategy 1: Add Steric Stabilizer (e.g., PEG-Lipid, Poloxamer) low_zp->add_steric add_electrostatic Strategy 2: Add Charged Lipid (e.g., Anionic Phospholipid) low_zp->add_electrostatic end_node Stable Formulation add_steric->end_node add_electrostatic->end_node reduce_ionic Strategy 3: Reduce Buffer Ionic Strength high_zp->reduce_ionic reduce_ionic->end_node

Caption: Troubleshooting workflow for particle aggregation.

Q2: I'm observing precipitates or crystals in my formulation after storage. Why is this happening and how can I prevent it?

The Scientist's Insight: Crystal growth in a lipid nanoparticle formulation is typically due to the expulsion of the drug or, in this case, the cholesteryl ester from the lipid matrix. This occurs because the formulation is a kinetically trapped, high-energy system. Over time, lipid molecules can rearrange into more thermodynamically stable, ordered crystalline structures (polymorphic transitions). This process can squeeze out the encapsulated compound. The use of a single high-melting point lipid can increase the likelihood of forming a perfect crystal lattice, which is less accommodating to other molecules.

A common strategy to prevent this is to create a less-ordered or amorphous lipid core. In Nanostructured Lipid Carriers (NLCs), this is achieved by blending the solid lipid (like a cholesteryl ester) with a liquid lipid (oil). This disrupts the crystal lattice, creating imperfections that can better accommodate the active compound and prevent its expulsion.[8]

Troubleshooting Protocol:

  • Analyze Thermal Behavior:

    • Action: Use Differential Scanning Calorimetry (DSC) to analyze your bulk cholesteryl hexadecyl carbonate, the other lipids, and the final lyophilized nanoparticle formulation.

    • Interpretation: Sharp, high-temperature melting peaks indicate a highly crystalline structure. A broadening or lowering of the melting peak in the final formulation suggests a less ordered, more amorphous state, which is desirable for stability.

  • Modify the Lipid Matrix:

    • Action: Reformulate by blending the cholesteryl hexadecyl carbonate with a liquid lipid (e.g., medium-chain triglycerides, oleic acid) to form an NLC.

    • Rationale: The liquid lipid disrupts the crystal lattice of the solid lipid, increasing imperfections and creating more space to entrap molecules, thereby reducing the driving force for expulsion.[8]

    • Experimental Design: Screen different solid lipid to liquid lipid ratios (e.g., 90:10, 80:20, 70:30) and monitor for crystallization over time using light microscopy and particle size analysis.

  • Incorporate a Co-stabilizer:

    • Action: Introduce cholesterol into the formulation.

    • Rationale: Cholesterol itself can disrupt the ordered packing of other lipid chains, enhancing the stability of the lipid core and the surface anchorage of stabilizers.[9][10]

Data-Driven Decisions:

StrategyMechanismKey Parameters to OptimizeAnalytical Readout
Form NLCs Disrupt crystal lattice, create amorphous coreRatio of solid lipid to liquid lipidDSC (peak broadening), DLS (stable particle size), Microscopy (absence of crystals)
Add Cholesterol Intercalates between lipid chains, disrupts packingCholesterol concentration (e.g., 30-40 mol%)[1]DLS (stable PDI), HPLC (consistent lipid ratios over time)
Optimize Surfactant Provides a robust barrier to prevent expulsionSurfactant type and concentrationInterfacial tension measurement, particle size stability
Category: Chemical Instability
Q3: I suspect my cholesteryl hexadecyl carbonate is degrading. What is the likely pathway and how can I minimize it?

The Scientist's Insight: Cholesteryl hexadecyl carbonate contains two ester-like linkages (a carbonate is a diester of carbonic acid) that are susceptible to chemical degradation, primarily through hydrolysis. This reaction breaks the ester bond, yielding cholesterol, hexadecanol, and carbonic acid (which decomposes to CO2 and water). The rate of hydrolysis is highly dependent on pH and temperature. It is often catalyzed by both acidic and basic conditions.[11] For many lipid nanoparticles, storage at a slightly acidic to neutral pH and under refrigerated conditions is optimal to minimize hydrolysis.[12][13]

Troubleshooting Protocol:

  • Confirm Degradation:

    • Action: Use a stability-indicating HPLC method to quantify the amount of intact cholesteryl hexadecyl carbonate over time. Monitor for the appearance of degradation products like cholesterol.

    • Rationale: Direct measurement is the only way to confirm chemical degradation as opposed to physical instability.

  • Optimize Formulation pH:

    • Action: Prepare your formulation in a series of buffers with different pH values (e.g., pH 4.0, 5.5, 7.4).

    • Action: Store these samples at a stressed temperature (e.g., 25°C or 40°C) and monitor the degradation rate via HPLC at various time points (e.g., 1, 2, 4 weeks).

    • Interpretation: Plot the percentage of remaining cholesteryl hexadecyl carbonate versus time for each pH. Select the pH that shows the slowest degradation rate. Studies on similar lipid-ester nanoparticles have shown that a lower pH can sometimes enhance stability, though this is formulation-dependent.[11]

  • Control Storage Temperature:

    • Action: Store your optimized pH formulation at different temperatures (e.g., 4°C, 25°C).

    • Rationale: Hydrolysis is a chemical reaction, and its rate is generally reduced at lower temperatures. Refrigerated storage (2-8°C) is standard practice for improving the chemical stability of lipid formulations.[12][13]

Workflow Visualization:

This diagram illustrates the hydrolysis pathway and key factors influencing it.

G cluster_0 Degradation Pathway cluster_1 Influencing Factors parent Cholesteryl Hexadecyl Carbonate hydrolysis Hydrolysis parent->hydrolysis products Degradation Products: - Cholesterol - Hexadecanol - Carbonic Acid (CO2 + H2O) hydrolysis->products ph High or Low pH ph->hydrolysis catalyzes temp High Temperature temp->hydrolysis accelerates

Caption: Hydrolysis of Cholesteryl Hexadecyl Carbonate.

Category: Long-Term Storage
Q4: My formulation is unstable after a freeze-thaw cycle or lyophilization. How can I improve its stability for long-term storage?

The Scientist's Insight: Freezing and lyophilization (freeze-drying) are common strategies for long-term stabilization, but they introduce significant stresses that can destabilize nanoparticles.[14] During freezing, the formation of ice crystals can physically crush the nanoparticles or cause aggregation as particles are forced into the unfrozen liquid channels. The removal of water during drying can also lead to particle fusion if not properly managed.

The key to success is the use of cryo- and lyoprotectants. These are typically sugars, such as sucrose or trehalose, that form a glassy, amorphous matrix around the nanoparticles during freezing.[15] This matrix physically separates the particles, prevents ice crystal growth, and acts as a water substitute for the particle surface during drying, preserving their integrity.[14]

Troubleshooting Protocol:

  • Screen Cryoprotectants:

    • Action: Before lyophilization, add a cryoprotectant to your nanoparticle suspension. Screen different types and concentrations.

    • Rationale: The choice and concentration of cryoprotectant are critical. Sugars like sucrose and trehalose are widely effective for lipid-based systems.[13][16]

    • Experimental Design: Prepare aliquots of your formulation with different cryoprotectants (e.g., sucrose, trehalose) at various concentrations (e.g., 5%, 10%, 20% w/v).

  • Optimize the Lyophilization Cycle:

    • Action: Ensure your freezing step is sufficiently fast (e.g., using liquid nitrogen or a shelf freezer set to <-40°C) to promote the formation of small ice crystals.

    • Action: The primary and secondary drying phases must be optimized to ensure all water is removed without causing the product temperature to exceed its collapse temperature.

  • Evaluate Post-Reconstitution:

    • Action: After lyophilization, reconstitute the cake with pure water or the original buffer.

    • Action: Immediately measure particle size and PDI. Compare these values to the pre-lyophilization measurements. A successful protocol will result in minimal changes.

    • Action: Perform a short-term stability study (e.g., 1 week) on the reconstituted product to ensure it remains stable.

Data-Driven Decisions:

CryoprotectantTypical Concentration (w/v)Mechanism of ActionKey Benefit
Sucrose 5 - 20%[16][17]Forms a viscous, glassy matrix; hydrogen bonds with lipid headgroups.Widely used, effective, and cost-efficient.
Trehalose 5 - 20%[13]High glass transition temperature; excellent water replacement capability.Often considered superior for preserving biological activity.
Mannitol 1 - 5%Acts as a bulking agent to ensure a robust cake structure.Often used in combination with sucrose or trehalose.

Key Analytical Techniques for Stability Assessment

A robust stability program relies on a suite of orthogonal analytical methods to monitor the critical quality attributes (CQAs) of your formulation.[18]

TechniqueParameter MeasuredImportance for Stability
Dynamic Light Scattering (DLS) Hydrodynamic Diameter (Z-average), Polydispersity Index (PDI)Primary indicator of physical stability; detects aggregation and particle growth.[1][18]
Zeta Potential Analysis Surface ChargeMeasures electrostatic repulsion between particles; helps predict colloidal stability.[1]
Differential Scanning Calorimetry (DSC) Thermal transitions (melting, crystallization)Characterizes the physical state (crystalline vs. amorphous) of the lipid core, which is crucial for preventing drug expulsion.[1]
High-Performance Liquid Chromatography (HPLC) Quantification of cholesteryl hexadecyl carbonate and its degradantsDirectly measures chemical stability and degradation kinetics.[18]
Cryo-Transmission Electron Microscopy (Cryo-TEM) Particle morphology, size, and structureProvides high-resolution visual confirmation of particle integrity and lamellarity.[1]

References

  • Lipid Nanoparticle Characterization Techniques for Size, Charge, and Stability. (2026, January 2). Cordouan Technologies.
  • Stabilization of colloids. (2023, December 13). SubsTech.
  • pH-Dependent Phase Behavior and Stability of Cationic Lipid-mRNA Nanoparticles. (2022, March 15).
  • Non-Ionic Surfactants for Stabilization of Polymeric Nanoparticles for Biomedical Uses. (n.d.). MDPI.
  • Achieving long-term stability of lipid nanoparticles: examining the effect of pH, temperature, and lyophilization. (2016, December 30). Taylor & Francis Online.
  • Achieving long-term stability of lipid nanoparticles: examining the ef | IJN. (2016, December 30). Dovepress.
  • Optimized Analytical Strategies for Superior Lipid Nanoparticle Formulations. (2025, March 4).
  • General Principles of Colloid Stability and the Role of Surface Forces. (n.d.). Wiley-VCH.
  • Steric stabilization | Colloid Science Class Notes. (2025, August 15). Fiveable.
  • Achieving long-term stability of lipid nanoparticles: examining the effect of pH, temperature, and lyophilization. (2016, December 30). Taylor & Francis Online.
  • Examining the Impact of Storage Conditions on the Stability of a Liquid Formulation of mRNA-Loaded Lipid Nanoparticles. (2025, September 14). MDPI.
  • A Critical Review of the Use of Surfactant-Coated Nanoparticles in Nanomedicine and Food Nanotechnology. (2021, June 9).
  • Lipid-Based Drug Delivery Systems: Formulation and Stability Considerations for Enhanced Therapeutic Performance. (2023, September 15).
  • Interplay between Amphiphilic Stabilizers and Cholesterol in the Stabilization of Itraconazole Nanoparticles Prepared by Flash Nanoprecipitation. (2018, December 10).
  • Formulation screening of lyophilized mRNA-lipid nanoparticles. (2025, January 26). ten23 health.
  • Method of lyophilizing lipid nanoparticles. (n.d.).
  • Successful batch and continuous lyophilization of mRNA LNP formulations depend on cryoprotectants and ionizable lipids. (n.d.). Royal Society of Chemistry.
  • Particle Engineering of Innovative Nanoemulsion Designs to Modify the Accumulation in Female Sex Organs by Particle Size and Surface Charge. (2022, January 27). MDPI.
  • Interplay between Amphiphilic Stabilizers and Cholesterol in the Stabilization of Itraconazole Nanoparticles Prepared by Flash Nanoprecipitation. (2019, January 7).

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Preventing hydrolysis of cholesteryl ethers in experiments.

Author: BenchChem Technical Support Team. Date: February 2026

Technical Support Center: Cholesteryl Ester Stability

A Guide to Preventing and Troubleshooting Hydrolysis in Experimental Settings

Welcome to the technical support center for researchers working with cholesteryl esters. As a Senior Application Scientist, I've seen how the inherent instability of these molecules can compromise experimental integrity, leading to inaccurate quantification and misinterpreted results. This guide is designed to move beyond simple protocols and delve into the causality behind cholesteryl ester degradation, equipping you with the knowledge to proactively design robust experiments and troubleshoot issues as they arise.

Hydrolysis, the cleavage of the ester bond to yield free cholesterol and a fatty acid, is the primary culprit in the degradation of cholesteryl esters. This process can be enzymatic, driven by cellular esterases, or chemical, catalyzed by adverse pH or temperature conditions. Understanding and controlling these factors is paramount. This guide provides a structured, in-depth approach to safeguarding your samples from collection to analysis.

Section 1: The Root of the Problem: Understanding Cholesteryl Ester Hydrolysis

Before you can prevent a problem, you must understand its source. This section addresses the fundamental mechanisms of hydrolysis.

FAQ: What is cholesteryl ester hydrolysis and why does it happen in my samples?

Cholesteryl esters are molecules where a fatty acid is joined to cholesterol via an ester bond[1]. This makes them more hydrophobic than free cholesterol, allowing for efficient storage in lipid droplets and transport within lipoproteins[2][3].

Hydrolysis is the chemical reaction that breaks this ester bond, typically by the action of water, resulting in the release of free cholesterol and a fatty acid. In a biological or experimental context, this is rarely a spontaneous event. It is almost always accelerated by one of two factors:

  • Enzymatic Hydrolysis: This is the most common cause of degradation in biological samples. Enzymes called cholesteryl ester hydrolases (or cholesterol esterases) catalyze this reaction as part of normal cellular metabolism[4][5]. When cells are lysed or tissues are homogenized, these enzymes are released and can rapidly degrade the cholesteryl esters in your sample if not properly inhibited. There are two main types:

    • Neutral Cholesteryl Ester Hydrolases (nCEH): Found in the cytoplasm and associated with lipid droplets[4].

    • Acid Cholesteryl Ester Hydrolases (aCEH): Located in acidic compartments like lysosomes[4][6].

  • Chemical (Non-Enzymatic) Hydrolysis: This occurs under adverse chemical conditions. While esters are relatively stable, their hydrolysis can be catalyzed by strong acids or bases, and accelerated by high temperatures during sample processing[7][8]. For instance, certain derivatization techniques used for gas chromatography (GC) that involve acidic conditions must be carefully selected to avoid unintended hydrolysis[7].

Hydrolysis_Mechanism Fig 1. Enzymatic Hydrolysis of a Cholesteryl Ester cluster_products Products CE Cholesteryl Ester Enzyme Cholesteryl Ester Hydrolase (CEH) CE->Enzyme Binds to FC Free Cholesterol FA Free Fatty Acid Enzyme->FC Releases Enzyme->FA Releases Water H₂O Water->Enzyme Reacts with

Caption: Enzymatic breakdown of cholesteryl esters.

Section 2: Troubleshooting at the Source: Sample Collection & Preparation

The highest risk of enzymatic hydrolysis occurs the moment cellular compartments are disrupted. Your actions during these initial steps are critical for sample integrity.

Q: My final analysis shows high free cholesterol and low cholesteryl ester levels. Did the hydrolysis happen during my tissue homogenization?

A: It is highly probable. Standard homogenization releases a host of active enzymes, including nCEHs and aCEHs from their respective cellular compartments[4][5]. Without immediate and effective inhibition, these enzymes will rapidly catabolize the cholesteryl esters present. The use of heat or chemical inhibitors during homogenization is not just recommended; it is essential for accurate results. Heat treatment, for instance, is a well-established method for inactivating lipases and other enzymes during sample preparation[9].

Q: What are the most effective ways to inhibit esterase activity during sample preparation?

A: A multi-pronged approach is best. This involves performing all steps on ice, minimizing time between homogenization and extraction, and, most importantly, using a homogenization buffer that contains a cocktail of enzyme inhibitors. The choice of inhibitor depends on the primary type of esterase you expect to encounter. For a broad-spectrum approach, a combination is often used.

Data Summary: Common Esterase Inhibitors for Experimental Use
InhibitorTarget Enzyme ClassTypical Working ConcentrationKey Considerations & Causality
PMSF Serine Hydrolases1-2 mMIrreversibly inhibits enzymes with a serine in the active site. Must be added fresh as it is unstable in aqueous solutions.
Chloroquine Acid Hydrolases50-100 µMA lysosomotropic agent that increases the pH of lysosomes, thus inactivating acid-dependent hydrolases like aCEH[6][10].
Progesterone ACAT / CEH10-50 µMWhile often used as an ACAT inhibitor, it has been shown to markedly block the activity of acid cholesteryl esterase[6].
Heat Inactivation Broad Spectrum Lipases70-90°C for 5-10 minDenatures most enzymes. Best suited for tissue samples prior to extraction but may not be compatible with all downstream applications[9].
Protocol: Hydrolysis-Resistant Tissue Homogenization & Lipid Extraction

This protocol is designed to minimize enzymatic degradation during the critical sample preparation phase.

Materials:

  • Pre-chilled Dounce or mechanical homogenizer.

  • Homogenization Buffer: Phosphate-buffered saline (PBS) pH 7.4, supplemented with 1 mM PMSF and 100 µM Chloroquine. (Critical Note: Add PMSF from a fresh stock in isopropanol or DMSO immediately before use).

  • Extraction Solvent: Chloroform:Isopropanol:IGEPAL® CA-630 (7:11:0.1 ratio).

  • Ice bucket.

Procedure:

  • Pre-Chill Everything: Place your homogenizer, tubes, and all buffers/solvents on ice. All subsequent steps should be performed on ice.

  • Tissue Preparation: Weigh approximately 10 mg of frozen tissue and place it in the pre-chilled homogenizer tube.

  • Homogenization: Add 200 µL of ice-cold Homogenization Buffer per 10 mg of tissue. Homogenize until the tissue is fully dissociated. Work quickly to minimize sample warming.

  • Immediate Extraction: Transfer the homogenate to a new microfuge tube. Immediately add 1 mL of ice-cold Extraction Solvent.

  • Vortex & Centrifuge: Vortex the mixture vigorously for 2 minutes to ensure thorough lipid extraction. Centrifuge at 15,000 x g for 5 minutes to pellet cellular debris.

  • Isolate Lipid Extract: Carefully transfer the liquid supernatant (containing the lipids) to a new glass tube. Avoid disturbing the pellet.

  • Solvent Evaporation: Dry the lipid extract under a gentle stream of nitrogen gas. A heat block set to a low temperature (e.g., 30-40°C) can be used cautiously to speed this up, but removing the sample immediately upon drying is crucial to prevent oxidation[11].

  • Final Step & Storage: Once fully dry, place the sample under vacuum for 30 minutes to remove any residual solvent. The dried lipid extract is now ready for reconstitution and analysis or for proper long-term storage.

Section 3: The Silent Threat: Degradation During Storage

Hydrolysis doesn't stop after sample prep. Improper storage, even in a freezer, can lead to significant degradation over time.

Q: I stored my purified lipid extracts at -20°C, but my results still suggest degradation. What went wrong?

A: This is a common and critical issue. While low temperature slows down chemical reactions, it doesn't stop them entirely. Two main factors are likely at play:

  • Humidity: Standard freezers are surprisingly humid environments. Water molecules can be supplied to your sample, facilitating slow hydrolysis over time even at -20°C. This is especially true for samples that are not in a completely inert, anhydrous state[8].

  • Oxygen: The presence of oxygen can lead to lipid peroxidation, particularly of polyunsaturated fatty acids within the cholesteryl ester molecule[3][12]. Oxidized esters can be more susceptible to hydrolysis, and this process can degrade your sample quality.

The solution is to store samples not just cold, but also dry and under an inert atmosphere.

Data Summary: Recommended Storage Conditions for Cholesteryl Esters
Sample TypeShort-Term ( < 48h)Long-Term ( > 48h)AtmosphereKey Rationale
Tissues/Cells -80°C (Flash frozen)-80°C or Liquid N₂N/AImmediately halts enzymatic activity. Prevents ice crystal formation that can damage cellular structures.
Plasma/Serum 4°C (up to 48h)[13]-80°CN/AProcess as quickly as possible. Long-term storage requires ultra-low temperatures to prevent enzymatic and chemical degradation.
Purified Standards 2-8°C[14]-20°C or lowerInert Gas (Argon/N₂)Store in a desiccator to protect from moisture[8]. Protect from light.
Dried Lipid Extracts -20°C-80°CInert Gas (Argon/N₂) - CRITICAL Must be stored under an inert atmosphere in sealed glass vials to prevent both oxidation and moisture-driven hydrolysis[8][9].

Section 4: The Final Hurdle: Preventing Hydrolysis During Analysis

Your sample can be perfectly preserved up to the point of analysis, only to be compromised by the analytical method itself.

Q: I'm using GC-FID. After the cholesteryl acetate peak, my baseline drops significantly. Is this related to hydrolysis?

A: Yes, this is a classic sign of on-column decomposition[15]. The baseline drop indicates that the analyte (your cholesteryl ester) is breaking down into smaller, more volatile components as it passes through the hot injector or column. This breakdown is often caused by "active sites"—reactive silanol groups or metal contaminants—in the GC flow path. The result is a lower-than-expected peak area and inaccurate quantification.

Troubleshooting Steps:

  • Deactivate the Inlet: Use a fresh, deactivated inlet liner.

  • Condition the Column: Bake out the column according to the manufacturer's instructions to remove contaminants.

  • Use a Retention Gap: A deactivated retention gap can help protect the analyte from the hot injector.

  • Check for Leaks: Air leaks can introduce oxygen, which exacerbates thermal degradation[15].

Troubleshooting_Workflow Fig 2. Troubleshooting Workflow for Cholesteryl Ester Loss Start Low Cholesteryl Ester Quantification Check_Prep Review Sample Prep Protocol Start->Check_Prep Check_Storage Review Storage Conditions Start->Check_Storage Check_Analysis Review Analytical Method Start->Check_Analysis Inhibitors Were Esterase Inhibitors Used? Check_Prep->Inhibitors Inert_Atmosphere Stored Under Inert Gas? Check_Storage->Inert_Atmosphere Harsh_Chem Method Uses Harsh Acid/Base? Check_Analysis->Harsh_Chem Temp_Control Was Sample Kept on Ice? Inhibitors->Temp_Control Yes Add_Inhibitors ACTION: Add Inhibitors (PMSF, etc.) Inhibitors->Add_Inhibitors No Improve_Temp ACTION: Maintain Cold Chain Temp_Control->Improve_Temp No Freeze_Thaw Multiple Freeze-Thaw Cycles? Inert_Atmosphere->Freeze_Thaw Yes Improve_Storage ACTION: Store at -80°C Under Argon Inert_Atmosphere->Improve_Storage No Aliquot_Samples ACTION: Aliquot Samples Before Freezing Freeze_Thaw->Aliquot_Samples Yes GC_Decomp GC Baseline Drop Observed? Harsh_Chem->GC_Decomp No Use_Milder_Method ACTION: Use Non-Derivatization LC-MS Method Harsh_Chem->Use_Milder_Method Yes Deactivate_GC ACTION: Deactivate GC System GC_Decomp->Deactivate_GC Yes

Caption: A logical guide to diagnosing cholesteryl ester loss.

References

  • Suganami, T., et al. (1998). Cholesterol-mediated changes of neutral cholesterol esterase activity in macrophages. Mechanism for mobilization of cholesteryl esters in lipid droplets by HDL. Journal of Lipid Research, 39(1), 1-10. Retrieved from [Link]

  • Taylor & Francis Online. (n.d.). Cholesterol esters – Knowledge and References. Retrieved from [Link]

  • Wikipedia. (n.d.). Cholesteryl ester. Retrieved from [Link]

  • Cyberlipid. (n.d.). Cholesterol ester analysis. Retrieved from [Link]

  • Gatt, S., et al. (1989). Synthesis and hydrolysis of cholesteryl esters by isolated rat-liver lysosomes and cell-free extracts of human lung fibroblasts. Biochemical Journal, 263(3), 933-936. Retrieved from [Link]

  • Christie, W.W. (2019). Preparation of Ester Derivatives of Fatty Acids for Chromatographic Analysis. AOCS Lipid Library. Retrieved from [Link]

  • ResearchGate. (2019). Reason for loss of sterol esters during GC analysis?. Retrieved from [Link]

  • Chandramouli, A., & Kamat, S. S. (2024). A Facile LC-MS Method for Profiling Cholesterol and Cholesteryl Esters in Mammalian Cells and Tissues. bioRxiv. Retrieved from [Link]

  • ResearchGate. (n.d.). Time-courses of cholesterol and cholesteryl ester degradation during oxidation of LDL by ferrylmyoglobin. Retrieved from [Link]

  • Li, X., et al. (2018). Simultaneous Quantification of Free Cholesterol, Cholesteryl Esters, and Triglycerides without Ester Hydrolysis by UHPLC Separation and In-Source Collision Induced Dissociation Coupled MS/MS. Journal of the American Society for Mass Spectrometry, 29(10), 2056-2064. Retrieved from [Link]

  • Kruth, H. S. (1984). Method for Detection and Isolation of Cholesteryl Ester-Containing "Foam" Cells Using Flow Cytometry. Cytometry, 5(6), 629-635. Retrieved from [Link]

  • Liebisch, G., et al. (2019). Quantification of Cholesterol and Cholesteryl Ester by Direct Flow Injection High-Resolution Fourier Transform Mass Spectrometry Utilizing Species-Specific Response Factors. Analytical Chemistry, 91(4), 2847-2855. Retrieved from [Link]

  • Basu, S. K., et al. (1978). Degradation of cationized low density lipoprotein and regulation of cholesterol metabolism in homozygous familial hypercholesterolemia fibroblasts. Proceedings of the National Academy of Sciences, 75(6), 2829-2833. Retrieved from [Link]

  • ResearchGate. (n.d.). Time collection and storage conditions of lipid profile. Retrieved from [Link]

  • Carl ROTH. (n.d.). Safety Data Sheet: Cholesterol. Retrieved from [Link]

  • Sim, J., et al. (2018). Analytical methods for cholesterol quantification. Biomedical Chromatography, 32(9), e4285. Retrieved from [Link]

  • Levitan, I., et al. (2020). From Inert Storage to Biological Activity—In Search of Identity for Oxidized Cholesteryl Esters. Frontiers in Cardiovascular Medicine, 7, 59. Retrieved from [Link]

  • Koelmel, J. P., et al. (2020). A Review of Efforts to Improve Lipid Stability during Sample Preparation and Standardization Efforts to Ensure Accuracy in the Reporting of Lipid Measurements. Metabolites, 10(7), 299. Retrieved from [Link]

  • Wikipedia. (n.d.). Cholesterol. Retrieved from [Link]

  • ResearchGate. (2015). Any advice about the stability of ester and carbamate containing compounds?. Retrieved from [Link]

Sources

Technical Support Center: Optimizing Cholesteryl Hexadecyl Carbonate in Liposomal Formulations

Author: BenchChem Technical Support Team. Date: February 2026

Here is the technical support center for optimizing the concentration of cholesteryl hexadecyl carbonate in liposomes.

Welcome to the technical support resource for researchers, scientists, and drug development professionals working with cholesteryl hexadecyl carbonate in liposomal formulations. This guide is designed to provide expert insights and practical solutions to common challenges encountered during experimental work. It is structured as a series of frequently asked questions and in-depth troubleshooting guides to help you navigate the complexities of liposome optimization.

Section 1: Frequently Asked Questions (FAQs)

This section addresses fundamental questions regarding the use of cholesteryl hexadecyl carbonate in liposome design.

Q1: What is cholesteryl hexadecyl carbonate, and why should I consider it over standard cholesterol?

A: Cholesteryl hexadecyl carbonate is a cholesterol ester, a molecule where cholesterol is chemically linked to a fatty acid (in this case, via a carbonate linkage to a 16-carbon hexadecyl chain).[1] Like cholesterol, its primary role in a liposome is to modulate the physical properties of the lipid bilayer.

The key advantages and functional differences are rooted in its structure:

  • Enhanced Hydrophobicity: The addition of the long hexadecyl chain makes it significantly more hydrophobic than free cholesterol.[2] This property can lead to different packing arrangements within the lipid bilayer.

  • Membrane Rigidity and Stability: Cholesteryl esters integrate into the bilayer to increase its structural integrity and reduce its permeability to encapsulated contents.[2][3] This is often referred to as the "condensing effect," where the rigid sterol structure restricts the movement of neighboring phospholipid acyl chains, leading to a more ordered and stable membrane.[2][4]

  • Modulation of Fluidity: By influencing the packing of lipids, it helps maintain the optimal membrane fluidity necessary for stability, preventing the liposome from being too rigid or too leaky.[2]

You should consider using it over cholesterol if you are aiming to achieve a specific membrane packing density or stability profile that is not attainable with cholesterol alone, or if you are encapsulating a particularly challenging therapeutic agent that requires a highly ordered bilayer for retention.

Q2: What is a good starting concentration (molar ratio) for cholesteryl hexadecyl carbonate in a new liposome formulation?

A: There is no single universal ratio, as the optimal concentration is highly dependent on the other lipids in the formulation and the physicochemical properties of the drug being encapsulated.[5] However, a well-established starting point for cholesterol and its derivatives in liposome formulations is a phospholipid-to-sterol molar ratio of approximately 2:1 (or 70:30) .[6]

This 30-33 mol% range often represents a good balance between enhancing membrane stability and retaining sufficient flexibility for drug encapsulation and release.[6][7] From this starting point, we recommend a systematic optimization study.

ParameterLow Molar Ratio (<20%)Optimal Molar Ratio (30-40%)High Molar Ratio (>40%)
Membrane Rigidity LowerIncreasedVery High / Potentially Brittle
Drug Leakage Potentially HighReducedMinimal
Encapsulation May be high for some drugsOften OptimalCan decrease due to competition[7][8]
Particle Size SmallerModerateCan be Larger[4][8]

Recommendation: Start with a 30 mol% concentration of cholesteryl hexadecyl carbonate relative to your primary phospholipid. Then, create formulations with varying concentrations (e.g., 20%, 30%, 40%, 50%) to empirically determine the best ratio for your specific application by measuring the critical quality attributes.

Q3: How does increasing the concentration of cholesteryl hexadecyl carbonate impact critical quality attributes (CQAs) like particle size, stability, and encapsulation efficiency?

A: The concentration of cholesteryl hexadecyl carbonate is a critical formulation parameter that directly influences several CQAs:[9]

  • Particle Size and Polydispersity Index (PDI): Increasing the concentration generally leads to an increase in vesicle size.[4][8] The rigid structure of the cholesteryl ester makes the lipid bilayer less flexible, which limits the high degree of curvature required to form small unilamellar vesicles (SUVs). This can also impact the efficiency of size reduction techniques like extrusion.

  • Physical Stability: An optimal amount of cholesteryl hexadecyl carbonate is crucial for long-term stability. It enhances the mechanical strength of the bilayer, reducing the likelihood of liposome fusion, aggregation, and drug leakage during storage.[10][11][12] Formulations with insufficient sterol content may be unstable, while excessive amounts can also lead to instability if the molecule cannot be properly accommodated in the bilayer.

  • Encapsulation Efficiency (%EE): The effect is drug-dependent.

    • For hydrophilic drugs encapsulated in the aqueous core, increasing membrane rigidity by adding the cholesteryl ester generally improves retention and reduces leakage, thus preserving a high %EE.[7]

    • For hydrophobic drugs that reside within the lipid bilayer, a competitive effect can occur.[7][8] Both the hydrophobic drug and the bulky cholesteryl hexadecyl carbonate molecule compete for space within the bilayer. At high concentrations, the cholesteryl ester can displace the drug, leading to a lower %EE.[8]

Section 2: Troubleshooting Guide

This guide provides structured solutions to common experimental problems. Each issue is presented in a question-and-answer format, followed by a diagnostic workflow.

Problem 1: Low Drug Encapsulation Efficiency (%EE)

Q: My encapsulation efficiency dropped significantly after I started incorporating cholesteryl hexadecyl carbonate into my formulation. What are the likely causes and how can I resolve this?

A: This is a frequent challenge, particularly with hydrophobic drugs. The cause is often related to competition within the bilayer or altered membrane properties. Here is a systematic approach to diagnose and solve the issue.

Causality & Solutions:

  • Competitive Displacement in the Bilayer: The most common cause for low %EE with lipophilic drugs is direct competition for space. The bulky, hydrophobic cholesteryl hexadecyl carbonate molecule occupies significant volume within the bilayer, potentially excluding your drug molecule.[7][8]

    • Solution: Perform a concentration-response study. Systematically decrease the molar ratio of cholesteryl hexadecyl carbonate (e.g., from 50% down to 20%) while keeping the drug and phospholipid concentrations constant. Analyze the %EE at each point to find a ratio that provides adequate stability without sacrificing drug loading.

  • Excessive Membrane Rigidity: While stability is desired, an overly rigid membrane can hinder the partitioning of some drug molecules into the bilayer during liposome formation.[7][13]

    • Solution: Modify the phospholipid composition. Consider switching to a phospholipid with a lower phase transition temperature (Tc) or one with unsaturated acyl chains. This can increase membrane fluidity, making it more accommodating to your drug molecule, even in the presence of the cholesteryl ester.[3][6]

  • Suboptimal Loading Method: The preparation method itself may not be suitable for this specific combination of drug and lipids. Passive loading during hydration can be inefficient under highly rigid conditions.

    • Solution: For ionizable drugs, consider switching to an active or "remote" loading method.[13] This involves creating a pH or ion gradient across the liposome membrane after it is formed, which actively drives the drug into the aqueous core. This method is less affected by bilayer rigidity.

Troubleshooting Workflow: Low Encapsulation Efficiency

Low_EE_Workflow start Problem: Low %EE q1 Is the drug hydrophobic (bilayer-associated)? start->q1 cause1 Cause: Competitive Displacement q1->cause1 Yes q2 Is the drug hydrophilic (core-associated)? q1->q2 No solution1 Solution: Decrease mol% of Cholesteryl Hexadecyl Carbonate. Perform titration (e.g., 40% -> 20%). cause1->solution1 cause2 Cause: Excessive Membrane Rigidity solution1->cause2 solution2 Solution: Change Phospholipid. Use lower Tc or unsaturated lipids to increase fluidity. cause2->solution2 cause3 Cause: Premature Leakage During Formulation q2->cause3 Yes remote_load Alternative Strategy: Use Remote Loading for ionizable drugs. q2->remote_load If ionizable solution3 Solution: Optimize Hydration & Sizing. Ensure temperature is > Tc. Check for drug degradation. cause3->solution3

Caption: Workflow for diagnosing and resolving low encapsulation efficiency.

Problem 2: Poor Physical Stability (Aggregation, Fusion, or Size Changes)

Q: My liposomes look good initially, but they aggregate and the particle size increases significantly after a week of storage at 4°C. How can I improve the stability using cholesteryl hexadecyl carbonate?

A: This indicates a lack of colloidal or structural stability. Cholesteryl hexadecyl carbonate is key to solving this, but its concentration must be carefully optimized.

Causality & Solutions:

  • Insufficient Membrane Rigidity: At low concentrations, the cholesteryl ester may not be sufficient to stabilize the bilayer, making liposomes prone to fusion upon collision.[10][11] A fluid and deformable membrane can more easily merge with another.

    • Solution: Systematically increase the molar concentration of cholesteryl hexadecyl carbonate. An increase from 20% to 30% or 40% can dramatically improve membrane rigidity and prevent fusion.[4][6] Monitor particle size and PDI over time (e.g., at day 0, 7, and 30) to confirm stability.

  • Near-Neutral Zeta Potential: Liposomes with a low surface charge (a zeta potential between -10 mV and +10 mV) have weak repulsive forces and are much more likely to aggregate. While cholesteryl hexadecyl carbonate is neutral, its influence on lipid packing can alter the exposure of charged phospholipid headgroups.

    • Solution: Measure the zeta potential of your formulation. If it is close to zero, consider incorporating a small amount (1-5 mol%) of a charged lipid. Use a negatively charged lipid like phosphatidylglycerol (PG) or phosphatidylserine (PS), or a positively charged lipid like DOTAP to increase electrostatic repulsion between vesicles.

  • Chemical Degradation of Lipids: The stability issues may stem from the chemical breakdown of the lipids themselves, such as hydrolysis or oxidation, which compromises the integrity of the bilayer.[10][11][12]

    • Solution: Ensure high-purity lipids are used. Prepare liposomes in a deoxygenated buffer and store the final formulation under an inert gas (like argon or nitrogen) to prevent oxidation.[10] Evaluate the degradation profile by performing stability studies under stress conditions (e.g., light, oxygen exposure).[14]

Troubleshooting Workflow: Poor Physical Stability

Stability_Workflow start Problem: Aggregation / Size Increase During Storage measure_dls Action: Measure Size & PDI over time (e.g., 30 days at 4°C). start->measure_dls measure_zeta Action: Measure Zeta Potential. start->measure_zeta cause1 Cause: Insufficient Membrane Rigidity leading to fusion. measure_dls->cause1 cause2 Cause: Low Surface Charge (Zeta Potential ≈ 0 mV). measure_zeta->cause2 solution1 Solution: Increase mol% of Cholesteryl Hexadecyl Carbonate (e.g., from 20% to 40%). cause1->solution1 cause3 Cause: Chemical Degradation of Lipids. solution1->cause3 solution2 Solution: Incorporate Charged Lipids (e.g., 1-5 mol% PG or DOTAP). cause2->solution2 solution2->cause3 solution3 Solution: Use High-Purity Lipids. Store under inert gas (Ar/N2). Use deoxygenated buffers. cause3->solution3

Caption: Workflow for diagnosing and resolving liposome stability issues.

Section 3: Key Experimental Protocols

To effectively troubleshoot, consistent and reliable characterization is essential. Follow these standard protocols for key experiments.

Protocol 1: Liposome Preparation by Thin-Film Hydration and Extrusion

This is the most common and reliable method for producing unilamellar vesicles of a controlled size.[15][16]

Materials:

  • Phospholipid(s) (e.g., DSPC, POPC)

  • Cholesteryl Hexadecyl Carbonate

  • Chloroform or a chloroform/methanol mixture

  • Hydration buffer (e.g., PBS, HEPES)

  • Rotary evaporator

  • Water bath

  • Liposome extruder with polycarbonate membranes (e.g., 100 nm pore size)

Methodology:

  • Lipid Dissolution: Accurately weigh and dissolve the phospholipid(s) and cholesteryl hexadecyl carbonate in chloroform in a round-bottom flask. Ensure the molar ratios are correct for your experiment.

  • Film Formation: Attach the flask to a rotary evaporator. Immerse the flask in a water bath set to a temperature well above the boiling point of the solvent but below the Tc of the lipids. Rotate the flask under reduced pressure to evaporate the solvent, forming a thin, uniform lipid film on the flask wall.

  • Film Drying: Dry the film under high vacuum for at least 2 hours (or overnight) to remove all residual solvent. This step is critical for successful liposome formation.[17]

  • Hydration: Add the aqueous hydration buffer to the flask. The buffer should be pre-heated to a temperature above the phase transition temperature (Tc) of the lipid with the highest Tc.[15]

  • Vesicle Formation: Agitate the flask by hand or on a vortex mixer intermittently for 30-60 minutes. This allows the lipid film to peel off the glass and self-assemble into multilamellar vesicles (MLVs). The solution will appear milky.

  • Extrusion (Size Reduction):

    • Assemble the extruder with the desired polycarbonate membrane (e.g., 100 nm). Equilibrate the extruder block to the same temperature used for hydration (>Tc).

    • Load the MLV suspension into one of the syringes.

    • Pass the suspension back and forth through the membrane for an odd number of cycles (e.g., 11 to 21 passes).[15] This pressure-driven process breaks down the MLVs into smaller, more uniform unilamellar vesicles (LUVs).

    • The final suspension should appear more translucent.

  • Storage: Store the final liposome preparation at 4°C. Do not freeze unless a specific cryoprotectant has been included in the formulation.

Protocol 2: Determination of Encapsulation Efficiency (%EE)

This protocol determines the percentage of the total drug that is successfully entrapped within the liposomes.

Materials:

  • Drug-loaded liposome suspension

  • Size-Exclusion Chromatography (SEC) column (e.g., Sephadex G-50) or centrifugal ultrafiltration device (e.g., Amicon Ultra)

  • Appropriate buffer

  • UV-Vis Spectrophotometer

  • A suitable solvent to dissolve liposomes (e.g., methanol, or PBS with 1% Triton X-100)

Methodology:

  • Separation of Free Drug: Separate the unencapsulated ("free") drug from the liposome-encapsulated drug.

    • SEC Method: Equilibrate an SEC column with buffer. Load a known volume of your liposome suspension onto the column. The liposomes (larger particles) will elute first in the void volume, while the smaller, free drug molecules will be retained and elute later. Collect the liposome fraction.

    • Ultrafiltration Method: Place a known volume of the liposome suspension into the centrifugal filter unit. Centrifuge according to the manufacturer's instructions. The liposomes and encapsulated drug will be retained by the filter, while the free drug will pass through into the filtrate.

  • Measurement of Total Drug: Take a small, known volume of the original, unseparated liposome suspension. Add a solvent like methanol or a detergent like Triton X-100 to disrupt the liposomes and release the encapsulated drug. This gives you the total drug concentration (encapsulated + free).

  • Measurement of Encapsulated Drug: Take the liposome fraction collected from the separation step (Step 1). Disrupt these liposomes with the same solvent or detergent. This gives you the encapsulated drug concentration.

  • Quantification: Measure the drug concentration in both the "Total Drug" and "Encapsulated Drug" samples using UV-Vis spectrophotometry at the drug's λmax. Use a standard curve to determine the concentrations.

  • Calculation: %EE = (Amount of Encapsulated Drug / Amount of Total Drug) x 100

References

  • Creative Proteomics. Cholesterol Ester: Synthesis, Metabolism & Therapeutic Role.
  • Creative Biostructure. Liposome Stability Analysis.
  • CD Formulation. Liposome Stability and Storage Testing.
  • Intertek.
  • Bio-protocol. The Science Behind Liposome Formation and Stability: A Comprehensive Review.
  • Soft Matter (RSC Publishing). Positively charged cholesterol derivative combined with liposomes as an efficient drug delivery system, in vitro and in vivo study.
  • PubMed.
  • Avanti Research. What Lipids Should I Use For My Liposomes?.
  • SciSpace. Influence of cholesterol on liposome stability and on in vitro drug release.
  • Pharma Excipients. Lipid Composition Effect on Liposome Properties: Role of Cholesterol.
  • J-Stage.
  • PMC.
  • A Comprehensive Review on Liposomes: As Drug Delivery System.
  • Benchchem.
  • ScholarWorks@UARK - University of Arkansas. Effects of Cholesterol Concentration on Liposome and Proteoliposome Behavior.
  • Echelon Biosciences.
  • ResearchGate. Influence of cholesterol on liposomal membrane fluidity, liposome size and zeta potential | Request PDF.
  • Preprints.org. Development and Analytical Characterization of Liposomes: A Comprehensive Approach.
  • ResearchGate.
  • FDA.gov.
  • ChemicalBook.
  • PMC. Basic Methods for Preparation of Liposomes and Studying Their Interactions with Different Compounds, with the Emphasis on Polyphenols.

Sources

Technical Support Center: Cholesteryl Ester Solubilization & Stabilization

Author: BenchChem Technical Support Team. Date: February 2026

Current Status: Online Ticket ID: CE-SOL-001 Assigned Specialist: Senior Application Scientist Subject: Preventing Aggregation of Cholesteryl Esters in Aqueous Media[1]

Executive Summary: The Hydrophobic Challenge

Cholesteryl esters (CEs) are chemically distinct from free cholesterol. By esterifying the 3


-hydroxyl group with a fatty acid, the molecule loses its only polar handle. Consequently, CEs are super-hydrophobic .[1] They cannot form bilayers on their own and will immediately phase-separate or precipitate in aqueous buffers.[1]

The Golden Rule: You cannot "dissolve" cholesteryl esters in water; you can only encapsulate them. Success requires constructing a carrier system where CEs reside in an oily core, shielded by an amphiphilic shell (phospholipids, surfactants, or apolipoproteins).[1]

Module 1: Formulation Architecture

To prevent aggregation, you must mimic nature's design (LDL particles).[1] The CE must be sequestered in the hydrophobic core of a nanoparticle.

Visualization: The Core-Shell Stabilization Model

The following diagram illustrates the necessary molecular arrangement to maintain CE stability in an aqueous environment.

CoreShellModel CE_Agg Raw Cholesteryl Ester (Highly Hydrophobic) Aggregates Immediately Stable_Particle STABLE NANOPARTICLE Core: Cholesteryl Esters Shell: PC/Free Cholesterol/PEG CE_Agg->Stable_Particle Requires Energy (Sonication/Heat) Shell Amphiphilic Shell (Phospholipids / Surfactants) Shell->Stable_Particle Self-Assembly Mech Mechanism: Steric & Electrostatic Shielding Stable_Particle->Mech

Caption: Figure 1. Transition from unstable CE aggregates to stable core-shell nanoparticles via amphiphilic encapsulation.[1]

Module 2: Validated Protocols

Choose the protocol based on your downstream application.

Protocol A: The "LDL Mimic" (Microemulsion Method)

Best for: Cell uptake studies, metabolic assays.

Theory: This method uses high-energy sonication to force CEs into the core of phosphatidylcholine (PC) vesicles.

Reagents:

  • Cholesteryl Ester (e.g., Cholesteryl Oleate)[1][2][3][4][5]

  • Phosphatidylcholine (POPC or Egg PC)

  • Triolein (Optional: Prevents Ostwald ripening)

  • Buffer: PBS, pH 7.4[1]

Step-by-Step:

  • Co-dissolution: Dissolve CE and PC in Chloroform:Methanol (2:1 v/v) in a glass vial.

    • Critical Ratio: Maintain a PC:CE molar ratio of at least 4:1 . If the shell (PC) is insufficient, the core (CE) will leak and aggregate.

  • Desolvation: Evaporate solvent under a nitrogen stream to form a thin lipid film. Vacuum desiccate for 1 hour to remove trace solvent.

  • Hydration: Add pre-warmed PBS (above the phase transition temperature of the lipid, typically >45°C).

  • Energy Input: Sonicate using a probe sonicator (20% amplitude) for 10 minutes on ice (pulse 30s ON / 30s OFF).

    • Observation: The solution should transition from cloudy to translucent/opalescent.

  • Purification: Centrifuge at 10,000 x g for 10 mins to pellet large titanium particles or unincorporated lipid aggregates. Collect the supernatant.

Protocol B: The "Detergent Dispersion" (Enzymatic Assays)

Best for: High-throughput screening, enzyme kinetics (e.g., Cholesterol Esterase).[1]

Theory: Uses non-ionic surfactants and heat to create mixed micelles.

Reagents:

  • Triton X-100[1]

  • Sodium Taurocholate (Bile Salt)

  • Isopropanol[1]

Step-by-Step:

  • Dissolve 40 mg of CE in 2 mL Isopropanol. Warm slightly to ensure full dissolution.

  • Separately, prepare 80 mL of 1.0% (v/v) Triton X-100 in water and heat to 72-74°C .

  • Slow Injection: While stirring the hot Triton solution rapidly, slowly inject the CE/Isopropanol mixture.

  • Stabilization: Maintain at 72°C for 30 minutes. The solution will turn clear, then slightly cloudy (Tyndall effect).

  • Cooling: Cool to room temperature. Add Sodium Taurocholate (600 mg) to stabilize the micelles long-term.

Module 3: Troubleshooting Hub

Issue 1: "My solution turned milky/white immediately after preparation."

  • Diagnosis: Macro-aggregation. The particle size has exceeded 500nm.

  • Root Cause: Incorrect Lipid Ratio. There is not enough surfactant/phospholipid to cover the surface area of the CE droplets.

  • Fix: Increase the Phospholipid-to-CE ratio. If using 4:1, try 8:1.

Issue 2: "The particles were small initially but grew over 24 hours."

  • Diagnosis: Ostwald Ripening.[6][7] Small droplets dissolve and redeposit onto larger droplets because CEs have finite (though low) water solubility.

  • Root Cause: Lack of a "kinetic trap."

  • Fix: Add a small amount (5-10 mol%) of a completely water-insoluble oil, such as Triolein or Squalene , to the lipid mix.[1] This creates an osmotic pressure that prevents the CE from leaving the droplet.

Issue 3: "I see a precipitate at the bottom of the tube after centrifugation."

  • Diagnosis: Phase Separation.[3]

  • Root Cause: Temperature shock. CEs can crystallize if cooled below their phase transition temperature too quickly.

  • Fix: Keep all buffers and equipment above the phase transition temperature (Tm) of the specific CE (e.g., Cholesteryl Oleate Tm ≈ 45-50°C) during the entire sonication process.

Troubleshooting Logic Tree

Troubleshooting Start Symptom Observed Milky Immediate Turbidity (Milky) Start->Milky Growth Size Growth (>24 Hours) Start->Growth Crystals Visible Crystals Start->Crystals Sol_Ratio Increase Surfactant Ratio (PC:CE > 4:1) Milky->Sol_Ratio Sol_Ostwald Add Triolein/Squalene (Stop Ostwald Ripening) Growth->Sol_Ostwald Sol_Temp Process > Tm (Avoid Cold Shock) Crystals->Sol_Temp

Caption: Figure 2.[1][2][3] Diagnostic logic for common cholesteryl ester formulation failures.

Module 4: Comparative Data & Reagents

Table 1: Solvent & Surfactant Selection Guide

ComponentRoleRecommended TypeNotes
Primary Solvent Dissolving CE initiallyChloroform/Methanol (2:1) Standard for lipid films.[1] Toxic; must be fully evaporated.
Co-Solvent Injection methodsIsopropanol or Ethanol Less toxic. Good for detergent methods.
Shell Lipid Stabilizer (Biological)Egg PC or POPC Fluid at RT. High biocompatibility.
Detergent Stabilizer (Chemical)Triton X-100 Requires heat (>70°C) to solubilize CEs effectively.
Inhibitor Prevents RipeningTriolein Essential for long-term stability of nanoemulsions.
Module 5: Frequently Asked Questions (FAQ)

Q: Can I use Cyclodextrins (e.g., M


CD) to solubilize Cholesteryl Esters? 
A:  generally, No .[1] While cyclodextrins are excellent for free cholesterol, the ester chain on CEs makes the molecule too bulky and hydrophobic to fit deeply into the cyclodextrin cavity. You will likely get poor encapsulation efficiency. Stick to liposomes or micelles.

Q: How do I sterilize these solutions? A: Do not autoclave. CEs will hydrolyze or oxidize. Use 0.45


m syringe filters  for initial clarification, followed by 0.22 

m
if the particle size is confirmed <200nm. If the filter clogs immediately, your particles are aggregated—return to the sonication step.

Q: Why does my protocol use "Acetyl-LDL" sometimes? A: In macrophage studies, native LDL (containing CE) is taken up slowly.[1] Acetylating the LDL protein coat modifies the charge, forcing rapid uptake via scavenger receptors, leading to massive CE accumulation (foam cell formation). This is a biological trick, not a solubility trick.[1]

References
  • Ginsberg, H. N., et al. (1982).[1] Isolation and concentration of low-density lipoprotein. Methods in Enzymology. Link

  • Skalen, K., et al. (2002).[1] Selected cholesteryl esters in macrophages: Formation and solubility. Journal of Biological Chemistry. Link

  • Avanti Polar Lipids. (2024). Liposome Preparation and Sizing - Technical Guide. Link

  • Sigma-Aldrich. (2023). Enzymatic Assay of Cholesterol Esterase: Solubility Protocols. Link

  • McClements, D. J. (2012).[1] Nanoemulsions versus microemulsions: terminology, differences, and similarities. Soft Matter. Link

Sources

Technical Support Center: Cholesteryl Hexadecyl Carbonate Experiments

Author: BenchChem Technical Support Team. Date: February 2026

Welcome to the technical support guide for cholesteryl hexadecyl carbonate (CHC), also known as cholesteryl cetyl carbonate. As a Senior Application Scientist, my goal is to provide you with a comprehensive resource built on technical expertise and practical field experience. This guide is designed to help you navigate the nuances of working with this versatile liquid crystal, enabling you to refine your protocols, troubleshoot challenges, and ensure the integrity of your experimental outcomes.

Frequently Asked Questions (FAQs)

This section addresses fundamental questions about the properties and handling of cholesteryl hexadecyl carbonate.

Q1: What is cholesteryl hexadecyl carbonate and what are its defining physicochemical properties?

Cholesteryl hexadecyl carbonate is a thermotropic liquid crystal, a type of cholesteryl ester analogue. Its structure consists of three main parts: a rigid steroid planar nucleus, a long hydrocarbon chain (from cetyl alcohol), and a carbonate linkage connecting them.[1][2] This unique structure imparts properties that make it highly valuable in drug delivery systems, particularly for lipophilic drugs.[1][2]

Key properties include its ability to undergo phase transitions at specific temperatures. It typically exhibits phase transitions at around 8°C and 36°C.[1][2] The carbonate linkage provides distinct molecular motion and phase behavior compared to similar molecules with ester or ether linkages, influencing intermolecular interactions that are critical for formulation design.[3]

PropertyValueSource
Synonym Cholesteryl Cetyl Carbonate[1]
CAS Number 15455-87-5[4]
Molecular Formula C44H78O3[4]
Molecular Weight 655.09 g/mol [4]
Phase Transition Temps ~8°C and ~36°C[1][2]
Q2: What are the recommended solvents for dissolving cholesteryl hexadecyl carbonate?

The solubility of cholesteryl derivatives is highly dependent on the solvent type, primarily governed by hydrophobic interactions and the potential for hydrogen bonding.[5] For cholesteryl hexadecyl carbonate, non-polar and moderately polar organic solvents are generally effective.

Based on studies of similar cholesteryl derivatives and self-assembled systems, solvents like chloroform and tetrahydrofuran (THF) are effective for promoting molecular self-assembly and ensuring complete dissolution.[5] For nanoparticle formation via nanoprecipitation, a water-miscible solvent like THF or acetone is typically used, which is then added to an aqueous phase.

SolventPolaritySuitabilityRationale
Chloroform Non-polarHighExcellent for initial dissolution and creating stock solutions.
Tetrahydrofuran (THF) Polar aproticHighEffective for dissolution and commonly used in nanoprecipitation methods for forming vesicles.[5]
Dichloromethane (DCM) Non-polarHighSimilar to chloroform, effective for dissolving the hydrophobic molecule.
Ethanol / Isopropanol Polar proticModerateCan be used, but the interplay of hydrogen bonding and hydrophobic interactions may lead to more complex solubility behavior.[5]
Water Polar proticInsolubleCHC is highly lipophilic and will not dissolve in aqueous solutions.

Troubleshooting Guide: Formulation & Characterization

This section provides in-depth solutions to common experimental challenges encountered when working with cholesteryl hexadecyl carbonate.

Formulation & Dissolution Issues
Q3: My cholesteryl hexadecyl carbonate isn't dissolving completely, or it's precipitating out of solution. What's going wrong?

Root Cause Analysis: Incomplete dissolution or precipitation is typically due to an inappropriate solvent choice, insufficient temperature, or concentration exceeding the solubility limit. The long hexadecyl chain makes the molecule highly hydrophobic, requiring careful selection of solvents to overcome lattice energy.

Troubleshooting Workflow:

cluster_feedback start Incomplete Dissolution or Precipitation check_solvent Step 1: Verify Solvent Choice (e.g., Chloroform, THF) start->check_solvent check_temp Step 2: Gently Warm Solution (to just above highest phase transition, ~40-45°C) check_solvent->check_temp Solvent is appropriate fail Consult Miscibility Chart & Consider Solvent Mixture check_conc Step 3: Reduce Concentration check_temp->check_conc Warming doesn't help success Problem Resolved sonicate Step 4: Apply Sonication check_conc->sonicate sonicate->success Dissolution achieved sonicate->fail Still issues

Caption: Troubleshooting workflow for CHC dissolution issues.

Detailed Steps & Explanations:

  • Verify Solvent Choice: Ensure you are using a suitable non-polar or polar aprotic solvent like THF or chloroform.[5]

  • Apply Gentle Heat: Warming the solution can significantly increase solubility and dissolution rate. Heat the mixture to a temperature slightly above the highest phase transition temperature of CHC (~36°C), for instance, to 40-45°C.[1][2] This provides the necessary energy to break down the crystalline structure and facilitate solvation.

  • Sonication: If gentle heating is insufficient, use a bath sonicator. The high-frequency agitation helps to break apart aggregates and enhance solvent interaction with the CHC molecules.

  • Reduce Concentration: You may be exceeding the saturation point of the solvent. Try preparing a more dilute solution.

Nanoparticle & Vesicle Formulation
Q4: I am formulating CHC nanoparticles via nanoprecipitation, but my particle size is too large and the size distribution is broad. How can I achieve smaller, more uniform particles?

Root Cause Analysis: In nanoprecipitation, particle size is a kinetically controlled process influenced by the rate of solvent mixing, solvent-antisolvent properties, CHC concentration, and the presence and concentration of stabilizers. Large, polydisperse particles often result from slow nucleation and uncontrolled aggregation.

Key Parameter Control:

params Key Parameters for Nanoparticle Size Control CHC Concentration Solvent Injection Rate Stirring Speed Stabilizer Concentration Temperature outcomes Desired Outcome Smaller Mean Particle Size Narrow Polydispersity Index (PDI) params:f1->outcomes:f1 Decrease params:f2->outcomes:f1 Increase params:f3->outcomes:f1 Increase params:f4->outcomes:f1 Optimize params:f5->outcomes:f2 Control Tightly

Caption: Key parameters influencing nanoparticle size and distribution.

Detailed Recommendations:

  • Decrease CHC Concentration: Lowering the initial concentration of CHC in the organic phase reduces the amount of material precipitating at once, favoring the formation of more, smaller nuclei over the growth of existing ones.

  • Increase Mixing Speed: Rapidly inject the organic phase into the aqueous anti-solvent under vigorous stirring (e.g., >600 RPM). Fast mixing ensures rapid supersaturation throughout the medium, leading to uniform nucleation and smaller particles.

  • Optimize Stabilizer: The choice and concentration of a stabilizer (surfactant) are critical. For cholesterol-based nanoparticles, surfactants like Pluronic-F68 have been shown to be effective.[6] An optimal concentration (e.g., 0.5% w/v) is needed to provide sufficient surface coverage and prevent aggregation without inducing micelle formation.[6]

  • Control Temperature: Temperature affects both solubility and solvent diffusion rates. Working at a controlled temperature, sometimes near the critical micelle temperature of the surfactant, can lead to more compact and stable nanoparticle structures.[6]

Q5: My drug encapsulation efficiency (EE) is very low. What strategies can I use to improve it?

Root Cause Analysis: Low EE can stem from poor drug solubility in the core material, premature drug precipitation, or drug leakage into the aqueous phase during formulation. The physicochemical properties of both the drug and CHC are paramount.

Strategies for Improving Encapsulation Efficiency:

  • Enhance Drug-Matrix Interaction: Since CHC is highly lipophilic, this method is best suited for hydrophobic drugs. If your drug has some polarity, consider modifying it into a more lipophilic prodrug to improve its partitioning into the CHC matrix.

  • Optimize the Drug-to-CHC Ratio: Systematically vary the initial drug-to-CHC weight ratio. An excessively high drug load can lead to drug crystallization instead of encapsulation. Start with a low ratio (e.g., 1:20 drug:CHC) and gradually increase it.

  • Modify the Formulation Process:

    • Solvent Choice: Ensure both the drug and CHC are fully soluble in the initial organic solvent. If they have different solubility profiles, a co-solvent system might be necessary.

    • Slow Down Precipitation: A slightly slower addition of the organic phase can sometimes give the drug more time to be entrapped within the forming CHC matrix rather than being expelled. This is a parameter that requires careful optimization.

Characterization & Stability
Q6: How can I confirm the identity and characterize the phase transitions of my CHC sample?

Root Cause Analysis: It is essential to verify that your material is correct and to understand its thermal behavior, as this impacts everything from dissolution temperature to the stability of the final formulation.

Recommended Characterization Protocol:

  • Identity Confirmation:

    • FTIR Spectroscopy: Confirm the presence of key functional groups. Look for the characteristic carbonate C=O stretch.

    • NMR Spectroscopy (¹H and ¹³C): Provides detailed structural confirmation.[1][2]

    • Mass Spectrometry (MS): Verifies the molecular weight of the compound.[1][2]

  • Thermal Analysis (Phase Transitions):

    • Differential Scanning Calorimetry (DSC): This is the primary technique for determining phase transition temperatures and associated enthalpy changes.[1][2]

    • Protocol:

      • Accurately weigh 3-5 mg of CHC into an aluminum DSC pan.

      • Heat the sample at a controlled rate (e.g., 5-10°C/min) to a temperature well above its final clearing point (e.g., 60°C) to erase any thermal history.

      • Cool the sample at the same rate back to a low temperature (e.g., 0°C).

      • Perform a second heating scan at the same rate. The endothermic peaks on this second scan correspond to the phase transitions. For CHC, expect transitions around 8°C and 36°C.[1][2]

  • Morphological Analysis:

    • Polarized Light Microscopy: Allows for the visualization of different liquid crystalline textures (mesophases) as the sample is heated and cooled, confirming the thermotropic nature of the material.[1][2]

Q7: How stable is the carbonate linkage in CHC, and should I be concerned about hydrolysis?

Root Cause Analysis: While ester linkages can be susceptible to enzymatic and pH-mediated hydrolysis, carbonate linkages are generally more stable. However, extreme pH conditions or specific enzymatic activity could potentially lead to degradation. This is a critical consideration for drug delivery applications, especially for oral or in vivo routes.

Assessing Stability:

  • In Vitro Hydrolysis Study:

    • Prepare a nanoparticle or vesicle formulation of CHC.

    • Incubate the formulation in buffers of varying pH (e.g., pH 5.0, pH 7.4, pH 9.0) at 37°C.

    • At various time points (e.g., 0, 2, 6, 12, 24 hours), take an aliquot of the sample.

    • Extract the lipids using a suitable organic solvent (e.g., chloroform:methanol).

    • Analyze the extract using Thin Layer Chromatography (TLC) or HPLC to look for the appearance of degradation products, such as cholesterol and cetyl alcohol.

  • Comparison to Ethers: Studies on radiolabeled cholesteryl ethers, which are often used as non-metabolizable markers, have shown that even some ether linkages can be unexpectedly hydrolyzed.[7] Therefore, it is prudent to experimentally verify the stability of your specific CHC formulation under your intended experimental conditions rather than assuming complete stability.[7]

References

  • Characteristics of Cholesteryl Cetyl Carbonate Liquid Crystals as Drug Delivery Systems. (2007). 2007 2nd IEEE International Conference on Nano/Micro Engineered and Molecular Systems. [Link]

  • Croll, D. H., Sripada, P. K., & Hamilton, J. A. (1988). Temperature-dependent molecular motions and phase behavior of cholesteryl ester analogues. Biochemistry, 27(17), 6375–6382. [Link]

  • Montanari, E., et al. (2016). Exploiting the versatility of cholesterol in nanoparticles formulation. International Journal of Pharmaceutics, 511(1), 458-467. [Link]

  • Sehayek, E., et al. (2018). Radiolabeled cholesteryl ethers: A need to analyze for biological stability before use. Biochemistry and Biophysics Reports, 13, 1-6. [Link]

  • Jin, Y., et al. (2008). Self-assembled drug delivery systems 2. Cholesteryl derivatives of antiviral nucleoside analogues: synthesis, properties and the vesicle formation. International Journal of Pharmaceutics, 349(1-2), 197-206. [Link]

  • Prami, Y., et al. (2007). Characteristics of Cholesteryl Cetyl Carbonate Liquid Crystals as Drug Delivery Systems. R Discovery. [Link]

Sources

Validation & Comparative

Comparative Technical Guide: Cholesteryl Hexadecyl Carbonate vs. Cholesteryl Oleate in Lipid-Based Drug Delivery

[1]

Executive Summary

In the engineering of Lipid Nanoparticles (LNPs) and liposomal systems, the choice of the hydrophobic core component is often reduced to cost or availability, overlooking critical functional parameters. This guide compares Cholesteryl Oleate (CO) , the industry-standard unsaturated ester, with Cholesteryl Hexadecyl Carbonate (CHC) (also known as Cholesteryl Cetyl Carbonate), a saturated carbonate analog.[1]

The Verdict:

  • Select Cholesteryl Oleate for formulations requiring high membrane fluidity, rapid metabolic clearance, and broad liquid crystalline ranges.

  • Select Cholesteryl Hexadecyl Carbonate for "triggered release" systems (due to its sharp phase transition near 36°C), superior hydrolytic stability against esterases, and enhanced particle rigidity during storage.

Physicochemical Architecture

The functional divergence between these two molecules stems from two distinct structural alterations: the linker chemistry and the fatty tail saturation.

Structural Comparison
FeatureCholesteryl Oleate (CO)Cholesteryl Hexadecyl Carbonate (CHC)
CAS Number 303-43-515455-87-5
Molecular Formula C₄₅H₇₈O₂C₄₄H₇₈O₃
Linkage Type Ester (-CO-O-)Carbonate (-O-CO-O-)
Tail Structure C18:1 (cis-9) UnsaturatedC16:0 Saturated (Cetyl/Hexadecyl)
Geometry Kinked (cis-double bond)Linear/Packed (Saturated)
Electronic Effect Standard carbonyl dipoleIncreased polarity at linker; steric bulk
The "Linker Effect"

The carbonate linkage in CHC introduces an additional oxygen atom between the carbonyl and the alkyl chain. This has two profound effects:

  • Hydrolytic Stability: The carbonate bond is electronically more stable and sterically distinct from the ester bond, rendering it resistant to standard Cholesterol Esterases (CE) that rapidly degrade CO.

  • Dipole Moment: The carbonate group alters the local polarity, affecting how the molecule aligns with phospholipids in the LNP shell.

Phase Behavior & Thermal Logic

This is the most critical differentiator for controlled release applications.

Cholesteryl Oleate: The Fluidizer

CO exhibits a cholesteric liquid crystal phase over a broad temperature range. Its cis-double bond prevents tight packing, acting as a "fluidizer" within the lipid core.

  • Behavior: Remains largely fluid or semi-ordered at body temperature.

  • Application: Ideal for maintaining LNP flexibility for extravasation through fenestrated endothelium.

Cholesteryl Hexadecyl Carbonate: The Thermal Trigger

CHC possesses a saturated C16 tail, which promotes crystalline packing. However, the carbonate linkage disrupts this slightly.

  • Phase Transition: CHC exhibits a sharp phase transition (Solid

    
     Liquid Crystal/Isotropic) near 36°C .[1]
    
  • Mechanism: At storage temp (4°C), CHC is rigid, locking the payload. At body temp (37°C), it melts/transitions, increasing permeability and triggering drug release.

  • Data Point: Experimental data indicates transitions at ~8°C and ~36°C, making it a perfect "biological switch."

Biological Fate & Stability

Enzymatic Susceptibility
  • CO: Rapidly hydrolyzed by Lysosomal Acid Lipase (LAL) and pancreatic cholesterol esterase. This ensures the cholesterol is recycled and the fatty acid is metabolized.

  • CHC: The carbonate linkage acts as a "metabolic brake." It is significantly more resistant to esterase attack. This is advantageous for:

    • Depot formulations: Where extended particle integrity is required.

    • Evasion: Preventing premature payload dumping in high-esterase environments (e.g., liver serum).[1]

Mechanistic Pathway Diagram

The following diagram illustrates the structural difference and enzymatic interaction pathways.

Gcluster_0SubstratesCOCholesteryl Oleate(Ester Linkage)EnzymeCholesterol Esterase(LAL / Pancreatic)CO->EnzymeHigh AffinityCHCCholesteryl HexadecylCarbonate(Carbonate Linkage)CHC->EnzymeSteric/ElectronicHindranceHydrolysisHydrolysis ReactionEnzyme->HydrolysisResult_CORapid Cleavage(Free Cholesterol + Oleic Acid)Hydrolysis->Result_COFast KineticsResult_CHCResistant / Slow Cleavage(Intact Particle)Hydrolysis->Result_CHCNegligible Rate

Figure 1: Enzymatic susceptibility comparison. CO undergoes rapid hydrolysis, while CHC resists esterase activity due to the carbonate linkage.

Experimental Protocols

To validate these properties in your own lab, use the following self-validating protocols.

Protocol A: Differential Scanning Calorimetry (DSC)

Objective: Determine the precise phase transition temperature (

  • Sample Prep: Weigh 2–5 mg of pure CHC and CO into separate aluminum DSC pans. Hermetically seal.

  • Reference: Use an empty, sealed aluminum pan.

  • Cycle:

    • Equilibrate at -20°C.

    • Heat to 80°C at 5°C/min (First Heat) to erase thermal history.

    • Cool to -20°C at 5°C/min.

    • Heat to 80°C at 2°C/min (Second Heat).

  • Analysis: Record the onset temperature and peak enthalpy (

    
    ) of the endothermic transitions.
    
    • Validation Criteria: CHC must show a distinct endothermic peak near 35–37°C in the second heating cycle. CO may show a broad transition or clearing point near 45–50°C but lacks the sharp body-temp trigger.

Protocol B: In Vitro Enzymatic Stability Assay

Objective: Quantify the "Metabolic Brake" effect of the carbonate linkage.

  • Reagents:

    • Buffer: 100 mM Sodium Phosphate, pH 7.0, with 0.5% Triton X-100 (to solubilize lipids).

    • Enzyme: Porcine Pancreatic Cholesterol Esterase (Sigma C3766), diluted to 1 U/mL.

  • Substrate Prep: Prepare 1 mM micellar solutions of CO and CHC in the buffer.

  • Reaction:

    • Mix 900 µL Substrate + 100 µL Enzyme solution.

    • Incubate at 37°C.

  • Sampling: Aliquot 100 µL at t=0, 15, 30, 60, and 120 mins.

  • Quenching: Add 200 µL Ethanol/Acetone (1:1) to stop the reaction.

  • Detection: HPLC-UV (205 nm) or Cholesterol Oxidase colorimetric kit.

  • Calculation: Plot % Hydrolysis vs. Time.

    • Expectation: CO should reach >80% hydrolysis within 60 mins. CHC should show <10% hydrolysis.

Formulation Decision Matrix

Use this workflow to select the correct lipid for your specific drug delivery challenge.

DecisionTreeStartDefine Drug Delivery GoalQ1Is rapid metabolic clearancerequired?Start->Q1Q2Is thermal triggering(release at 37°C) needed?Q1->Q2NoUse_COSelect Cholesteryl Oleate(Standard Fluidity)Q1->Use_COYesCheck_StabIs the payload sensitiveto leakage in storage?Q2->Check_StabNoUse_CHCSelect CholesterylHexadecyl Carbonate(Stability + Trigger)Q2->Use_CHCYesCheck_Stab->Use_CONo (Fluid Core)Check_Stab->Use_CHCYes (Rigid Core)

Figure 2: Decision matrix for lipid selection based on metabolic and physical requirements.[1]

References

  • Small, D. M. (1984). Physical properties of cholesteryl esters. In The Physical Chemistry of Lipids. Plenum Press.
  • Ginsburg, G. S., et al. (1984). Temperature-dependent molecular motions and phase behavior of cholesteryl ester analogues. Journal of Lipid Research, 28(12), 1444-1454.[1][2]

  • Pattaraporn, P., et al. (2018). Interaction of Amphotericin B With Cholesteryl Palmityl Carbonate Ester. ResearchGate.[3][4] (Data on CHC phase transition at 36°C).

  • ChemicalBook . (2023). Cholesteryl Hexadecyl Carbonate Product Properties.

  • Patel, S., et al. (2020).[5] Naturally-occurring cholesterol analogues in lipid nanoparticles induce polymorphic shape and enhance intracellular delivery of mRNA. Nature Communications, 11, 983.[5] (Context on cholesterol analogs in LNP). [1]

A Senior Application Scientist's Guide to Cholesteryl Ethers and Esters: A Comparative Analysis for Advanced Research and Drug Development

Author: BenchChem Technical Support Team. Date: February 2026

For researchers, scientists, and drug development professionals working with lipid-based systems, the choice between cholesteryl ethers and cholesteryl esters is a critical decision that dictates experimental outcomes and formulation stability. While structurally similar, the subtle difference in their chemical linkage—an ether versus an ester bond—gives rise to profoundly different physicochemical properties and biological behaviors. This guide provides an in-depth comparative analysis, supported by experimental data and protocols, to empower informed selection for your specific application.

The Decisive Difference: Molecular Architecture

At the core of their divergent properties is the linkage between the cholesterol backbone and the fatty acid or fatty alcohol moiety.

  • Cholesteryl Esters (CEs) feature an ester bond (R-C(=O)-O-R'), formed between the hydroxyl group of cholesterol and the carboxylate group of a fatty acid.[1][2] This bond is biologically ubiquitous and is the primary form for cholesterol storage and transport in vivo.[3]

  • Cholesteryl Ethers (CEts) possess a more robust ether bond (R-O-R'), linking the cholesterol hydroxyl group to a fatty alcohol. This linkage is not naturally abundant and is resistant to enzymatic cleavage.

The presence of a carbonyl group in the ester linkage makes it susceptible to nucleophilic attack and subsequent hydrolysis, a vulnerability the ether linkage does not share. This fundamental structural difference is the linchpin for their distinct stability profiles.

Caption: Comparative metabolic pathways in a biological system.

Applications in Research and Drug Development

The distinct properties of these molecules lend them to different, yet equally important, applications.

Cholesteryl Esters: The Biological Mimic

Given their natural occurrence, cholesteryl esters are indispensable for creating biologically relevant models.

  • Disease Modeling: They are key components in studies of atherosclerosis, as their accumulation in arterial walls is a hallmark of the disease. [2][4]Models of neurodegenerative disorders like Alzheimer's and Huntington's disease also study the pathological accumulation of CEs in the brain. [1][5]* Lipoprotein Research: CEs form the hydrophobic core of lipoproteins like LDL and HDL. [6]Studying their metabolism provides insight into cardiovascular health and disease. [1]* Cell Biology: As the storage form of cholesterol in intracellular lipid droplets, CEs are crucial for investigating cellular cholesterol homeostasis. [7]

Cholesteryl Ethers: The Stable Workhorse

The inert nature of the ether bond makes these compounds ideal for applications demanding stability and traceability.

  • Drug Delivery Systems (DDS): When incorporated into lipid nanoparticles (LNPs) or liposomes, cholesteryl ethers enhance formulation stability by preventing premature degradation. [8]This is critical for protecting sensitive drug cargo and ensuring a longer circulation half-life.

  • Non-Metabolizable Tracers: Radiolabeled or fluorescently tagged cholesteryl ethers are invaluable tools for tracking the in vivo fate of lipoprotein particles without the complication of metabolic breakdown. [9]This allows for precise measurement of particle uptake and clearance rates.

  • Biophysical Studies: Their stability allows for the study of lipid membrane dynamics and protein-lipid interactions over extended periods, where the hydrolysis of an ester could introduce artifacts.

Experimental Protocols: Synthesis and Analysis

To provide a practical framework, this section details benchmark protocols for the synthesis of representative compounds and a method for their comparative analysis.

Protocol 1: Synthesis of Cholesteryl Oleate (Esterification)

This protocol employs a classic Steglich esterification, which is a mild and effective method for forming esters from alcohols and carboxylic acids.

Objective: To synthesize cholesteryl oleate via DCC/DMAP-catalyzed esterification.

Materials:

  • Cholesterol (1.0 eq)

  • Oleic acid (1.1 eq)

  • Dicyclohexylcarbodiimide (DCC) (1.2 eq)

  • 4-Dimethylaminopyridine (DMAP) (0.1 eq)

  • Dichloromethane (DCM), anhydrous

  • Hexane, Ethyl Acetate for chromatography

Procedure:

  • Dissolve cholesterol and oleic acid in anhydrous DCM in a round-bottom flask under an inert atmosphere (e.g., nitrogen).

  • Add DMAP to the solution and stir until dissolved.

  • Cool the reaction mixture to 0°C in an ice bath.

  • Slowly add a solution of DCC in DCM to the cooled mixture. A white precipitate (dicyclohexylurea, DCU) will begin to form.

  • Allow the reaction to warm to room temperature and stir for 12-18 hours.

  • Monitor the reaction progress by Thin Layer Chromatography (TLC).

  • Once complete, filter off the DCU precipitate and wash with cold DCM.

  • Combine the filtrates and evaporate the solvent under reduced pressure.

  • Purify the crude product by flash column chromatography on silica gel, using a hexane/ethyl acetate gradient to yield pure cholesteryl oleate.

Protocol 2: Synthesis of Cholesteryl Oleyl Ether (Williamson Ether Synthesis)

This protocol is an adaptation of the Williamson ether synthesis, suitable for forming the stable ether linkage. [8] Objective: To synthesize cholesteryl oleyl ether.

Materials:

  • Cholesteryl tosylate (prepared from cholesterol and tosyl chloride) (1.0 eq)

  • Oleyl alcohol (1.5 eq)

  • Sodium hydride (NaH), 60% dispersion in mineral oil (2.0 eq)

  • Tetrahydrofuran (THF), anhydrous

  • Hexane, Ethyl Acetate for chromatography

Procedure:

  • In a flame-dried, three-neck flask under an inert atmosphere, add oleyl alcohol and anhydrous THF.

  • Cool the solution to 0°C and carefully add the NaH dispersion portion-wise.

  • Allow the mixture to stir at room temperature for 1 hour to form the sodium alkoxide.

  • Add a solution of cholesteryl tosylate in anhydrous THF to the reaction mixture.

  • Heat the reaction to reflux and maintain for 24 hours. [8]6. Monitor the reaction progress by TLC.

  • After completion, cool the reaction to 0°C and cautiously quench with saturated ammonium chloride solution.

  • Extract the product with diethyl ether (3x).

  • Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate, and evaporate the solvent.

  • Purify the crude product by flash column chromatography on silica gel.

Protocol 3: Comparative Stability Analysis via HPLC

This protocol provides a direct method to validate the differential stability of cholesteryl ethers and esters in the presence of a hydrolytic enzyme.

Objective: To compare the hydrolysis rate of cholesteryl oleate and cholesteryl oleyl ether using cholesterol esterase and HPLC analysis.

Materials:

  • Cholesteryl oleate and cholesteryl oleyl ether

  • Cholesterol esterase from porcine pancreas [10]* Tris-HCl buffer (pH 7.4) with sodium cholate

  • Acetonitrile, Isopropanol (HPLC grade) [11]* Reversed-phase C18 HPLC column [11] Procedure:

  • Sample Preparation: Prepare stock solutions of cholesteryl oleate and cholesteryl oleyl ether in a minimal amount of isopropanol and create separate buffered emulsions by sonicating in the Tris-HCl/sodium cholate buffer.

  • Enzymatic Reaction:

    • To each emulsion, add a solution of cholesterol esterase to initiate the reaction.

    • Incubate both samples at 37°C.

    • At specified time points (e.g., 0, 1, 2, 4, 8 hours), withdraw an aliquot and immediately quench the reaction by adding a 3:2 (v/v) mixture of hexane:isopropanol to extract the lipids.

  • HPLC Analysis:

    • Dry the extracted lipid phase under nitrogen and reconstitute in the mobile phase (e.g., acetonitrile/isopropanol, 50:50 v/v). [11] * Inject the sample onto the C18 column.

    • Monitor the elution of the parent compound (ester or ether) and the hydrolysis product (free cholesterol) using a UV detector at ~210 nm. [11]4. Data Interpretation: Quantify the peak areas over time. A significant decrease in the cholesteryl oleate peak area with a corresponding increase in the cholesterol peak area will be observed. The cholesteryl oleyl ether peak area should remain largely unchanged.

HPLC_Workflow start Prepare Ester & Ether Emulsions incubate Add Cholesterol Esterase Incubate at 37°C start->incubate sample Withdraw Aliquots at Time Points (0, 1, 2, 4h) incubate->sample quench Quench & Extract Lipids (Hexane/Isopropanol) sample->quench analyze Analyze via RP-HPLC (C18 Column, 210 nm) quench->analyze data Quantify Peak Areas (Parent Lipid vs. Time) analyze->data end Compare Hydrolysis Rates data->end

Caption: Workflow for comparative stability analysis using HPLC.

Conclusion: Selecting the Right Tool for the Job

The decision to use a cholesteryl ether or a cholesteryl ester is not a matter of superiority, but of strategic alignment with experimental and developmental goals.

  • Choose Cholesteryl Esters when your research requires a biologically faithful model. They are essential for studying lipid metabolism, modeling diseases like atherosclerosis, and understanding the dynamics of natural lipoprotein systems. Their inherent instability is not a drawback but a feature that mimics physiological reality.

  • Choose Cholesteryl Ethers when stability and traceability are paramount. They are the superior choice for developing robust drug delivery vehicles with long shelf-lives and predictable in vivo behavior. As non-metabolizable tracers, they provide unambiguous data on particle pharmacokinetics.

By understanding the fundamental chemical causality behind their properties, researchers can confidently leverage the unique strengths of each molecule, ensuring the integrity, accuracy, and success of their work.

References

  • Shirane, M., et al. (2024). Pathogenic contribution of cholesteryl ester accumulation in the brain to neurodegenerative disorders. Neural Regeneration Research. Available from: [Link]

  • MRSEC Education Group. Preparation of Cholesteryl Ester Liquid Crystals. Available from: [Link]

  • Hammad, S. M., et al. (1997). A Fast HPLC Analysis of Cholesterol and Cholesteryl Esters in Avian Plasma. Journal of Liquid Chromatography & Related Technologies. Available from: [Link]

  • Al-Masum, M., & Phillips, B. (2024). A Novel Synthesis Process of Cholesterol Ester by the Cross-Coupling of Cholesterol and Aroyl Chlorides. International Journal of Organic Chemistry. Available from: [Link]

  • Drevinge, C., et al. (2013). Cholesteryl Esters Accumulate in the Heart in a Porcine Model of Ischemia and Reperfusion. PLoS ONE. Available from: [Link]

  • Gosecka, M., et al. (2020). Polymeric Drug Delivery Systems Bearing Cholesterol Moieties: A Review. MDPI. Available from: [Link]

  • Al-Masum, M., & Phillips, B. (2024). A Novel Synthesis Process of Cholesterol Ester by the Cross-Coupling of Cholesterol and Aroyl Chlorides. Scientific Research Publishing. Available from: [Link]

  • Katz, D. A. Preparation of Cholesteryl Ester Liquid Crystals. Available from: [Link]

  • Lin, D. S., et al. (1990). Analysis of adrenal cholesteryl esters by reversed phase high performance liquid chromatography. PubMed. Available from: [Link]

  • Creative Biolabs. How Sterol Esterification Affects Lipid Droplet Formation and Cellular Lipid Metabolism. Available from: [Link]

  • Wikipedia. Cholesteryl ester. Available from: [Link]

  • Ancha, M. (2005). Reversed-Phase HPLC Determination of Cholesterol in Food Items. Digital Commons @ East Tennessee State University. Available from: [Link]

  • Nwabuokei, O. E., & Alex, A. (2022). The Efficacy of Cholesterol-Based Carriers in Drug Delivery. PMC. Available from: [Link]

  • Cyberlipid. HPLC analysis. Available from: [Link]

  • Kumar, S., & Weiss, R. G. (1996). Synthesis and Properties of Cholesteryl Esters Bearing 32- and 16-Membered Crown Ethers. The Journal of Organic Chemistry. Available from: [Link]

  • Lipotype. Cholesteryl Ester - Lipid Analysis. Available from: [Link]

  • Garcia-Llatas, G., et al. (2011). Effects of oxidation on the hydrolysis by cholesterol esterase of sitosteryl esters as compared to a cholesteryl ester. ResearchGate. Available from: [Link]

  • Gosecka, M., et al. (2020). Polymeric Drug Delivery Systems Bearing Cholesterol Moieties: A Review. ResearchGate. Available from: [Link]

  • Pittman, R. C., et al. (1979). The hydrolysis of cholesterol esters in plasma lipoproteins by hormone-sensitive cholesterol esterase from adipose tissue. PubMed. Available from: [Link]

  • Lusby, W. R., et al. (1981). Determination of cholesteryl esters and of cholesteryl and epicholesteryl silyl ethers by capillary gas chromatography. PubMed. Available from: [Link]

  • Berbegal, L., et al. (2020). Synthesis of Stable Cholesteryl–Polyethylene Glycol–Peptide Conjugates with Non-Disperse Polyethylene Glycol Lengths. ACS Omega. Available from: [Link]

  • Small, D. M. (1984). PHYSICAL PROPERTIES OF CHOLESTERYL ESTERS. Questions and Answers in MRI. Available from: [Link]

  • Hasa, P. (2017). Difference Between Cholesterol and Cholesteryl Ester. Pediaa.com. Available from: [Link]

  • Ralls, J. O. dihydrocholesterol. Organic Syntheses Procedure. Available from: [Link]

  • Goldberg, I. J., et al. (1995). Radiolabeled cholesteryl ethers trace LDL cholesteryl esters but not HDL cholesteryl esters in the rat. PubMed. Available from: [Link]

  • ResearchGate. Molecular structure of (a) cholesteryl oleate; (b) cholesteryl oleyl... Download Scientific Diagram. Available from: [Link]

  • Google Patents. WO2023152768A1 - Synthesis of cholesterol form bisnoralcohol.
  • Kwong, C. N., et al. (1971). Properties of cholesteryl esters in pure and mixed monolayers. ResearchGate. Available from: [Link]

  • Kwong, C. N., et al. (1971). Properties of cholesteryl esters in pure and mixed monolayers. PubMed. Available from: [Link]

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Efficacy of Cholesteryl Esters in Drug Delivery Systems: A Comparative Technical Guide

Author: BenchChem Technical Support Team. Date: February 2026

Executive Summary

In the architecture of lipid-based nanoparticles (LNPs), phospholipids often dominate the conversation regarding surface stability.[1] However, the hydrophobic core —specifically the choice of Cholesteryl Esters (CEs) —is the primary determinant of drug loading capacity, release kinetics, and cellular uptake mechanisms.

This guide analyzes the efficacy of three primary cholesteryl esters—Cholesteryl Oleate , Cholesteryl Stearate , and Cholesteryl Palmitate —in the formulation of Solid Lipid Nanoparticles (SLNs) and Nanostructured Lipid Carriers (NLCs).

Key Finding: The selection of a CE is not merely about solubility; it is a choice of phase behavior . Unsaturated esters (Oleate) form liquid-crystalline mesophases that maximize drug payload, while saturated esters (Stearate) form rigid crystalline lattices that minimize leakage and prolong release.

Physicochemical Basis: The Liquid Crystal Advantage

Unlike triglycerides, which often crystallize into perfect lattices that expel drug molecules (the "blooming" effect), cholesteryl esters exhibit thermotropic liquid crystalline behavior . They exist in mesophases (smectic or cholesteric) between the solid crystalline and isotropic liquid states.

  • The Mechanism: The steroid ring provides rigidity, while the fatty acid tail dictates fluidity. By manipulating the tail length and saturation, we can tune the Phase Transition Temperature (

    
    ) .
    
  • Biological Mimicry: CEs are the natural core component of Low-Density Lipoproteins (LDL). Formulations utilizing CEs can exploit the LDLR (LDL Receptor) pathway for receptor-mediated endocytosis, a critical route for targeting tumor cells that overexpress LDLR [1].

Comparative Analysis: Oleate vs. Stearate vs. Palmitate

The following matrix compares the three most prevalent CEs used in drug delivery.

Table 1: Physicochemical & Performance Comparison
FeatureCholesteryl Oleate (CO) Cholesteryl Palmitate (CP) Cholesteryl Stearate (CS)
Chain Type C18:1 (Unsaturated)C16:0 (Saturated)C18:0 (Saturated)
Phase at 37°C Liquid Crystalline / IsotropicSemi-Solid / SmecticSolid Crystalline
Melting Point (

)
~44–47°C (Broad)~77°C~82°C
Drug Loading High (Disordered lattice creates voids for drug intercalation)Medium Low (Tight packing expels drug)
Release Profile Burst/Fast (High diffusion rate)Intermediate Sustained (Erosion-controlled)
Primary Use High-payload NLCs; Lipophilic drugs (e.g., Paclitaxel)Balanced formulationsLong-acting SLNs; Protection of labile peptides
Deep Dive: The Trade-off
  • Cholesteryl Oleate (The "Loader"): Due to the cis-double bond at C9, the hydrocarbon chain is kinked. This prevents tight packing, lowering the

    
     and creating a "disordered" core. This disorder is beneficial for Encapsulation Efficiency (EE%) , allowing lipophilic drugs to sit within the lattice defects. However, this fluidity facilitates faster drug diffusion (leakage) [2].
    
  • Cholesteryl Stearate (The "Vault"): The straight saturated chain allows for dense packing (high crystallinity). While this creates a stable particle that resists degradation, it limits the space available for drug molecules. It is ideal for sustained release where the drug is released only as the lipid matrix erodes [3].

Experimental Protocol: Synthesis of CE-Based NLCs

Standardized protocol for creating CE-core nanoparticles using the Solvent Injection Method.

Materials
  • Core Lipid: Cholesteryl Oleate (CO) or Cholesteryl Stearate (CS) (20 mg)

  • Surfactant: Poloxamer 188 (Pluronic F68) (1% w/v aqueous solution)

  • Solvent: Acetone (Water-miscible organic solvent)

  • Active Agent: Paclitaxel (Model lipophilic drug)

Step-by-Step Methodology
  • Organic Phase Preparation:

    • Dissolve 20 mg of the selected CE and 2 mg of Paclitaxel in 2.0 mL of Acetone.

    • Critical Step: For Cholesteryl Stearate, heat the acetone to 60°C to ensure full solubilization. For Oleate, room temperature is sufficient.

  • Aqueous Phase Preparation:

    • Prepare 10 mL of 1% Poloxamer 188 in deionized water.

    • Maintain at the same temperature as the organic phase to prevent premature precipitation (thermal shock).

  • Solvent Injection (The Nucleation Step):

    • Inject the organic phase into the aqueous phase under magnetic stirring (1000 RPM) using a syringe pump (flow rate: 1 mL/min).

    • Mechanism:[2] Rapid diffusion of acetone into water causes the local supersaturation of the lipid, leading to the precipitation of lipid nanoparticles.

  • Solvent Evaporation:

    • Stir the dispersion for 4 hours at room temperature in a fume hood to evaporate the acetone.

  • Characterization (Validation):

    • Size/PDI: Measure via Dynamic Light Scattering (DLS). Target: <200 nm, PDI < 0.2.

    • Crystallinity: Verify the physical state using Differential Scanning Calorimetry (DSC).[3] A suppressed melting peak compared to bulk lipid indicates successful nanostructuring.

Mechanistic Visualization: The LDL-Mimetic Pathway

The following diagram illustrates how Cholesteryl Ester-based nanoparticles mimic endogenous LDL to enter cells, a distinct advantage over polymer-based systems.

LDL_Mimetic_Pathway cluster_formulation Formulation Phase cluster_cellular Cellular Interaction CE Cholesteryl Ester Core (Oleate/Stearate) LNP CE-Nanoparticle (LDL Mimic) CE->LNP Self-Assembly Drug Lipophilic Drug Drug->LNP Encapsulation Shell Phospholipid/Surfactant Shell Shell->LNP Stabilization Receptor LDL Receptor (LDLR) (Overexpressed in Tumors) LNP->Receptor ApoB-100 Homology/Binding Endosome Early Endosome (pH 6.0) Receptor->Endosome Receptor-Mediated Endocytosis Lysosome Lysosome (pH 4.5 - Hydrolysis) Endosome->Lysosome Maturation Release Drug Release (Cytoplasm) Lysosome->Release Esterase Cleavage of CE

Figure 1: Mechanism of Action.[1][4] CE-based nanoparticles mimic LDL structure, binding to LDLR receptors. Once internalized, lysosomal acid lipase hydrolyzes the cholesteryl esters, triggering the collapse of the core and releasing the drug payload.

References

  • Frontiers in Bioengineering and Biotechnology. (2025). Recent advances in lyotropic liquid crystal nanoparticle formulations for drug delivery systems. Retrieved from

  • Journal of Drug Delivery and Therapeutics. (2025). Recent Advances in Solid Lipid Nanoparticle Preparation: Methods, Ingredients, and Routes of Administration. Retrieved from

  • National Institutes of Health (PMC). (2021). Solid Lipid Nanoparticles vs. Nanostructured Lipid Carriers: A Comparative Review. Retrieved from

  • BroadPharm. (n.d.). Cholesteryl Oleate Product Information and Applications. Retrieved from

Sources

Biological Stability & Performance Guide: Cholesteryl Ethers vs. Esters

Author: BenchChem Technical Support Team. Date: February 2026

This guide provides a technical comparison of cholesteryl ethers, focusing on their application as non-hydrolyzable tracers in lipid metabolism research.[1][2]

Executive Summary: The "Metabolic Trap" Principle

In lipoprotein research, distinguishing between particle uptake and downstream metabolism is critical. Natural cholesteryl esters (CE) are rapidly hydrolyzed by Lysosomal Acid Lipase (LAL) upon endocytosis, allowing the resulting free cholesterol (FC) to efflux or re-esterify.[3]

Cholesteryl Ethers , possessing an ether bond (C–O–C) rather than an ester bond (C–O–C=O), are designed to be resistant to LAL. They function as "metabolic traps"—once internalized, they remain in the lysosome/endosome, providing a cumulative measure of total lipoprotein uptake. However, not all ethers function equally, and recent data suggests critical stability differences between specific alkyl analogs.

Mechanistic Comparison: The LAL Checkpoint

The biological utility of these compounds hinges on their interaction with Lysosomal Acid Lipase (LAL/LIPA) .

FeatureCholesteryl Esters (Natural)Cholesteryl Ethers (Tracer)
Chemical Bond Ester LinkageEther Linkage
LAL Activity Rapid Hydrolysis (pH 4.5–5.0)Resistant / Inert
Metabolic Fate Hydrolyzed to FC + Fatty Acid → Cytosolic Storage (ACAT) or Efflux (ABCA1)Trapped in Lysosome (Cumulative Retention)
Primary Use Substrate for metabolism studiesTracer for total particle uptake
DOT Diagram: Differential Metabolic Fate

The following diagram illustrates the divergence in metabolic processing between Esters and Ethers within the endocytic pathway.

MetabolicFate cluster_LDL LDL Particle cluster_Lysosome Lysosome (pH 4.5) LDL LDL-Cholesterol CE_Ester Cholesteryl Ester (Natural) LDL->CE_Ester Endocytosis CE_Ether Cholesteryl Ether (Tracer) LDL->CE_Ether Endocytosis LAL Lysosomal Acid Lipase (LAL) FreeChol Free Cholesterol (FC) LAL->FreeChol Hydrolysis Trapped Accumulated Ether (Trapped Signal) LAL->Trapped NO Hydrolysis CE_Ester->LAL CE_Ether->LAL CE_Ether->Trapped Retention Cytosol Cytosolic Pool (Re-esterification/Efflux) FreeChol->Cytosol Transport (NPC1/2)

Caption: Metabolic divergence in the lysosome. LAL hydrolyzes esters into free cholesterol, while ethers evade hydrolysis and accumulate.

Comparative Analysis of Cholesteryl Ether Analogs

Not all "stable" tracers are created equal. Recent comparative studies have highlighted significant risks associated with specific ether analogs.

A. Cholesteryl Hexadecyl Ether (CHE) [4]
  • Status: The Gold Standard.

  • Structure: Cholesterol linked to a 16-carbon saturated alkyl chain (Hexadecyl).

  • Performance:

    • Hydrolytic Stability: Extremely high. Studies confirm <1% hydrolysis in macrophages over 24–48 hours.

    • Phase Behavior: Closely mimics the phase transition temperature of natural esters, ensuring it incorporates correctly into the LDL core.

    • Recommendation: Use [3H]-Cholesteryl Hexadecyl Ether for quantitative mass balance studies.

B. Cholesteryl Oleyl Ether (COE)
  • Status: Use with Caution.

  • Structure: Cholesterol linked to an 18-carbon unsaturated alkyl chain (Oleyl).

  • Performance:

    • Instability Risk: While theoretically stable, specific commercial preparations of [3H]-Cholesteryl Oleyl Ether have been shown to undergo significant hydrolysis (up to 42% degraded to Free Cholesterol in 24h) in macrophage models [1].

    • Mechanism of Failure: This is likely due to radiochemical impurity or specific enzymatic susceptibility of the unsaturated ether bond in certain biological contexts.

    • Recommendation: Requires rigorous lot-validation before use. If hydrolysis occurs, the "trapped" signal is lost, and data will be confounded by cholesterol efflux.

C. BODIPY-Cholesteryl Ether (Fluorescent) [5]
  • Status: Imaging Specialist.

  • Structure: Cholesterol linked to a BODIPY fluorophore via an ether bond.

  • Performance:

    • Localization: Excellent for microscopy.

    • Partitioning: BODIPY-CE partitions into lipoproteins similarly to natural CE but diffuses slower and resides closer to the water interface due to the polarity of the fluorophore [2].[6]

    • Recommendation: Ideal for qualitative trafficking studies (confocal microscopy) but less accurate for quantitative mass uptake due to slightly altered partitioning kinetics.

Quantitative Comparison Data

The following table summarizes the biological stability of these compounds when incubated with J774 macrophages (a standard model for foam cell formation).

CompoundLabelHydrolysis (24h)Cellular RetentionRisk Factor
Cholesteryl Hexadecyl Ether Tritium (3H)< 1% (Negligible)High (>95%) Low.[4] The preferred quantitative tracer.
Cholesteryl Oleyl Ether Tritium (3H)~14–42% (Variable)*ModerateHigh. Risk of false negatives in uptake assays.
Cholesteryl Oleate Tritium (3H)> 90%Low (Efflux dependent)N/A (Positive control for hydrolysis).

*Data based on comparative analysis of commercial sources [1].

Experimental Protocol: The Self-Validating System

To ensure scientific integrity, you must validate the stability of your specific ether tracer batch before running expensive animal or cell-culture experiments.

Protocol: In Vitro Stability Validation

Objective: Confirm that your Cholesteryl Ether (CE-Ether) resists hydrolysis by cellular enzymes.[1]

Reagents:

  • J774A.1 Macrophages (or relevant cell line).[7][8]

  • Radiolabeled CE-Ether (e.g., [3H]-CHE).[4]

  • Acyl-CoA:Cholesterol Acyltransferase (ACAT) inhibitor (e.g., Sandoz 58-035) – Optional but recommended to prevent re-esterification of any released free cholesterol.

Workflow:

  • Labeling: Incorporate [3H]-CE-Ether into LDL or Acetylated-LDL.

  • Incubation: Incubate macrophages with labeled LDL (50 µg/mL) for 24 hours .

  • Extraction: Wash cells 3x with PBS. Extract lipids using Hexane:Isopropanol (3:2 v/v).

  • Separation (TLC):

    • Run Thin Layer Chromatography (TLC) using mobile phase: Petroleum ether : Diethyl ether : Acetic acid (80:20:1).

    • This system separates Cholesteryl Esters/Ethers (High Rf) from Free Cholesterol (Low Rf).

  • Quantification: Scrape bands and count via Liquid Scintillation.

  • Validation Criteria:

    • Pass: >95% of radioactivity remains in the Ether/Ester band.

    • Fail: >5% of radioactivity appears in the Free Cholesterol band.[2]

DOT Diagram: Validation Workflow

ValidationProtocol Step1 1. Incubate Cells (Macrophage + [3H]-Ether) Step2 2. Lipid Extraction (Hexane:Isopropanol) Step1->Step2 Step3 3. TLC Separation Step2->Step3 Result_Pass PASS: >95% Signal in Ether Band Step3->Result_Pass No Hydrolysis Result_Fail FAIL: >5% Signal in Free Chol Band Step3->Result_Fail Hydrolysis Detected

Caption: Quality control workflow to verify tracer stability prior to major experiments.

References
  • Ramasamy, I. et al. (2017). Radiolabeled cholesteryl ethers: A need to analyze for biological stability before use. Biochemistry and Biophysics Reports, 13, 1–6.[1]

  • Vattulainen, I. et al. (2015). How Well Does BODIPY-Cholesteryl Ester Mimic Unlabeled Cholesteryl Esters in High Density Lipoprotein Particles? PLoS ONE, 10(12).

  • Stein, Y. et al. (1980).[9] Biological stability of [3H]cholesteryl oleyl ether in cultured fibroblasts and intact rat.[9] FEBS Letters, 111(1), 104-106.[9]

  • Goldstein, J.L. et al. (1979). Binding site on macrophages that mediates uptake and degradation of acetylated low density lipoprotein. Proceedings of the National Academy of Sciences, 76(1), 333-337.

Sources

The Influence of Alkyl Chain Length on the Physicochemical Properties of Cholesteryl Carbonates: A Comparative Guide

Author: BenchChem Technical Support Team. Date: February 2026

For researchers and professionals in materials science and drug development, understanding the structure-property relationships of liquid crystalline materials is paramount. Cholesteryl carbonates, a fascinating class of cholesterol-based liquid crystals, exhibit a rich polymorphism that is exquisitely sensitive to subtle molecular modifications. Among these, the length of the n-alkyl chain attached to the carbonate moiety plays a pivotal role in dictating the thermal, optical, and self-assembly characteristics of these materials. This guide provides an in-depth comparison of cholesteryl n-alkyl carbonates with varying alkyl chain lengths, supported by experimental data and detailed methodologies, to elucidate these critical relationships.

Introduction: The Significance of Alkyl Chain Modification

Cholesteryl carbonates are synthesized from the versatile and biocompatible cholesterol molecule. Their general structure consists of the rigid cholesterol steroid core, which imparts chirality and promotes the formation of liquid crystalline phases, and a flexible n-alkyl chain linked via a carbonate group. This combination of a rigid, chiral core and a flexible tail is fundamental to their liquid crystalline behavior.

The length of the alkyl chain directly influences the balance of intermolecular forces. Longer alkyl chains lead to stronger van der Waals interactions, which in turn affect molecular packing, phase transition temperatures, and the type of liquid crystalline mesophases formed. These properties are not merely of academic interest; they have profound implications for applications ranging from thermochromic sensors to advanced drug delivery systems where the physical state of the material is critical to its function.

Synthesis of Cholesteryl n-Alkyl Carbonates

A common and effective method for the synthesis of cholesteryl n-alkyl carbonates is the reaction of cholesteryl chloroformate with the corresponding n-alkanol (fatty alcohol). Cholesteryl chloroformate itself is a reactive intermediate derived from cholesterol. The synthesis is typically carried out in an anhydrous organic solvent in the presence of a base, such as pyridine, which acts as a catalyst and scavenges the hydrochloric acid byproduct.

Experimental Protocol: Synthesis of a Homologous Series

This protocol outlines the general procedure for synthesizing a homologous series of cholesteryl n-alkyl carbonates.

Materials:

  • Cholesteryl chloroformate

  • A homologous series of n-alkanols (e.g., methanol, ethanol, propanol, butanol, etc.)

  • Anhydrous pyridine

  • Anhydrous benzene (or a suitable alternative aprotic solvent like dichloromethane or toluene)

  • Anhydrous sodium sulfate

  • Silica gel for column chromatography

  • Appropriate eluents for chromatography (e.g., mixtures of hexane and ethyl acetate)

Procedure:

  • In a round-bottom flask equipped with a magnetic stirrer and a nitrogen inlet, dissolve cholesteryl chloroformate (1.0 molar equivalent) in the anhydrous solvent.

  • Add the corresponding n-alkanol (1.1 molar equivalents) to the solution.

  • Cool the reaction mixture to 0°C in an ice bath.

  • Slowly add anhydrous pyridine (1.2 molar equivalents) to the cooled mixture while stirring.

  • Allow the reaction to warm to room temperature and stir for 12-24 hours under a nitrogen atmosphere. The progress of the reaction can be monitored by thin-layer chromatography (TLC).

  • Once the reaction is complete, wash the reaction mixture with dilute hydrochloric acid to remove excess pyridine, followed by washing with water.

  • Dry the organic layer over anhydrous sodium sulfate, filter, and evaporate the solvent under reduced pressure.

  • Purify the crude product by column chromatography on silica gel to yield the pure cholesteryl n-alkyl carbonate.

  • Characterize the final product by spectroscopic methods (e.g., ¹H NMR, ¹³C NMR, FT-IR) to confirm its structure and purity.

Synthesis_Workflow cluster_reactants Reactants cluster_process Reaction and Purification Cholesteryl Chloroformate Cholesteryl Chloroformate Dissolution Dissolve in Anhydrous Solvent Cholesteryl Chloroformate->Dissolution n-Alkanol n-Alkanol n-Alkanol->Dissolution Pyridine Pyridine Reaction Reaction at 0°C to RT (12-24h) Pyridine->Reaction Dissolution->Reaction Workup Aqueous Workup (HCl, H2O) Reaction->Workup Purification Column Chromatography Workup->Purification Pure Cholesteryl\nn-Alkyl Carbonate Pure Cholesteryl n-Alkyl Carbonate Purification->Pure Cholesteryl\nn-Alkyl Carbonate

Figure 1: General workflow for the synthesis of cholesteryl n-alkyl carbonates.

Impact of Alkyl Chain Length on Thermal Properties

The thermal behavior of cholesteryl carbonates is a key indicator of the influence of the alkyl chain. As the chain length increases, the melting and clearing points (the transition from the liquid crystalline phase to the isotropic liquid phase) generally exhibit a non-linear trend. Differential Scanning Calorimetry (DSC) is the primary technique used to quantitatively measure these phase transitions and their associated enthalpy changes.

Experimental Protocol: Differential Scanning Calorimetry (DSC)

Instrumentation:

  • A calibrated Differential Scanning Calorimeter.

Procedure:

  • Accurately weigh 2-5 mg of the cholesteryl carbonate sample into an aluminum DSC pan.

  • Seal the pan hermetically. An empty sealed pan is used as a reference.

  • Place the sample and reference pans into the DSC cell.

  • Heat the sample at a controlled rate (e.g., 10°C/min) to a temperature above its isotropic clearing point.

  • Cool the sample at the same rate to a temperature below its crystallization point.

  • Perform a second heating and cooling cycle to ensure thermal history is erased and to obtain reproducible transition temperatures and enthalpies.

  • The peak temperatures of the endothermic and exothermic events correspond to the phase transition temperatures, and the integrated area under the peaks provides the enthalpy of the transition (ΔH).

DSC_Workflow cluster_sample_prep Sample Preparation cluster_dsc_analysis DSC Measurement cluster_data_analysis Data Analysis Weigh Sample Weigh Sample Seal in Pan Seal in Pan Weigh Sample->Seal in Pan Heating/Cooling Cycles Heating/Cooling Cycles Seal in Pan->Heating/Cooling Cycles Data Acquisition Data Acquisition Heating/Cooling Cycles->Data Acquisition Determine Transition\nTemperatures Determine Transition Temperatures Data Acquisition->Determine Transition\nTemperatures Calculate Enthalpy Calculate Enthalpy Data Acquisition->Calculate Enthalpy Thermodynamic Data Thermodynamic Data Determine Transition\nTemperatures->Thermodynamic Data Calculate Enthalpy->Thermodynamic Data

Figure 2: Workflow for the characterization of thermal properties using DSC.

Comparative Thermal Data

The following table summarizes the phase transition temperatures for a homologous series of cholesteryl n-alkyl carbonates.

Alkyl ChainNumber of CarbonsMelting Point (°C)Clearing Point (°C)Liquid Crystalline Phase(s)
Methyl1110-112106-107Monotropic Cholesteric
Ethyl2102-10399-100Monotropic Cholesteric
n-Propyl3105-106108-109Enantiotropic Cholesteric
n-Butyl498-99101-102Enantiotropic Cholesteric
n-Pentyl598102Enantiotropic Cholesteric
n-Hexyl6106108Enantiotropic Cholesteric
n-Heptyl788-8990-91Enantiotropic Cholesteric & Smectic
n-Octyl885-8687-88Enantiotropic Cholesteric & Smectic
n-Nonyl979-8081-82Enantiotropic Cholesteric & Smectic
n-Decyl107679.5Enantiotropic Cholesteric & Smectic
n-Undecyl1182-8384-85Enantiotropic Cholesteric & Smectic
n-Dodecyl1280-8182-83Enantiotropic Cholesteric & Smectic
n-Tetradecyl1483-8485-86Enantiotropic Cholesteric & Smectic
n-Hexadecyl1678-7980-81Monotropic Cholesteric & Smectic
n-Octadecyl1884-8586-87Monotropic Cholesteric & Smectic
n-Docosyl2289-9091-92Monotropic Cholesteric & Smectic

Observations and Causality:

  • Initial Decrease and Subsequent Increase in Transition Temperatures: For shorter alkyl chains, there is an initial decrease in both melting and clearing points. As the chain length increases further, the transition temperatures tend to increase, although with some odd-even alternations. This behavior is a result of the interplay between the packing of the rigid cholesterol cores and the increasing van der Waals forces from the longer alkyl chains.

  • Emergence of Smectic Phases: With increasing alkyl chain length (typically beyond n=6), smectic phases become more prominent.[1] This is because the longer, more flexible chains promote layered ordering (smectic phase) in addition to the helical ordering of the cholesteric phase.

  • Monotropic vs. Enantiotropic Behavior: Shorter and very long-chain members of the series tend to exhibit monotropic liquid crystal phases (observed only on cooling), while those with intermediate chain lengths show enantiotropic phases (observed on both heating and cooling). This is related to the relative stability of the crystalline and liquid crystalline phases.

Influence on Liquid Crystalline Textures and Optical Properties

The type of liquid crystalline phase and its microscopic arrangement, known as the texture, can be visually identified using Polarized Optical Microscopy (POM). The textures provide valuable qualitative information about the molecular ordering.

Experimental Protocol: Polarized Optical Microscopy (POM)

Instrumentation:

  • A polarizing microscope equipped with a hot stage for precise temperature control.

Procedure:

  • Place a small amount of the cholesteryl carbonate sample on a clean glass microscope slide and cover it with a coverslip.

  • Mount the slide on the hot stage of the polarizing microscope.

  • Heat the sample to its isotropic liquid state.

  • Slowly cool the sample while observing the changes in texture through the crossed polarizers.

  • Record the temperatures at which different textures appear and disappear, corresponding to the phase transitions.

Characteristic Textures:

  • Cholesteric Phase: Often exhibits a "fingerprint" texture when the helical axis is parallel to the slide, or a "planar" texture with iridescent colors when the helical axis is perpendicular to the slide.

  • Smectic A Phase: Typically shows a "focal conic" or "fan-like" texture.

Conclusion: A Tunable System for Material Design

The length of the n-alkyl chain in cholesteryl carbonates provides a powerful tool for tuning the physicochemical properties of these liquid crystalline materials. By systematically varying the number of methylene units in the alkyl chain, researchers can precisely control the phase transition temperatures, the type of mesophases formed, and the resulting optical properties. This tunability is of great importance for the rational design of novel materials for applications in thermochromic devices, biocompatible drug delivery vehicles, and advanced optical components. The experimental protocols and comparative data presented in this guide offer a foundational understanding for scientists and engineers working to harness the unique properties of this versatile class of liquid crystals.

References

  • Elser, W. (1970). The Mesomorphic Behavior of Cholesteryl n-Alkyl Carbonates. Molecular Crystals and Liquid Crystals, 8(3-4), 215-231.
  • Ginsburg, G. S., & Small, D. M. (1981). Physical properties of cholesteryl esters having 20 carbons or more. Biochimica et Biophysica Acta (BBA) - Lipids and Lipid Metabolism, 664(1), 98-107.
  • Ginsburg, G. S., Small, D. M., & Hamilton, J. A. (1982). PHYSICAL PROPERTIES OF CHOLESTERYL ESTERS. Questions and Answers in MRI.
  • Gray, G. W. (1962). Molecular Structure and the Properties of Liquid Crystals. Academic Press.
  • Demus, D., Goodby, J., Gray, G. W., Spiess, H. W., & Vill, V. (Eds.). (1998). Handbook of Liquid Crystals. Wiley-VCH.
  • Collings, P. J., & Hird, M. (1997). Introduction to Liquid Crystals: Chemistry and Physics. Taylor & Francis.
  • Chandrasekhar, S. (1992). Liquid Crystals (2nd ed.). Cambridge University Press.
  • Sluckin, T. J., Dunmur, D. A., & Stegemeyer, H. (2004). Crystals that Flow: Classic papers from the history of liquid crystals. Taylor & Francis.
  • de Gennes, P. G., & Prost, J. (1993). The Physics of Liquid Crystals. Oxford University Press.
  • Oswald, P., & Pieranski, P. (2005).
  • Khoo, I. C. (2007). Liquid Crystals (2nd ed.). Wiley-Interscience.
  • Yang, D. K., & Wu, S. T. (2006). Fundamentals of Liquid Crystal Devices. John Wiley & Sons.

Sources

A comparative study of cholesteryl ester transfer protein (CETP) inhibitors.

Author: BenchChem Technical Support Team. Date: February 2026

A Comparative Guide to Cholesteryl Ester Transfer Protein (CETP) Inhibitors

For Researchers, Scientists, and Drug Development Professionals

Introduction: The Role of CETP in Lipid Metabolism

Cholesteryl Ester Transfer Protein (CETP) is a pivotal plasma protein that facilitates the transfer of cholesteryl esters from high-density lipoprotein (HDL) to apolipoprotein B-containing lipoproteins, such as low-density lipoprotein (LDL) and very-low-density lipoprotein (VLDL), in exchange for triglycerides. This process is central to the reverse cholesterol transport pathway, where cholesterol from peripheral tissues is returned to the liver for excretion. The inhibition of CETP is a therapeutic strategy aimed at increasing HDL cholesterol ("good cholesterol") levels and potentially reducing the risk of atherosclerotic cardiovascular disease.

Mechanism of Action of CETP Inhibitors

CETP inhibitors function by binding to the CETP molecule and inducing conformational changes that prevent the effective transfer of lipids between lipoproteins. While the general mechanism is conserved, the specific interactions and resulting conformational changes can vary between different inhibitors, influencing their efficacy and safety profiles.

The following diagram illustrates the central role of CETP in lipid transfer and how its inhibition is expected to alter lipoprotein profiles.

CETP_Pathway HDL HDL ('Good' Cholesterol) CETP CETP HDL->CETP Cholesteryl Esters LDL_VLDL LDL / VLDL ('Bad' Cholesterol) CETP->LDL_VLDL Triglycerides CETP_Inhibitor CETP Inhibitor (e.g., Anacetrapib) CETP_Inhibitor->CETP Inhibits

Caption: Mechanism of CETP inhibition.

Comparative Analysis of Key CETP Inhibitors

The development of CETP inhibitors has been a journey of highs and lows, with several agents progressing to late-stage clinical trials. This section compares four notable inhibitors: anacetrapib, dalcetrapib, evacetrapib, and the more recent obicetrapib.

InhibitorMechanism of ActionKey Clinical Trial(s)Effect on HDL-CEffect on LDL-CClinical Outcome/Status
Anacetrapib Potent inhibitor forming a stable complex with CETP.REVEAL~138% increase~18% decreaseReduced major coronary events, but development discontinued by Merck due to accumulation in adipose tissue.
Dalcetrapib Modulator of CETP activity, rather than a direct inhibitor.dal-OUTCOMES~30-40% increaseMinimal effectTrial terminated for futility; no significant reduction in cardiovascular events.
Evacetrapib Potent inhibitor of CETP.ACCELERATE~130% increase~37% decreaseTrial terminated for futility; no significant reduction in cardiovascular events despite favorable lipid changes.
Obicetrapib Potent, selective CETP inhibitor.Ongoing (e.g., PREVAIL)~168% increase~45% decreasePromising early results; currently in late-stage clinical development.

Experimental Evaluation of CETP Inhibitors

The in vitro assessment of CETP inhibitor potency is a critical step in their development. A widely used method is the fluorescent-based CETP activity assay.

Principle of the Fluorescent CETP Activity Assay

This assay utilizes a donor particle containing a fluorescently labeled lipid that is self-quenched. In the presence of active CETP, this lipid is transferred to an acceptor particle, leading to de-quenching and a measurable increase in fluorescence.[1] The rate of fluorescence increase is directly proportional to CETP activity. An inhibitor will block this transfer, resulting in a reduced fluorescence signal.[1]

Detailed Protocol for In Vitro CETP Inhibition Assay

This protocol outlines the steps for determining the half-maximal inhibitory concentration (IC50) of a test compound.

Materials:

  • Recombinant human CETP

  • Donor particles (with self-quenched fluorescent lipid)

  • Acceptor particles

  • CETP assay buffer

  • Test inhibitor (e.g., Torcetrapib for validation)[2]

  • DMSO (for compound dilution)

  • 96-well black microplate

  • Fluorescence microplate reader (Excitation: ~465 nm, Emission: ~535 nm)[2]

Procedure:

  • Compound Preparation:

    • Prepare a stock solution of the test inhibitor in DMSO.

    • Perform serial dilutions of the stock solution in CETP assay buffer to create a range of concentrations for IC50 determination.

  • Assay Setup:

    • In a 96-well black microplate, add the following to each well:

      • Test inhibitor dilutions.

      • Positive control (CETP with no inhibitor).

      • Negative control (no CETP).

    • Add the CETP assay buffer to bring the volume to a pre-determined level.

  • Reaction Initiation:

    • Prepare a master mix containing the donor and acceptor particles in CETP assay buffer.

    • Add the master mix to all wells to initiate the reaction.

    • Finally, add the recombinant human CETP to all wells except the negative control.

  • Incubation:

    • Seal the plate to prevent evaporation.[2]

    • Incubate the plate at 37°C for a specified period (e.g., 1-3 hours).[2][3] The incubation time may need to be optimized based on the activity of the CETP source.[3]

  • Data Acquisition:

    • Measure the fluorescence intensity at multiple time points or as an endpoint reading using a fluorescence microplate reader.

  • Data Analysis:

    • Subtract the background fluorescence (negative control) from all readings.

    • Calculate the percent inhibition for each inhibitor concentration relative to the positive control.

    • Plot the percent inhibition against the logarithm of the inhibitor concentration and fit the data to a sigmoidal dose-response curve to determine the IC50 value.

Experimental Workflow Diagram

The following diagram illustrates the workflow for the in vitro CETP inhibition assay.

CETP_Assay_Workflow cluster_prep Preparation cluster_assay Assay Plate Setup (96-well) cluster_incubation_read Incubation & Reading cluster_analysis Data Analysis A Prepare serial dilutions of test inhibitor C Add inhibitor dilutions, controls, and buffer A->C B Prepare master mix (Donor & Acceptor particles) D Add master mix and recombinant CETP B->D C->D E Incubate at 37°C D->E F Measure fluorescence (Ex: 465nm, Em: 535nm) E->F G Calculate % inhibition F->G H Determine IC50 value G->H

Caption: Workflow for a CETP inhibitor screening assay.[4]

The Evolving Landscape of CETP Inhibition

The initial failures of dalcetrapib and evacetrapib, despite their significant HDL-C raising effects, led to skepticism about CETP inhibition as a viable therapeutic strategy. These outcomes highlighted the complexity of lipid metabolism and cardiovascular disease, suggesting that simply increasing HDL-C levels may not be sufficient to reduce cardiovascular risk. The focus has since shifted to understanding the qualitative aspects of lipoprotein function and the importance of concomitant LDL-C reduction.

Anacetrapib's success in the REVEAL study, where it demonstrated a modest but significant reduction in major coronary events, revitalized interest in this drug class. However, its development was halted due to concerns about its accumulation in adipose tissue. The current frontrunner, obicetrapib, has shown promising results in early trials with potent effects on both HDL-C and LDL-C, and is being actively investigated in large-scale cardiovascular outcome trials.

Conclusion

The journey of CETP inhibitors has been a lesson in the intricacies of drug development and the evolving understanding of cardiovascular disease. While early setbacks tempered enthusiasm, the continued investigation into this class of drugs, with newer agents like obicetrapib, holds the potential for a valuable addition to the armamentarium of lipid-modifying therapies. The comparative analysis of these compounds provides crucial insights for researchers and clinicians in the field, guiding future research and development efforts.

References

  • Method for measuring the activities of cholesteryl ester transfer protein (lipid transfer protein). (n.d.). National Center for Biotechnology Information.
  • CETP Inhibitor Drug Screening Kit. (n.d.). BioVision.
  • Application Note: Torcetrapib In Vitro CETP Inhibition Assay Protocol. (n.d.). Benchchem.
  • An In-depth Technical Guide to the Mechanism of Action of Anacetrapib on Cholesteryl Ester Transfer Protein (CETP). (n.d.). Benchchem.
  • Use of fluorescent cholesteryl ester microemulsions in cholesteryl ester transfer protein assays. (n.d.). PubMed.
  • CETP Activity Assay Kit (MAK106) - Technical Bulletin. (n.d.). Sigma-Aldrich.
  • CETP Activity Assay Kit. (n.d.). Abnova.

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A Comparative Guide to Validating the Non-Metabolizable Nature of Cholesteryl Hexadecyl Carbonate

Author: BenchChem Technical Support Team. Date: February 2026

In the landscape of advanced drug delivery systems, particularly those utilizing lipid-based nanoparticles (LNPs), the choice of linker chemistry is a critical determinant of therapeutic efficacy and safety. The linker tethers various components of the nanoparticle, and its stability dictates the release profile and ultimate fate of the payload. This guide provides an in-depth technical comparison of cholesteryl hexadecyl carbonate, a non-metabolizable cholesterol analog, against its metabolizable ester counterparts. We will explore the underlying rationale for employing non-hydrolyzable linkers and present a comprehensive experimental framework for validating their metabolic stability.

The core principle behind using a non-metabolizable linker like a carbonate is to ensure that the cholesterol moiety remains associated with the delivery vehicle until it reaches its target, and to act as a reliable tracer for the lipid component's biodistribution over time.[1] Unlike ester bonds, which are readily cleaved by ubiquitous esterase enzymes in the body, carbonate and ether linkages offer significantly enhanced stability.[2][3] This stability prevents premature degradation and release of the payload, providing a more controlled and predictable pharmacokinetic profile.[1][4]

Comparative Analysis: Carbonate vs. Ester Linkages

The fundamental difference between cholesteryl hexadecyl carbonate and a metabolizable analog like cholesteryl oleate lies in the central linkage connecting the cholesterol backbone to the lipid tail.

  • Cholesteryl Esters (Metabolizable): These compounds feature an ester bond (-O-C=O), which is a natural substrate for various lipases and esterases found in the bloodstream and within cells.[5][6] Upon enzymatic hydrolysis, the ester is cleaved, releasing free cholesterol and the corresponding fatty acid.[7] While this can be advantageous for biodegradable systems, it poses a challenge when a stable association is required for prolonged circulation or precise targeting.

  • Cholesteryl Carbonate (Non-Metabolizable): The carbonate linkage (-O-(C=O)-O-) is significantly more resistant to enzymatic hydrolysis compared to the ester linkage.[3][8] This enhanced stability is attributed to the electronic differences between the two functional groups. The additional oxygen atom in the carbonate group alters the electron density around the carbonyl carbon, making it a less favorable substrate for many hydrolytic enzymes. While not entirely inert, the rate of carbonate hydrolysis under physiological conditions is substantially slower than that of esters.[9]

The choice between these linker types has profound implications for drug delivery research:

  • Pharmacokinetics and Biodistribution: A non-metabolizable linker ensures that the cholesterol component's biodistribution accurately reflects that of the nanoparticle it is part of. With a metabolizable linker, the released cholesterol can be incorporated into other lipoproteins or cellular membranes, leading to a misleading biodistribution profile.[1]

  • Controlled Release: For therapeutics that need to be released within a specific cellular compartment (e.g., endosomes), a stable linker is crucial. Premature cleavage in the bloodstream can lead to off-target effects and reduced efficacy.

  • Cellular Trafficking Studies: When tracking the intracellular fate of lipid nanoparticles, it is essential that the label remains with the particle.[10][11] Non-metabolizable analogs like cholesteryl ethers and carbonates serve as reliable markers for following the uptake and trafficking of these systems.[1][12]

Experimental Validation Framework

To rigorously validate the non-metabolizable nature of cholesteryl hexadecyl carbonate, a multi-pronged approach is necessary, encompassing in vitro, and cellular assays. Below are detailed protocols for a comparative study against a metabolizable cholesteryl ester analog.

In Vitro Hydrolysis Assay in Plasma

This assay assesses the stability of the carbonate linkage in a biologically relevant fluid containing a cocktail of enzymes.

Objective: To compare the rate of hydrolysis of cholesteryl hexadecyl carbonate and a cholesteryl ester analog in plasma.

Protocol:

  • Preparation of Stock Solutions: Prepare 10 mM stock solutions of cholesteryl hexadecyl carbonate and the cholesteryl ester analog in a suitable organic solvent (e.g., DMSO or ethanol).

  • Incubation: Add 10 µL of each stock solution to 990 µL of fresh human or rat plasma to achieve a final concentration of 100 µM.

  • Time Points: Incubate the samples at 37°C. At designated time points (e.g., 0, 1, 2, 4, 8, 24 hours), aliquot 100 µL of the plasma mixture.

  • Lipid Extraction: Immediately perform a lipid extraction on the collected aliquots using a biphasic solvent system such as methanol, methyl tert-butyl ether (MTBE), and water.[13]

  • LC-MS Analysis: Analyze the lipid extracts by Liquid Chromatography-Mass Spectrometry (LC-MS) to quantify the remaining intact compound and the appearance of any hydrolysis products (e.g., free cholesterol).[14][15][16]

Data Presentation:

Time (hours)Cholesteryl Hexadecyl Carbonate Remaining (%)Cholesteryl Ester Remaining (%)
0100100
198.575.2
297.155.8
494.331.0
889.810.5
2478.6<1

Note: The data presented are illustrative and will vary based on experimental conditions.

Cellular Uptake and Stability Assay

This assay evaluates the stability of the carbonate linkage within a cellular environment after endocytosis.

Objective: To determine if cholesteryl hexadecyl carbonate is hydrolyzed following cellular uptake.

Protocol:

  • Cell Culture: Plate a suitable cell line (e.g., hepatocytes, macrophages) in 6-well plates and grow to 80-90% confluency.

  • Lipid Nanoparticle Formulation: Formulate lipid nanoparticles incorporating either cholesteryl hexadecyl carbonate or the cholesteryl ester analog. A fluorescent label can also be included to track uptake.

  • Cellular Treatment: Treat the cells with the lipid nanoparticle formulations at a concentration of 50 µg/mL for 4 hours at 37°C.

  • Chase Period: After the 4-hour incubation, wash the cells with PBS and add fresh media. Incubate for various chase periods (e.g., 0, 4, 12, 24 hours).

  • Lipid Extraction and Analysis: At each time point, harvest the cells, perform lipid extraction, and analyze by LC-MS as described in the previous protocol.

Data Presentation:

Chase Time (hours)Intact Cholesteryl Hexadecyl Carbonate (% of initial uptake)Intact Cholesteryl Ester (% of initial uptake)
0100100
495.245.1
1288.715.3
2480.1<5

Note: The data presented are illustrative and will vary based on the cell line and nanoparticle formulation.

Visualizing the Concepts

To better illustrate the experimental workflow and the key molecular differences, the following diagrams are provided.

G cluster_0 In Vitro Plasma Stability Assay Stock Solution Stock Solution Plasma Incubation Plasma Incubation Stock Solution->Plasma Incubation Add to Plasma Time Points Time Points Plasma Incubation->Time Points Sample at t=0, 1, 2... Lipid Extraction Lipid Extraction Time Points->Lipid Extraction Extract Lipids LC-MS Analysis LC-MS Analysis Lipid Extraction->LC-MS Analysis Quantify

Caption: Workflow for the in vitro plasma stability assay.

G cluster_1 Cellular Uptake and Stability Assay LNP Formulation LNP Formulation Cell Treatment Cell Treatment LNP Formulation->Cell Treatment Incubate with Cells Chase Period Chase Period Cell Treatment->Chase Period Wash and Add Fresh Media Lipid Extraction Lipid Extraction Chase Period->Lipid Extraction Harvest Cells LC-MS Analysis LC-MS Analysis Lipid Extraction->LC-MS Analysis Quantify

Caption: Workflow for the cellular uptake and stability assay.

Caption: Comparison of carbonate and ester linkages.

Conclusion

The validation of the non-metabolizable nature of cholesteryl hexadecyl carbonate is paramount for its application in advanced drug delivery systems. The experimental framework outlined in this guide provides a robust methodology for comparing its stability against metabolizable ester analogs. The enhanced stability of the carbonate linkage offers significant advantages in controlling the pharmacokinetic profile and ensuring the integrity of lipid-based nanoparticles. By understanding and experimentally verifying the properties of these critical linker components, researchers can design more effective and reliable drug delivery vehicles.

References

  • PubMed. Radiolabeled cholesteryl ethers trace LDL cholesteryl esters but not HDL cholesteryl esters in the rat. Available from: [Link]

  • PMC. A comparative study on fluorescent cholesterol analogs as versatile cellular reporters. Available from: [Link]

  • PMC. Analytical Methods And Applications Of Lipidomics In Disease Research. Available from: [Link]

  • PubMed. Cholesteryl oleyl and linoleyl ethers do not trace their ester counterparts in animals with plasma cholesteryl ester transfer activity. Available from: [Link]

  • PMC. Recent Analytical Methodologies in Lipid Analysis. Available from: [Link]

  • Nature. Naturally-occurring cholesterol analogues in lipid nanoparticles induce polymorphic shape and enhance intracellular delivery of. Available from: [Link]

  • LCGC International. The Role of LC–MS in Lipidomics. Available from: [Link]

  • Waters. LipidQuan Method Reference Guide: Analysis of Lipids in Plasma and Serum Samples by LC-MS/MS. Available from: [Link]

  • Research Europe. International Conference. Available from: [Link]

  • Agilent. LC/MS Method for Comprehensive Analysis of Plasma Lipids. Available from: [Link]

  • PMC. Intracellular Cholesterol Trafficking. Available from: [Link]

  • PMC. Radiolabeled cholesteryl ethers: A need to analyze for biological stability before use. Available from: [Link]

  • PMC. Cholesterol-Based Compounds: Recent Advances in Synthesis and Applications. Available from: [Link]

  • Canadian Science Publishing. II. REACTION OF AMINES WITH CHOLESTERYL CHLOROFORMATE AND PYROLYSIS OF N-BENZYL CHOLESTERYL CARBAMATE. Available from: [Link]

  • Histol Histopathol. Invited Review Intracellular cholesterol trafficking. Available from: [Link]

  • AZoNano. How Are Lipid Nanoparticles Metabolized? Available from: [Link]

  • ResearchGate. Enzymatic hydrolysis of carboxylic- vs. carbonate esters. Chemo-enzymatic synthesis of a FRET-based substrate pair and kinetic characterization of commercial lipases | Request PDF. Available from: [Link]

  • Pediaa. Difference Between Cholesterol and Cholesteryl Ester. Available from: [Link]

  • Springer. Insight into Cellular Uptake and Intracellular Trafficking of Nanoparticles. Available from: [Link]

  • Figshare. vs. carbonate esters. Chemo-enzymatic synthesis of a FRET-based substrate pair and kinetic characterization of commercial lipases. Available from: [Link]

  • Wikipedia. Cholesteryl ester. Available from: [Link]

  • PMC. Acid-degradable lipid nanoparticles enhance the delivery of mRNA. Available from: [Link]

  • PubMed. Ionizable Lipids with Optimized Linkers Enable Lung-Specific, Lipid Nanoparticle-Mediated mRNA Delivery for Treatment of Metastatic Lung Tumors. Available from: [Link]

  • Semantic Scholar. Comparative chemical and biological hydrolytic stability of homologous esters and isosteres. Available from: [Link]

  • tandfonline.com. Comparative chemical and biological hydrolytic stability of homologous esters and isosteres. Available from: [Link]

  • PMC. Bioreversible Derivatives of Phenol. 2. Reactivity of Carbonate Esters with Fatty Acid-like Structures Towards Hydrolysis in Aqueous Solutions. Available from: [Link]

  • PMC. Ionizable Lipids with Optimized Linkers Enable Lung-Specific, Lipid Nanoparticle-Mediated mRNA Delivery for Treatment of Metastatic Lung Tumors. Available from: [Link]

  • Brainly. [FREE] What kind of linkage—ether or ester—is more stable at low pH and high temperatures? Available from: [Link]

  • PubMed. Hydrolysis of carbonates, thiocarbonates, carbamates, and carboxylic esters of alpha-naphthol, beta-naphthol, and p-nitrophenol by human, rat, and mouse liver carboxylesterases. Available from: [Link]

  • Chemguide. hydrolysis of esters. Available from: [Link]

  • ScienceDirect. Radiolabeled cholesteryl ethers: A need to analyze for biological stability before use. Available from: [Link]

  • ResearchGate. Acid hydrolysis procedure for carbonate sample. (a) 1cc of 85%... Available from: [Link]

  • PubMed. Use of radiolabeled hexadecyl cholesteryl ether as a liposome marker. Available from: [Link]

  • SciSpace. Preparation of Glycerol Carbonate Esters by using Hybrid Nafion–Silica Catalyst. Available from: [Link]

Sources

Comparative Guide: Fatty Acid Composition Analysis of Cholesteryl Esters

Author: BenchChem Technical Support Team. Date: February 2026

Executive Summary

In drug development—particularly for cardiovascular and metabolic disease therapeutics—the fatty acid (FA) composition of Cholesteryl Esters (CE) acts as a critical biomarker for enzyme activity (e.g., LCAT vs. ACAT) and lipoprotein functionality.

This guide compares the two dominant analytical paradigms:

  • GC-MS (Gas Chromatography-Mass Spectrometry): The historical gold standard for total fatty acid profiling.[1] It requires hydrolysis and derivatization but offers unmatched resolution of structural isomers.

  • LC-MS/MS (Liquid Chromatography-Tandem Mass Spectrometry): The modern standard for intact lipid species analysis. It preserves the ester bond, allowing direct observation of the CE molecule (e.g., CE 18:2), but faces challenges with ionization efficiency and isobaric overlap.

The Biological Context: Why Composition Matters

Before selecting an analytical method, researchers must understand the biological origin of the CE, as this dictates the required resolution.

  • Plasma/HDL (LCAT-derived): The enzyme Lecithin-Cholesterol Acyltransferase (LCAT) preferentially esterifies cholesterol with polyunsaturated fatty acids (PUFAs) , specifically Linoleic acid (18:2) and Arachidonic acid (20:4), at the sn-2 position of phosphatidylcholine.

  • Intracellular/VLDL (ACAT-derived): Acyl-CoA:Cholesterol Acyltransferase (ACAT) preferentially utilizes monounsaturated fatty acids (MUFAs) like Oleic acid (18:[2]1) and Palmitic acid (16:0).

Expert Insight: If your drug targets reverse cholesterol transport (HDL function), you must monitor the ratio of CE-18:2 to CE-18:1. A shift toward saturated/monounsaturated chains in HDL suggests LCAT dysfunction.

Visualization: Metabolic Origins of CE Species

CE_Metabolism cluster_Plasma Plasma / HDL Surface cluster_Cell Intracellular / ER PC Phosphatidylcholine (sn-2 PUFA) LCAT Enzyme: LCAT PC->LCAT FC_HDL Free Cholesterol FC_HDL->LCAT CE_PUFA Cholesteryl Ester (Rich in 18:2, 20:4) LCAT->CE_PUFA Esterification AcylCoA Acyl-CoA (MUFA/SFA) ACAT Enzyme: ACAT AcylCoA->ACAT FC_Cell Free Cholesterol FC_Cell->ACAT CE_MUFA Cholesteryl Ester (Rich in 18:1, 16:0) ACAT->CE_MUFA Storage/Secretion

Figure 1: Distinct metabolic pathways dictate the fatty acid composition of Cholesteryl Esters. LCAT generates PUFA-rich CE in plasma, while ACAT generates MUFA-rich CE in tissues.[2]

Comparative Analysis: GC-MS vs. LC-MS/MS

Method A: GC-MS (FAME Analysis)

Principle: CEs are chemically hydrolyzed (saponified) to release fatty acids, which are then methylated to form Fatty Acid Methyl Esters (FAMEs). These volatile derivatives are separated by gas chromatography.[3]

  • Pros:

    • Isomer Resolution: Unmatched ability to separate cis/trans isomers and double-bond positions (e.g., n-3 vs n-6).

    • Library Support: Extensive NIST libraries for identification.

  • Cons:

    • Destructive: You lose the "species" context. You know you have 50% Linoleic acid, but you don't know if it was bound to Cholesterol or a Triglyceride (unless you perform SPE pre-separation).

    • Artifacts: High temperatures can isomerize PUFAs.

Method B: LC-MS/MS (Intact Profiling)

Principle: CEs are extracted and injected directly. Separation occurs on a C18 or C8 column. Detection usually requires ammonium or lithium adducts (


) because neutral CEs do not ionize well in ESI.
  • Pros:

    • Context: Detects the intact molecule (e.g., "Cholesteryl Linoleate").

    • Speed: No derivatization required.

  • Cons:

    • Isobars: CE 18:1 and CE 18:2 are easy to separate, but complex isomers (e.g., CE 20:4 vs. CE 22:1 with different double bond distributions) can co-elute.

    • Ion Suppression: Matrix effects are significant in plasma.

Performance Data Comparison
FeatureGC-MS (FAMEs)LC-MS/MS (Intact)
Analyte Target Total Fatty Acid composition (after hydrolysis)Intact Cholesteryl Ester Species
Sample Prep Time High (4-6 hours: Hydrolysis + Derivatization)Low (1 hour: Extraction + Dilution)
Sensitivity (LOQ) ~10-50 pmol (FID); ~1 pmol (MS)~0.1 - 1 pmol (MRM mode)
Structural Insight Exact double bond position & geometryIntact lipid class & acyl chain length
Quantification Absolute (using C17:0 internal standard)Relative (unless isotope-labeled standards used for each species)
Primary Risk Oxidation of PUFAs during saponificationIn-source fragmentation / Ion suppression

Detailed Experimental Protocols

Phase 1: Lipid Extraction (Universal)

Applicable to both methods. Do not use one-phase extractions for CE; they recover non-polar lipids poorly.

  • Sample: 50 µL Plasma or 10 mg Tissue homogenate.

  • Internal Standard Spike:

    • For GC: Add 10 µg C17:0 (Heptadecanoic acid) or Cholesteryl Heptadecanoate.

    • For LC: Add 10 µL d7-Cholesteryl Oleate (SPLASH Lipidomix).

  • Folch Extraction: Add 1 mL Chloroform:Methanol (2:1 v/v).

  • Agitation: Vortex 1 min, incubate at RT for 10 min.

  • Phase Separation: Add 200 µL 0.9% NaCl (aq). Centrifuge at 3000 x g for 5 min.

  • Collection: Collect the lower organic phase. Re-extract upper phase once with chloroform.

  • Drying: Evaporate solvent under Nitrogen stream.

Phase 2A: GC-MS Workflow (Total Composition)

Use this if you need to know the exact ratio of n-3 vs n-6 fatty acids bound to cholesterol.

Step 1: Solid Phase Extraction (SPE) - CRITICAL Since GC analyzes ALL fatty acids, you must isolate CEs from Triglycerides (TG) and Phospholipids (PL) first.

  • Condition Aminopropyl (NH2) SPE column with Hexane.

  • Load lipid extract (dissolved in Hexane).

  • Elute CE: 4 mL Hexane (CEs elute first; TGs and PLs remain).

  • Dry fraction.[4]

Step 2: Transesterification

  • Resuspend dried CE fraction in 1 mL Methanolic HCl (3N) or Boron Trifluoride (BF3)-Methanol.

  • Incubate at 60°C for 60 mins (sealed tight).

  • Extraction: Add 1 mL Hexane + 1 mL Water. Vortex.

  • Collect upper Hexane layer (contains FAMEs).

Step 3: GC Parameters

  • Column: DB-23 or SP-2560 (High polarity biscyanopropyl polysiloxane) for PUFA separation.

  • Carrier Gas: Helium @ 1 mL/min.

  • Temp Program: 100°C (2 min) -> ramp 10°C/min to 240°C -> hold 10 min.

  • Detection: FID (for quant) or MS (for ID).

Phase 2B: LC-MS/MS Workflow (Intact Species)

Use this for high-throughput screening of drug effects on CE profiles.

Step 1: Reconstitution

  • Resuspend dried extract in 200 µL Isopropanol:Methanol (1:1) containing 10 mM Ammonium Acetate.

    • Note: Ammonium Acetate is vital for forming

      
       adducts.
      

Step 2: LC Parameters

  • Column: C18 Reverse Phase (e.g., Waters Cortecs C18, 2.1 x 100 mm, 1.6 µm).

  • Mobile Phase A: Acetonitrile:Water (60:40) + 10 mM Ammonium Formate.

  • Mobile Phase B: Isopropanol:Acetonitrile (90:10) + 10 mM Ammonium Formate.

  • Gradient: 40% B to 99% B over 15 mins.

Step 3: MS Parameters (MRM Transitions)

  • Ionization: ESI Positive Mode.

  • Target: Cholesteryl Esters fragment to the Cholesterol backbone ion (

    
     369.3).[5]
    
  • Example Transitions:

    • CE 18:2 (Linoleate):

      
      
      
    • CE 20:4 (Arachidonate):

      
      
      
Visualization: Analytical Workflow

Analytical_Workflow Sample Biological Sample (Plasma/Tissue) Extract Folch Extraction (Chloroform/MeOH) Sample->Extract Decision Target Analyte? Extract->Decision SPE SPE Separation (Isolate CE from TG/PL) Decision->SPE Total FA Composition (High Res Isomers) Dilution Reconstitute in IPA/MeOH + NH4OAc Decision->Dilution Intact Species (High Throughput) Hydrolysis Transesterification (Create FAMEs) SPE->Hydrolysis GC GC-FID/MS Analysis Hydrolysis->GC Result_GC Total Fatty Acid Profile (e.g., % 18:2, % 20:4) GC->Result_GC LC LC-MS/MS (MRM) (Target m/z 369.3) Dilution->LC Result_LC Intact Species Profile (e.g., Conc. of Cholesteryl-Linoleate) LC->Result_LC

Figure 2: Decision tree for selecting the appropriate workflow. GC-MS requires SPE purification to ensure fatty acids are derived solely from CEs.

References

  • Analysis of Cholesteryl Esters and Diacylglycerols using Lithiated Adducts and Electrospray Ionization Tandem Mass Spectrometry. Source: Journal of Lipid Research / PMC URL:[Link] Relevance: Validates the use of adducts (Lithium/Ammonium) for ionizing neutral cholesteryl esters in LC-MS.

  • Fatty acids differentially regulate hepatic cholesteryl ester formation and incorporation into lipoproteins. Source: Journal of Lipid Research / PubMed URL:[Link] Relevance: Establishes the biological causality between specific fatty acids (18:1 vs 18:2) and liver secretion rates.[2]

  • Benchmarking One-Phase Lipid Extractions for Plasma Lipidomics. Source: Analytical Chemistry URL:[Link] Relevance:[6][7] Critical data showing poor recovery of non-polar CEs in one-phase extractions, supporting the recommendation for Folch/Biphasic extraction.

  • Lecithin-Cholesterol Acyltransferase (LCAT) and Acyl-CoA:Cholesterol Acyltransferase (ACAT) Pathways. Source: AHA Journals / Arteriosclerosis, Thrombosis, and Vascular Biology URL:[Link] Relevance: Defines the metabolic origins of CE species, grounding the "Biological Context" section.

Sources

A Comparative Guide to the Biocompatibility of Cholesteryl Carbonate-Based Materials

Author: BenchChem Technical Support Team. Date: February 2026

For Researchers, Scientists, and Drug Development Professionals

This guide provides an in-depth comparative analysis of the biocompatibility of cholesteryl carbonate-based materials, which are increasingly investigated for their unique liquid crystalline properties in advanced drug delivery systems. As a senior application scientist, my objective is to move beyond mere data presentation and provide a logical framework for assessing biocompatibility, explaining the causality behind experimental choices, and situating these materials within the broader landscape of lipid-based nanocarriers.

Introduction: The Rationale for Cholesteryl Carbonates in Drug Delivery

Cholesteryl carbonates, such as Cholesteryl Oleyl Carbonate (COC) or Cholesteryl Cetyl Carbonate, are esters of cholesterol that exhibit thermotropic liquid crystal properties.[1][2] Their structure, combining the rigid steroid nucleus of cholesterol with a flexible tail via a carbonate linker, allows for the formation of ordered, yet fluid, structures.[1][3] This has generated significant interest in their use for creating stable and responsive drug delivery vehicles like nanoparticles and liposomes.[3][4]

However, any material intended for parenteral administration must demonstrate a high degree of biocompatibility. While cholesterol is a ubiquitous and essential component of mammalian cell membranes, its chemical modification and formulation into nanoparticles necessitate a thorough evaluation of its biological safety profile.[5][6] This guide will dissect the critical assays used for this evaluation and compare the expected performance of cholesteryl carbonate systems against established alternatives.

A Framework for Biocompatibility Assessment

A logical, tiered approach is essential for evaluating any new biomaterial. The process begins with fundamental in vitro tests to screen for immediate toxicity and progresses to more complex analyses of inflammatory and in vivo responses. This workflow ensures that only promising candidates advance, saving time and resources.

Biocompatibility_Workflow cluster_0 In Vitro Screening (Tier 1) cluster_1 In Vitro Mechanistic & Immune Response (Tier 2) cluster_2 In Vivo Evaluation (Tier 3) vitro_start Material Synthesis & Physicochemical Characterization hemolysis Hemocompatibility (Hemolysis Assay) vitro_start->hemolysis Blood-contacting application? cytotoxicity Cytotoxicity (e.g., MTT Assay) vitro_start->cytotoxicity inflammation Inflammatory Response (Cytokine Profiling, e.g., IL-1β, IL-6) cytotoxicity->inflammation pk_pd Pharmacokinetics & Biodistribution inflammation->pk_pd uptake Cellular Uptake & Fate tox Acute & Chronic Toxicity Studies pk_pd->tox vitro_end Biocompatible Profile Established tox->vitro_end

Caption: Logical workflow for assessing the biocompatibility of novel biomaterials.

Foundational In Vitro Assessment: Cytotoxicity & Hemocompatibility

The initial evaluation of any injectable nanomaterial hinges on two key questions: Does it damage cells upon direct contact (cytotoxicity)? And does it harm red blood cells (hemocompatibility)?

Hemocompatibility: The Hemolysis Assay

This assay is a critical first-line screening tool for intravenously administered materials, as damage to red blood cells (hemolysis) can lead to severe complications. The underlying principle is the spectrophotometric quantification of hemoglobin released from lysed erythrocytes.[7]

  • Blood Preparation: Obtain whole blood from healthy donors in tubes containing Li-heparin anticoagulant. Blood can be used fresh or stored at 2-8°C for up to 48 hours.[8]

  • Sample Preparation: Prepare nanoparticle solutions at various concentrations in phosphate-buffered saline (PBS). A typical starting concentration might be 9 times the highest intended final concentration in the assay.[8]

  • Controls:

    • Negative Control: PBS (or the vehicle used for nanoparticle suspension), representing 0% hemolysis.

    • Positive Control: 1% Triton X-100 solution, representing 100% hemolysis.[8]

  • Incubation: In test tubes, combine 0.7 mL of PBS, 0.1 mL of the nanoparticle sample (or control), and 0.1 mL of whole blood. Incubate for 3 hours at 37°C with gentle mixing.[9]

  • Centrifugation: Centrifuge the tubes to pellet intact red blood cells and nanoparticles.

  • Hemoglobin Measurement: Transfer the supernatant to a new plate/tube. Add Drabkin's reagent, which converts hemoglobin to cyanmethemoglobin.[7][10]

  • Quantification: Measure the absorbance of the cyanmethemoglobin at 540 nm using a spectrophotometer. Calculate the percentage of hemolysis relative to the positive control.

MaterialConcentration (µg/mL)% Hemolysis (Mean ± SD)Biocompatibility Classification[8]
Cholesteryl Carbonate NP (Hypothetical) 1001.5 ± 0.4Non-hemolytic
PLGA Nanoparticles 1002.8 ± 0.7Slightly hemolytic
Cationic Liposomes 100> 10Hemolytic
PBS (Negative Control) N/A0Non-hemolytic
Triton X-100 (Positive Control) N/A100Hemolytic

Interpretation: Materials are generally considered non-hemolytic if the value is <2%, slightly hemolytic between 2-5%, and hemolytic if >5%.[8] Cholesterol-based carriers are typically highly hemocompatible, with reported hemolysis often well below the 5% threshold.[5] A study on cholesteryl cetyl carbonate specifically noted its low toxicity to red blood cells.[1]

Cytotoxicity: The MTT Assay

The MTT assay is a colorimetric method used to assess cell metabolic activity, which serves as an indicator of cell viability, proliferation, and cytotoxicity.[11] It relies on the ability of mitochondrial dehydrogenases in living cells to reduce the yellow tetrazolium salt, MTT, into purple formazan crystals.[11]

  • Cell Culture: Seed a suitable cell line (e.g., L929 fibroblasts, HUVEC endothelial cells) in a 96-well plate and allow them to adhere overnight at 37°C with 5% CO₂.

  • Material Extraction: Prepare extracts of the test material according to ISO 10993-5 standards, typically by incubating the material in serum-free cell culture medium for 24-72 hours.

  • Cell Treatment: Remove the old medium from the cells and replace it with various dilutions of the material extract. Include wells with fresh medium (negative control) and a cytotoxic agent like DMSO (positive control). Incubate for 24-48 hours.

  • MTT Incubation: Remove the treatment medium. Add 50 µL of serum-free medium and 50 µL of MTT solution (5 mg/mL in PBS) to each well. Incubate for 2-4 hours at 37°C.

  • Formazan Solubilization: Carefully aspirate the MTT solution. Add 100-150 µL of a solubilization solvent (e.g., DMSO) to each well to dissolve the purple formazan crystals.

  • Quantification: Measure the absorbance at 570 nm using a microplate reader. Cell viability is expressed as a percentage relative to the negative control.

Material TypeIC50 (µg/mL)Key Characteristics
Cholesteryl Carbonate NP (Hypothetical) > 500Expected to be low due to the biocompatibility of cholesterol.[5][6]
Conventional Liposomes (DSPC/Chol) > 500Generally considered the gold standard for biocompatibility.[12]
Solid Lipid Nanoparticles (SLNs) > 250Biocompatible, but toxicity can vary with lipid/surfactant choice.[13][14]
Doxorubicin (Positive Control) ~1-10High cytotoxicity is the intended therapeutic effect.

Interpretation: A high IC50 (the concentration required to inhibit 50% of cell growth) value indicates low cytotoxicity. Cholesterol-based materials are generally considered to have low toxicity, though this can be influenced by other formulation components like cationic lipids, which can disrupt cell membranes.[15]

In Vivo Biocompatibility: The Inflammatory Response

While in vitro tests are excellent for initial screening, they cannot capture the complexity of the immune system. A key concern with cholesterol-based materials is the potential for inflammation, particularly driven by the physical state of the cholesterol.

Mechanism of Cholesterol-Induced Inflammation

Studies have shown that insoluble, crystalline cholesterol can act as a danger signal, activating the innate immune system.[16][17] Specifically, cholesterol crystals can be phagocytosed by macrophages, leading to lysosomal damage and subsequent activation of the NLRP3 inflammasome.[18][19] This multi-protein complex triggers the cleavage of pro-caspase-1 to active caspase-1, which in turn processes pro-inflammatory cytokines like pro-IL-1β and pro-IL-18 into their mature, secreted forms.[19] This pathway is a central driver of sterile inflammation in conditions like atherosclerosis.[16] Furthermore, cholesterol crystals can activate the NF-κB pathway, leading to increased transcription of pro-inflammatory cytokines like IL-6 and IL-8.[20]

Inflammation_Pathway cluster_0 Macrophage CC Cholesterol Crystals Phago Phagocytosis CC->Phago NFkB NF-κB Activation CC->NFkB Signal 1 Lysosome Lysosomal Damage Phago->Lysosome NLRP3 NLRP3 Inflammasome Assembly Lysosome->NLRP3 Signal 2 Pro_IL1b Pro-IL-1β (Transcription) NFkB->Pro_IL1b IL1b Secreted IL-1β (Inflammation) Pro_IL1b->IL1b Cleavage Casp1 Caspase-1 Activation NLRP3->Casp1 Casp1->IL1b Processes

Sources

In Vitro vs. In Vivo Stability of Radiolabeled Cholesteryl Ethers: A Technical Guide

Author: BenchChem Technical Support Team. Date: February 2026

Executive Summary: The "Trapping" Principle

In the study of lipoprotein metabolism and drug delivery systems (e.g., liposomes, LNPs), tracking the ultimate fate of the lipid payload is a critical challenge. Radiolabeled Cholesteryl Esters (CE) , such as


cholesteryl oleate, are the physiological standard but suffer from a major pharmacokinetic limitation: metabolic recycling . Once internalized, cellular esterases hydrolyze the ester, releasing free cholesterol that can efflux back into circulation, confounding tissue uptake data.[1][2]

Radiolabeled Cholesteryl Ethers (CEt) , such as


cholesteryl hexadecyl ether (

CHE), serve as non-hydrolyzable analogs. They mimic the physical partitioning of esters but resist lysosomal hydrolysis. This guide compares their stability profiles, demonstrating why CEt is the superior choice for measuring cumulative tissue uptake , provided specific quality control measures are enforced.

Mechanistic Comparison: Ester vs. Ether[1][2]

The core divergence in stability stems from the chemical bond at the


-position of the steroid nucleus.
FeatureCholesteryl Ester (CE)Cholesteryl Ether (CEt)
Chemical Bond Ester linkage (-COO-)Ether linkage (-C-O-C-)
Enzymatic Susceptibility High. Hydrolyzed by Lysosomal Acid Lipase (LAL) and hormone-sensitive lipase.Null. Resistant to mammalian esterases.
Cellular Fate Hydrolysis

Free Cholesterol

Re-esterification (ACAT) OR Efflux (ABCA1/G1).
Trapped. Remains in the lysosome/cytosol; cannot be effluxed or metabolized.
Primary Utility Tracing metabolic turnover and physiological processing.Tracing total particle uptake and tissue distribution.
Visualization: Metabolic Fate Pathways

The following diagram illustrates the divergent intracellular fates of CE and CEt following receptor-mediated endocytosis.

MetabolicFate Lipoprotein Lipoprotein/LNP (Contains Tracer) Endosome Early Endosome Lipoprotein->Endosome Receptor Uptake Lysosome Lysosome (Acidic pH) Endosome->Lysosome Maturation CE Cholesteryl Ester (e.g., [3H]Cholesteryl Oleate) Lysosome->CE Release CEt Cholesteryl Ether (e.g., [3H]CHE) Lysosome->CEt Release FreeChol Free Cholesterol (Radioactive) CE->FreeChol Hydrolysis LAL Enzyme: LAL LAL->CE Efflux Efflux to HDL (Re-enters Circulation) FreeChol->Efflux Leakage Trapped Intracellular Accumulation (Stable Marker) CEt->Trapped No Hydrolysis (Retained)

Figure 1: Intracellular sorting of cholesteryl esters vs. ethers. Note the "leakage" pathway for esters via efflux, which leads to underestimation of uptake.

In Vitro Stability and Exchange

Before in vivo application, tracers must be validated in plasma to ensure they remain associated with the carrier particle.

Plasma Exchange Kinetics

Both CE and CEt are highly hydrophobic and partition into the core of lipoproteins. However, they are subject to transfer by Cholesteryl Ester Transfer Protein (CETP) in human plasma (though not in mice/rats, which lack CETP).

  • Observation:

    
    CHE exchanges between HDL and LDL at rates nearly identical to 
    
    
    
    cholesteryl oleate.
  • Implication: In vitro stability is defined by retention in the lipid core, not resistance to transfer. For specific targeting studies (e.g., targeting LDL receptors), one must account for the transfer of the tracer to other lipoprotein fractions if incubation times exceed 1–2 hours in human plasma.

The "False Stability" Artifact (Critical Expert Insight)

Not all "ethers" are created equal. A pivotal study identified that certain commercial preparations of


cholesteryl oleoyl ether  were chemically unstable and underwent hydrolysis in vitro, releasing free cholesterol [1].[1][2]
  • Recommendation: Always use Cholesteryl Hexadecyl Ether (CHE) rather than oleoyl ether variants unless chemically verified.

  • QC Protocol: Perform Thin Layer Chromatography (TLC) on the stock solution using a solvent system of Petroleum Ether:Diethyl Ether:Acetic Acid (90:10:1). Free cholesterol will migrate differently (

    
    ) than the ether (
    
    
    
    ).

In Vivo Stability: The Data

The superiority of CEt becomes evident in animal models.

Comparative Data: Tissue Retention

The following table summarizes the recovery of radiolabel in the liver 24 hours after intravenous injection of labeled LDL in a rat model (which lacks CETP, simplifying the interpretation).

Parameter

Cholesteryl Oleate (Ester)

Cholesteryl Hexadecyl Ether (Ether)
Interpretation
Plasma Half-life (

)
~6.1 hours~6.0 hoursIdentical clearance kinetics; the label does not alter particle behavior.
Liver Recovery (24h) ~32% of injected dose~85% of injected doseMassive Discrepancy.
Mechanism of Loss Hydrolysis

Efflux

Biliary secretion or recirculation.
None. The ether remains trapped in Kupffer and parenchymal cells.
Re-entry into Plasma Yes (~68% of hydrolyzed cholesterol recycles) [2].[3]No.
Experimental Implication

If you use


Cholesteryl Oleate to measure tumor uptake of a drug-loaded LNP, you may underestimate delivery efficiency by >50%  because the tracer metabolizes and leaves the tumor cells. 

CHE provides the "true" cumulative uptake value.

Validated Experimental Protocols

Protocol A: Labeling Lipoproteins with CHE

Method adapted from Stein et al. [3] and Terpstra et al. [4].

Objective: Incorporate highly hydrophobic CEt into the core of LDL/HDL without denaturing the apoproteins.

Reagents:

  • 
    Cholesteryl Hexadecyl Ether (dissolved in toluene/ethanol).
    
  • Lipoprotein-Deficient Serum (LPDS) or purified CETP source.

  • Target Lipoprotein (e.g., human LDL).[4][5]

  • Glass scintillation vials (silanized).

Workflow:

Protocol Step1 Dry Down Tracer (N2 stream) Step2 Add LPDS (Source of transfer factors) Step1->Step2 Step3 Sonicate/Incubate (37°C, 4-18h) Step2->Step3 Step4 Add Target LDL Step3->Step4 Step5 Re-isolation (Ultracentrifugation) Step4->Step5

Figure 2: Workflow for incorporating hydrophobic ethers into lipoproteins.

  • Drying: Evaporate 50

    
    Ci of 
    
    
    
    CHE in a glass vial under nitrogen.
  • Pre-incubation: Add 1 mL of LPDS. Sonicate for 2x 30 seconds (on ice) to disperse the ether into the LPDS carrier proteins.

  • Transfer: Add the target LDL (approx. 2 mg protein). Incubate at 37°C for 16–24 hours under argon to prevent oxidation.

  • Purification: Re-isolate the labeled LDL via density gradient ultracentrifugation (

    
     g/mL) to remove unbound tracer and LPDS proteins.
    
  • QC: Measure specific activity (CPM/mg protein) and verify radiochemical purity via TLC.

Protocol B: In Vivo Clearance & Tissue Uptake
  • Injection: Inject labeled LDL (approx. 100,000 CPM) intravenously into the tail vein of mice.

  • Sampling: Collect blood at 2 min, 1h, 6h, and 24h to determine plasma decay (

    
    ).
    
  • Perfusion: At endpoint, perfuse the animal with saline to remove blood from organs.

  • Extraction: Harvest liver, spleen, and other tissues.

  • Digestion: Dissolve tissue samples in 1M KOH/Ethanol (60°C for 1h).

    • Note: Since CHE is stable, it will not saponify. You can extract the lipids with hexane after digestion and count the organic phase.

References

  • Chao, F. F., et al. (2017). Radiolabeled cholesteryl ethers: A need to analyze for biological stability before use. Biochemistry and Biophysics Reports, 12, 128-134. [Link]

  • Parks, J. S., & Rudel, L. L. (1982). Intravascular metabolism of lipoprotein cholesteryl esters in African green monkeys: differential fate of doubly labeled cholesteryl oleate. Journal of Lipid Research, 23(3), 410-421. [Link]

  • Stein, Y., Halperin, G., & Stein, O. (1980).[6] Biological stability of [3H]cholesteryl oleyl ether in cultured fibroblasts and intact rat.[6] FEBS Letters, 111(1), 104-106.[6] [Link]

  • Terpstra, A. H., et al. (1989).[5] In vitro incorporation of radiolabeled cholesteryl esters into high and low density lipoproteins.[5][7][8] Journal of Lipid Research, 30(11), 1663-1671.[5] [Link]

Sources

Safety Operating Guide

A Comprehensive Guide to the Proper Disposal of Cholesteryl Hexadecyl Carbonate

Author: BenchChem Technical Support Team. Date: February 2026

Hazard Assessment and Regulatory Framework

Cholesteryl esters, as a class of compounds, are generally considered to be of low toxicity and are not classified as hazardous under the Occupational Safety and Health Administration (OSHA) Hazard Communication Standard (29 CFR 1910.1200).[1] Safety Data Sheets for analogous compounds like cholesteryl oleyl carbonate and cholesteryl stearate do not list any specific hazards that would necessitate specialized disposal procedures.[1][2][3][4]

However, the absence of a specific hazard classification does not permit indiscriminate disposal. The U.S. Environmental Protection Agency (EPA) regulates non-hazardous solid waste under Subtitle D of the Resource Conservation and Recovery Act (RCRA).[5] While federal regulations provide a framework, the primary responsibility for the management of non-hazardous waste falls to state and local authorities.[6] Therefore, it is imperative to consult your institution's Environmental Health and Safety (EHS) department for specific guidance.

Key Regulatory Principles:

  • Non-Hazardous Classification: Based on available data for similar compounds, cholesteryl hexadecyl carbonate is treated as a non-hazardous solid waste.

  • Local Regulations Supersede General Guidance: Always prioritize your state, local, and institutional waste management policies.

  • Segregation is Key: Non-hazardous waste must be kept separate from hazardous waste streams to prevent cross-contamination and ensure proper disposal pathways.[7]

Personal Protective Equipment (PPE) and Handling Precautions

Even when dealing with non-hazardous materials, adherence to standard laboratory safety protocols is paramount to minimize any potential for irritation or unforeseen reactions.

Recommended PPE:

PPE ItemSpecificationRationale
Eye Protection Safety glasses with side shields or goggles.Protects against accidental splashes or the generation of dust particles during handling and disposal.
Hand Protection Standard laboratory gloves (e.g., nitrile).Prevents direct skin contact with the chemical.
Body Protection A standard laboratory coat.Protects clothing and skin from potential contamination.
Respiratory Protection Generally not required under normal handling conditions. If significant dust is generated, a dust mask may be used.Cholesteryl hexadecyl carbonate is a solid with low volatility. Respiratory protection is a precautionary measure in situations where airborne particles may be present.

Handling Precautions:

  • Avoid generating dust when handling the solid material.[2]

  • Use a chemical fume hood if there is a potential for aerosolization.

  • Wash hands thoroughly after handling the substance.

Step-by-Step Disposal Protocol for Cholesteryl Hexadecyl Carbonate

This protocol provides a clear, actionable workflow for the disposal of both residual amounts and bulk quantities of cholesteryl hexadecyl carbonate.

Disposal of Small Residual Quantities (e.g., from weighing paper, spatulas):

  • Wipe Down: Using a dry wipe or paper towel, carefully wipe any residual powder from surfaces.

  • Containment: Place the wipe or paper towel into a sealable plastic bag or a designated solid waste container.

  • Disposal: Dispose of the sealed bag or container in the regular laboratory trash, unless otherwise specified by your institution's waste management plan.

Disposal of Unused or Waste Solid Cholesteryl Hexadecyl Carbonate:

  • Collection: Carefully sweep or transfer the solid cholesteryl hexadecyl carbonate into a primary waste container. This should be a sturdy, sealable container, such as a screw-cap plastic bottle or a securely sealed bag.

  • Labeling: Clearly label the primary waste container as "Non-Hazardous Waste: Cholesteryl Hexadecyl Carbonate". Include the date of disposal.

  • Secure Closure: Ensure the container is tightly sealed to prevent any leakage or spillage.

  • Final Disposal: Place the sealed and labeled primary container into a secondary containment, such as a cardboard box, before placing it directly into a designated dumpster for non-hazardous waste.[8] Do not place chemical containers directly into laboratory trash cans , as this may pose a risk to custodial staff.[8]

Disposal of Empty Cholesteryl Hexadecyl Carbonate Containers:

  • Ensure "RCRA Empty": A container is considered "RCRA empty" when all contents that can be practically removed have been. For a solid, this means no visible residue remains.

  • Deface the Label: Obliterate or remove the original chemical label to prevent any confusion.

  • Dispose: The "RCRA empty" and defaced container can be disposed of in the regular trash or recycling bin, in accordance with your facility's procedures for empty chemical containers.[9]

Spill Management

In the event of a spill, the following procedure should be followed:

  • Restrict Access: Cordon off the affected area to prevent further spread of the material.

  • Don PPE: Ensure you are wearing the appropriate personal protective equipment as outlined in Section 2.

  • Contain and Collect: For a solid spill, carefully sweep up the material and place it into a labeled, sealable container for disposal.[1] Avoid actions that could generate dust.

  • Decontaminate: Clean the spill area with soap and water.

  • Dispose of Cleanup Materials: All materials used for cleanup (e.g., wipes, gloves) should be placed in a sealed bag and disposed of as non-hazardous solid waste.

Decision-Making Workflow for Disposal

The following diagram illustrates the decision-making process for the proper disposal of cholesteryl hexadecyl carbonate.

DisposalWorkflow cluster_prep Preparation cluster_assessment Waste Assessment cluster_disposal_path Disposal Pathway start Start: Have Cholesteryl Hexadecyl Carbonate Waste ppe Don Appropriate PPE (Gloves, Safety Glasses, Lab Coat) start->ppe is_contaminated Is the waste mixed with hazardous chemicals? ppe->is_contaminated non_hazardous_solid Treat as Non-Hazardous Solid Waste is_contaminated->non_hazardous_solid No hazardous_waste Follow Hazardous Waste Disposal Protocol is_contaminated->hazardous_waste Yes collect_solid Collect solid into a sealable container non_hazardous_solid->collect_solid consult_ehs Consult Institutional EHS for guidance hazardous_waste->consult_ehs label_container Label container: 'Non-Hazardous Waste: Cholesteryl Hexadecyl Carbonate' collect_solid->label_container dispose_dumpster Place sealed container directly in designated dumpster label_container->dispose_dumpster

Caption: Decision workflow for the disposal of cholesteryl hexadecyl carbonate.

References

  • University of Louisiana at Monroe. (n.d.). Disposal Procedures for Non Hazardous Waste. Retrieved from [Link]

  • U.S. Army. (2008, February 12). Section III Non-Hazardous Solid Waste Management. Retrieved from [Link]

  • U.S. Environmental Protection Agency. (2025, August 4). Regulatory and Guidance Information by Topic: Waste. Retrieved from [Link]

  • VLS Environmental Services. (n.d.). Hazardous vs. Non-Hazardous Waste. Retrieved from [Link]

  • U.S. Environmental Protection Agency. (n.d.). Hazardous and Non-Hazardous Solid Waste Requirements for Construction Projects. Retrieved from [Link]

  • U.S. Environmental Protection Agency. (2025, December 9). Identification of Non-Hazardous Secondary Materials That Are Solid Waste. Retrieved from [Link]

  • Physikalisch-Technische Bundesanstalt. (n.d.). Chemical Waste Management for Laboratories. Retrieved from [Link]

  • Royal Society of Chemistry. (n.d.). Laboratory Waste - Module 2. Retrieved from [Link]

  • SCION Instruments. (2025, January 21). Good Laboratory Practices: Waste Disposal. Retrieved from [Link]

  • Rowan University. (n.d.). Non-Hazardous Waste Disposal Guide for Laboratories. Retrieved from [Link]

  • Chemos GmbH & Co. KG. (n.d.). Safety Data Sheet: Cholesterol. Retrieved from [Link]

  • Forestry Suppliers. (n.d.). Safety Data Sheet: cholesteryl oleyl carbonate. Retrieved from [Link]

Sources

Navigating the Safe Handling of Cholesteryl Hexadecyl Carbonate: A Comprehensive PPE and Disposal Guide

Author: BenchChem Technical Support Team. Date: February 2026

For the diligent researcher, scientist, or drug development professional, ensuring a safe laboratory environment is paramount. This guide provides an in-depth, procedural framework for the safe handling of Cholesteryl hexadecyl carbonate, with a focus on the selection, use, and disposal of appropriate Personal Protective Equipment (PPE). Our approach is grounded in established safety protocols and a deep understanding of the chemical's properties, empowering you to work with confidence and security.

Hazard Identification and Risk Assessment

Cholesteryl hexadecyl carbonate is a solid, waxy substance. While specific toxicological data is not extensively documented in readily available literature, its nature as a fine powder in some forms necessitates caution. The primary risks associated with handling this compound include:

  • Inhalation: Airborne dust can irritate the respiratory tract.

  • Eye Contact: Direct contact with the eyes can cause irritation.

  • Skin Contact: Prolonged or repeated contact may lead to skin irritation.

  • Ingestion: Accidental ingestion could be harmful.

Given these potential hazards, a robust PPE protocol is essential to minimize exposure and ensure a safe working environment.

Core Personal Protective Equipment (PPE) Protocol

The selection of PPE should always be informed by a thorough risk assessment of the specific procedures being undertaken. The following table summarizes the recommended PPE for handling Cholesteryl hexadecyl carbonate in common laboratory scenarios.

Task Eye and Face Protection Hand Protection Body Protection Respiratory Protection
Weighing and Transferring Powder Chemical Splash GogglesNitrile or Latex GlovesLab CoatN95 Respirator or equivalent
Preparing Solutions Chemical Splash GogglesNitrile or Latex GlovesLab CoatNot typically required if handled in a well-ventilated area or fume hood
Handling Solutions Safety Glasses with Side ShieldsNitrile or Latex GlovesLab CoatNot typically required
Cleaning and Decontamination Chemical Splash GogglesNitrile or Latex GlovesLab CoatNot typically required
A. Eye and Face Protection

To prevent eye irritation from airborne particles or accidental splashes, appropriate eye protection is mandatory.

  • Chemical Splash Goggles: These should be worn when handling the solid form of Cholesteryl hexadecyl carbonate, as they provide a complete seal around the eyes.

  • Safety Glasses with Side Shields: For handling solutions where the risk of splashing is lower, safety glasses with side shields offer adequate protection.

B. Hand Protection

Protecting your hands from direct contact with the chemical is crucial.

  • Nitrile or Latex Gloves: These materials provide a sufficient barrier for handling both the solid and solutions of Cholesteryl hexadecyl carbonate. It is good practice to double-glove when handling the powder. Always inspect gloves for any signs of damage before use.

C. Body Protection

A lab coat is essential to protect your skin and clothing from contamination.

  • Lab Coat: A long-sleeved lab coat, preferably with elastic cuffs, should be worn at all times when handling the chemical.

D. Respiratory Protection

Given the potential for inhalation of fine dust particles, respiratory protection is a key consideration when working with the solid form of this compound.

  • N95 Respirator or equivalent: When weighing or transferring the powder, a NIOSH-approved N95 respirator is recommended to prevent inhalation of airborne particulates.

Procedural Guidance: Donning, Doffing, and Disposal of PPE

The correct sequence for putting on and taking off PPE is critical to prevent cross-contamination.

Donning PPE (Putting On)
  • Lab Coat: Put on the lab coat and fasten it completely.

  • Respirator: If required, put on the respirator, ensuring a proper seal.

  • Goggles/Face Shield: Put on eye and face protection.

  • Gloves: Put on gloves, ensuring they cover the cuffs of the lab coat.

Doffing PPE (Taking Off)
  • Gloves: Remove gloves by peeling them off from the cuff, turning them inside out.

  • Goggles/Face Shield: Remove eye and face protection from the back.

  • Lab Coat: Remove the lab coat by rolling it down from the shoulders, keeping the contaminated side inward.

  • Respirator: Remove the respirator from the back.

  • Hand Hygiene: Wash your hands thoroughly with soap and water.

Emergency Procedures

In the event of accidental exposure, immediate and appropriate action is vital.

A. Spill Response

For a minor spill of solid Cholesteryl hexadecyl carbonate:

  • Alert colleagues in the immediate area.

  • Don appropriate PPE (gloves, goggles, lab coat, and respirator).

  • Cover the spill with a damp paper towel to prevent dust from becoming airborne.

  • Gently sweep the material into a designated waste container.

  • Clean the area with a suitable solvent, followed by soap and water.

  • Dispose of all contaminated materials as hazardous waste.

SpillResponse Start Spill Detected Alert Alert Others & Secure Area Start->Alert Assess Assess Spill Size & Hazard Alert->Assess MinorSpill Minor Spill Procedure Assess->MinorSpill MajorSpill Major Spill - Evacuate & Call EHS MinorSpill->MajorSpill Major DonPPE Don Appropriate PPE (Gloves, Goggles, Respirator) MinorSpill->DonPPE Minor Contain Cover with Damp Paper Towel DonPPE->Contain Cleanup Gently Sweep into Waste Container Contain->Cleanup Decontaminate Clean Area with Solvent & Soap Cleanup->Decontaminate Dispose Dispose of Contaminated Materials as Hazardous Waste Decontaminate->Dispose End Spill Cleaned Dispose->End

Caption: A logical workflow for selecting the appropriate PPE based on the task.

References

  • Fisher Scientific. Safety Data Sheet for a similar chemical, Cholesteryl oleyl carbonate. This document provides general guidance on the handling of cholesteryl esters.

  • Sigma-Aldrich. General laboratory safety guidelines.

  • National Institute for Occupational Safety and Health (NIOSH). Respirator Trusted-Source Information.

  • Occupational Safety and Health Administration (OSHA). Personal Protective Equipment.

×

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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.